6,7-Difluoro-1H-indole
Description
The exact mass of the compound 6,7-Difluoro-1H-indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6,7-Difluoro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Difluoro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6,7-difluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHXAAULCXHFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626726 | |
| Record name | 6,7-Difluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
271780-84-8 | |
| Record name | 6,7-Difluoro-1H-indole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20626726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-difluoro-1H-indole | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of 6,7-Difluoro-1H-indole: A Technical Guide for Chemical Researchers and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] The strategic introduction of fluorine atoms into this privileged structure can profoundly influence its physicochemical and biological properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth technical overview of the principal synthetic pathways to 6,7-Difluoro-1H-indole, a valuable building block in contemporary drug discovery. We will explore the mechanistic underpinnings and practical execution of established methods, including the Leimgruber-Batcho and Fischer indole syntheses, alongside a discussion of modern catalytic approaches. This document is intended to serve as a comprehensive resource for researchers and scientists engaged in the design and synthesis of novel fluorinated indole derivatives.
Introduction: The Significance of Fluorinated Indoles
The indole ring system is a ubiquitous motif in biologically active compounds, from the essential amino acid tryptophan to a vast array of alkaloids and synthetic drugs.[1] Its unique electronic structure allows for diverse interactions with biological targets.[3] The introduction of fluorine, the most electronegative element, into the indole nucleus can induce significant changes in a molecule's properties. Specifically, the C-F bond is highly polarized and metabolically stable, often blocking sites of oxidative metabolism. Furthermore, fluorine substitution can alter the acidity of nearby protons, influence molecular conformation, and enhance binding interactions through the formation of hydrogen bonds or dipole-dipole interactions.
6,7-Difluoro-1H-indole, with its vicinal fluorine substitution on the benzene ring, presents a unique electronic profile. This substitution pattern significantly impacts the electron density of the indole core, modulating its reactivity and potential as a pharmacophore.[4] The direct fluorination of the indole nucleus at the 6- and 7-positions is challenging due to issues with regioselectivity. Therefore, the most prevalent and reliable synthetic strategies involve the construction of the indole ring from a pre-functionalized difluorinated benzene precursor.[4] This approach ensures precise control over the fluorine atom placement.
Leimgruber-Batcho Indole Synthesis: A Versatile Approach
The Leimgruber-Batcho indole synthesis is a powerful and widely used method for the preparation of indoles, particularly those unsubstituted at the 2- and 3-positions.[5][6][7] A key advantage of this method is its use of readily available ortho-nitrotoluene derivatives and its typically high yields under relatively mild conditions.[5]
Mechanistic Overview
The synthesis proceeds in two main stages:
-
Enamine Formation: The synthesis begins with the reaction of an ortho-nitrotoluene with a formamide acetal, most commonly N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine. The mildly acidic benzylic protons of the nitrotoluene are deprotonated, and the resulting carbanion attacks the electrophilic carbon of the formamide acetal. Subsequent elimination of methanol yields a β-dimethylamino-2-nitrostyrene (an enamine).[5][6] The extended conjugation in this intermediate often imparts a deep red color.[5]
-
Reductive Cyclization: The nitro group of the enamine intermediate is then reduced to an amine. This is followed by an acid-catalyzed cyclization and elimination of the secondary amine (e.g., dimethylamine or pyrrolidine) to afford the final indole product.[5][8] A variety of reducing agents can be employed for this step, including catalytic hydrogenation (e.g., H₂/Pd-C, Raney Nickel), or chemical reduction with agents like stannous chloride, sodium dithionite, or iron in acetic acid.[5][7]
Diagram 1: Leimgruber-Batcho Synthesis of 6,7-Difluoro-1H-indole
A schematic representation of the Leimgruber-Batcho synthesis pathway.
Experimental Protocol (Adapted from General Procedures)
Step 1: Synthesis of 2,3-Difluoro-1-methyl-6-nitrobenzene (Starting Material)
The synthesis of the requisite starting material, 2,3-difluoro-1-methyl-6-nitrobenzene, can be achieved through the nitration of 2,3-difluorotoluene.
Step 2: Synthesis of 6,7-Difluoro-1H-indole
-
Enamine Formation: A mixture of 2,3-difluoro-1-methyl-6-nitrobenzene (1.0 eq.), N,N-dimethylformamide dimethyl acetal (DMFDMA, 2.0 eq.), and pyrrolidine (1.5 eq.) in anhydrous dimethylformamide (DMF) is heated at reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.
-
Reductive Cyclization: The crude enamine intermediate is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) until the uptake of hydrogen ceases.[7] The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield 6,7-Difluoro-1H-indole.
| Step | Key Reagents | Typical Conditions | Yield |
| Enamine Formation | DMFDMA, Pyrrolidine | DMF, Reflux | High |
| Reductive Cyclization | H₂, Pd/C | Ethanol, 50 psi H₂ | Good to Excellent |
Fischer Indole Synthesis: A Classic Route
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and highly versatile method for constructing the indole nucleus.[9] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone.[4][9]
Mechanistic Insights
The mechanism of the Fischer indole synthesis is a classic example of a sigmatropic rearrangement:
-
Hydrazone Formation: The synthesis begins with the reaction of an arylhydrazine with an aldehyde or ketone to form the corresponding arylhydrazone.[9]
-
Tautomerization and[5][5]-Sigmatropic Rearrangement: The hydrazone tautomerizes to its enehydrazine form. Under acidic conditions, the enehydrazine undergoes a[5][5]-sigmatropic rearrangement, leading to the cleavage of the N-N bond and the formation of a di-imine intermediate.[9]
-
Cyclization and Aromatization: The di-imine intermediate then undergoes an intramolecular electrophilic attack to form a five-membered ring. Subsequent elimination of ammonia and tautomerization leads to the aromatic indole product.[4]
A variety of Brønsted and Lewis acids can be used to catalyze the reaction, including hydrochloric acid, sulfuric acid, polyphosphoric acid (PPA), zinc chloride, and boron trifluoride.[4][9]
Diagram 2: Fischer Indole Synthesis of 6,7-Difluoro-1H-indole
A schematic representation of the Fischer indole synthesis pathway.
Experimental Protocol (Adapted from General Procedures)
Step 1: Synthesis of 2,3-Difluorophenylhydrazine (Starting Material)
2,3-Difluoroaniline, which can be synthesized from 2,3-dichloronitrobenzene, serves as the precursor for 2,3-difluorophenylhydrazine.[10] The synthesis involves the diazotization of 2,3-difluoroaniline followed by reduction of the resulting diazonium salt.
Step 2: Synthesis of 6,7-Difluoro-1H-indole
-
Hydrazone Formation: 2,3-Difluorophenylhydrazine (1.0 eq.) is dissolved in a suitable solvent, such as ethanol or acetic acid. An equimolar amount of an appropriate aldehyde or ketone (e.g., pyruvic acid to yield the 2-carboxylic acid derivative, or chloroacetaldehyde dimethyl acetal for the parent indole) is added, and the mixture is stirred, often with gentle heating, until the hydrazone formation is complete (monitored by TLC).[9]
-
Cyclization: The solvent is removed, and the crude hydrazone is added to a pre-heated acid catalyst, such as polyphosphoric acid (PPA), at an elevated temperature (typically 100-180 °C). The reaction mixture is stirred vigorously for a specified period.
-
Work-up and Purification: The reaction is quenched by pouring the mixture onto ice-water. The resulting precipitate is collected by filtration, washed with water, and then dissolved in an organic solvent like ethyl acetate. The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to afford 6,7-Difluoro-1H-indole.
| Step | Key Reagents | Typical Conditions | Yield |
| Hydrazone Formation | Aldehyde or Ketone | Ethanol or Acetic Acid, RT to mild heat | High |
| Cyclization | Polyphosphoric Acid (PPA) | 100-180 °C | Moderate to Good |
Modern Catalytic Methods: The Palladium-Catalyzed Approach
Modern organic synthesis has seen the emergence of powerful transition-metal-catalyzed reactions for the construction of heterocyclic systems. Palladium catalysis, in particular, offers a versatile and efficient means to synthesize indoles, often under milder conditions than classical methods.[11][12]
General Strategies
Several palladium-catalyzed strategies can be envisioned for the synthesis of 6,7-Difluoro-1H-indole:
-
Intramolecular Heck Cyclization: This approach involves the cyclization of a suitably substituted N-vinyl or N-allyl-2-haloaniline.[1] For the synthesis of 6,7-difluoro-1H-indole, this would require a precursor such as N-vinyl-2-bromo-3,4-difluoroaniline.
-
Cyclization of 2-Alkynylanilines: The intramolecular cyclization of 2-alkynylanilines in the presence of a palladium catalyst is a direct route to 2,3-disubstituted indoles.[11]
-
Catellani-Type Reactions: The palladium/norbornene cooperative catalysis allows for the ortho-amination and ipso-Heck cyclization of ortho-substituted aryl iodides with allylamines to generate C3,C4-disubstituted indoles.
While these methods offer significant advantages in terms of functional group tolerance and reaction conditions, their application to the specific synthesis of 6,7-Difluoro-1H-indole would require the synthesis of specialized precursors.
Diagram 3: Palladium-Catalyzed Intramolecular Heck Cyclization
A generalized schematic of a palladium-catalyzed intramolecular Heck cyclization for indole synthesis.
Characterization of 6,7-Difluoro-1H-indole
The structural elucidation of the synthesized 6,7-Difluoro-1H-indole is crucial and is typically achieved through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene and pyrrole rings, as well as the N-H proton. The fluorine atoms will cause characteristic splitting patterns (coupling) in the signals of adjacent protons. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the eight carbon atoms of the indole core. The carbons directly attached to fluorine will appear as doublets due to C-F coupling. |
| ¹⁹F NMR | The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atoms. For 6,7-Difluoro-1H-indole, two distinct signals are expected for the two non-equivalent fluorine atoms, likely showing coupling to each other and to adjacent protons. |
| Mass Spectrometry | Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. |
Conclusion
The synthesis of 6,7-Difluoro-1H-indole is most reliably achieved through the construction of the indole ring from a pre-difluorinated aromatic precursor. The Leimgruber-Batcho and Fischer indole syntheses represent robust and well-established methodologies for this purpose, each with its own set of advantages and considerations regarding starting material availability and reaction conditions. Modern palladium-catalyzed methods offer promising alternatives, potentially providing milder reaction conditions and broader functional group compatibility, although they may require more complex starting materials. The choice of synthetic route will ultimately depend on the specific requirements of the research project, including scale, available resources, and the desired substitution pattern on the final indole product. This guide provides a solid foundation for researchers to navigate the synthesis of this important fluorinated heterocyclic building block.
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Spectroscopic Characterization of 6,7-Difluoro-1H-indole: A Technical Guide for Researchers
Introduction
6,7-Difluoro-1H-indole (CAS No. 271780-84-8) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The strategic placement of fluorine atoms on the indole scaffold can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. As a result, this compound serves as a valuable building block for the synthesis of novel therapeutic agents.
This technical guide provides a comprehensive overview of the key spectroscopic data for 6,7-Difluoro-1H-indole, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimentally obtained spectra for this specific molecule are not widely published, this guide offers a detailed, predictive analysis based on established spectroscopic principles and data from structurally related analogs. This information is intended to assist researchers in the unambiguous identification and characterization of this compound.
Molecular Structure and Properties
-
Molecular Formula: C₈H₅F₂N
-
Molecular Weight: 153.13 g/mol
-
CAS Number: 271780-84-8[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 6,7-Difluoro-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework. The following sections detail the predicted chemical shifts and coupling constants.
Experimental Considerations
High-resolution NMR spectra should be acquired in a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence chemical shifts, particularly for the N-H proton. For ¹⁹F NMR, a standard reference, such as CFCl₃, is used.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of 6,7-Difluoro-1H-indole is expected to show five distinct signals corresponding to the five protons in the molecule. The electron-withdrawing nature of the fluorine atoms will generally lead to a downfield shift of the signals for the protons on the benzene ring compared to unsubstituted indole.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-1 (N-H) | 8.2 - 8.5 | br s | - |
| H-2 | 7.2 - 7.4 | t | J ≈ 2.5 - 3.0 |
| H-3 | 6.5 - 6.7 | t | J ≈ 2.5 - 3.0 |
| H-4 | 7.1 - 7.3 | dd | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 4-5 |
| H-5 | 6.8 - 7.0 | t | ³J(H-H) ≈ 4-5, ⁴J(H-F) ≈ 4-6 |
Causality behind Predictions: The broad singlet for the N-H proton is characteristic of indoles. The protons on the pyrrole ring (H-2 and H-3) will appear as triplets due to coupling with each other. The protons on the benzene ring (H-4 and H-5) will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will display eight signals, with the carbons directly attached to fluorine exhibiting large one-bond C-F coupling constants. The chemical shifts are predicted based on the known spectrum of indole and the substituent effects of fluorine.
| Carbon | Predicted Chemical Shift (ppm) | Predicted ¹J(C-F) (Hz) |
| C-2 | 124 - 126 | - |
| C-3 | 102 - 104 | - |
| C-3a | 125 - 127 | d, J ≈ 5-10 |
| C-4 | 110 - 112 | d, J ≈ 15-25 |
| C-5 | 115 - 117 | d, J ≈ 5-10 |
| C-6 | 148 - 152 | d, J ≈ 240-260 |
| C-7 | 145 - 149 | d, J ≈ 240-260 |
| C-7a | 130 - 132 | t, J ≈ 10-15 |
Causality behind Predictions: The carbons C-6 and C-7, being directly bonded to fluorine, will show large one-bond coupling constants and will be significantly shifted downfield. The other carbons on the benzene ring will also show smaller couplings to the fluorine atoms.[3]
¹⁹F NMR Spectroscopy (Predicted)
The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms. These signals will be split into multiplets due to coupling with each other and with the neighboring protons.
| Fluorine | Predicted Chemical Shift (ppm vs CFCl₃) | Predicted Multiplicity |
| F-6 | -120 to -130 | d |
| F-7 | -135 to -145 | d |
Causality behind Predictions: The chemical shifts are in the typical range for aromatic fluorine atoms. The two fluorine atoms will couple to each other, resulting in a doublet for each signal. Further coupling with aromatic protons will lead to more complex multiplets.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 6,7-Difluoro-1H-indole is expected to show characteristic absorption bands for the N-H group, aromatic C-H bonds, C=C bonds of the aromatic rings, and the C-F bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. This method requires minimal sample preparation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3400 - 3300 | N-H stretch | Medium, Sharp |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 1620 - 1450 | C=C aromatic ring stretching | Medium to Strong |
| 1300 - 1100 | C-F stretch | Strong |
| 800 - 700 | Aromatic C-H out-of-plane bend | Strong |
Causality behind Predictions: The N-H stretching vibration is a characteristic feature of indoles.[4][5] The strong absorption in the 1300-1100 cm⁻¹ region is a clear indicator of the presence of C-F bonds. The pattern of the C-H out-of-plane bending bands can provide information about the substitution pattern of the benzene ring.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Electron Ionization (EI)-MS
The sample is introduced into the mass spectrometer and ionized by a high-energy electron beam. The resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 153, corresponding to the molecular weight of 6,7-Difluoro-1H-indole.
-
Key Fragmentation Pathways: The fragmentation of indole derivatives often involves the loss of small neutral molecules. For 6,7-Difluoro-1H-indole, the following fragmentation patterns are plausible:
-
Loss of HCN: A fragment at m/z = 126, resulting from the cleavage of the pyrrole ring.[7]
-
Loss of a fluorine atom: A fragment at m/z = 134.
-
Retro-Diels-Alder type fragmentation: This could lead to various smaller fragments.
-
Caption: Interrelation of spectroscopic techniques for the structural elucidation of 6,7-Difluoro-1H-indole.
Conclusion
This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for 6,7-Difluoro-1H-indole. While based on theoretical principles and data from analogous compounds, the information presented here offers a robust framework for researchers to interpret experimental data, confirm the structure of the title compound, and ensure its purity. The unique spectroscopic signatures imparted by the two fluorine atoms are key identifiers for this valuable synthetic building block.
References
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RSC Publishing. An expeditious synthesis of 6,7-dihydrodibenzo[b,j][1][8] phenanthroline derivatives as fluorescent materials. Accessed January 22, 2026.
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An In-depth Technical Guide to Key Heterocyclic Compounds in Drug Discovery
Notice of Clarification: The initial query presented a topic with conflicting identifiers: CAS number 271780-84-8 and the chemical name 2-Pyridinecarboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methyl-1-piperazinyl)- . It is important for the scientific community to note that these two identifiers do not refer to the same chemical entity. CAS number 271780-84-8 is unequivocally assigned to 6,7-Difluoro-1H-indole . The provided chemical name does not have a publicly registered CAS number as of this writing.
This guide has been structured to address both molecules independently, providing a comprehensive technical overview of each for researchers, scientists, and drug development professionals.
Part 1: 6,7-Difluoro-1H-indole (CAS: 271780-84-8)
Introduction and Physicochemical Properties
6,7-Difluoro-1H-indole is a fluorinated aromatic heterocycle that serves as a valuable building block in medicinal chemistry.[1] The indole scaffold is a "privileged structure" known to interact with a wide range of biological targets.[2] The introduction of fluorine atoms at the 6 and 7 positions of the indole ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting material for the synthesis of novel therapeutic agents.
The core properties of 6,7-Difluoro-1H-indole are summarized in the table below:
| Property | Value | Source(s) |
| CAS Number | 271780-84-8 | [1] |
| Molecular Formula | C₈H₅F₂N | [1] |
| Molecular Weight | 153.13 g/mol | [1] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [1] |
Synthesis and Reactivity
The synthesis of 6,7-Difluoro-1H-indole typically involves the construction of the pyrrole ring onto a pre-existing difluorinated benzene derivative. A common strategy is the Leimgruber-Batcho indole synthesis, which is adaptable for various substituted indoles.
Conceptual Synthesis Workflow:
Caption: Leimgruber-Batcho synthesis of 6,7-Difluoro-1H-indole.
Experimental Protocol: Synthesis of 6,7-Difluoro-1H-indole (Representative)
-
Enamine Formation: 2,3-Difluoronitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in an appropriate solvent (e.g., DMF) and heated to yield the intermediate β-(2,3-Difluoro-6-nitrophenyl)enamine. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Reductive Cyclization: The crude enamine is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalyst, typically palladium on carbon (Pd/C), is added. The mixture is then subjected to a hydrogen atmosphere (via a balloon or a Parr hydrogenator) and stirred until the reduction of the nitro group and subsequent cyclization to the indole is complete.
-
Work-up and Purification: The reaction mixture is filtered through celite to remove the catalyst. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford 6,7-Difluoro-1H-indole.
Applications in Drug Discovery
6,7-Difluoro-1H-indole is primarily used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. The fluorine substituents can enhance binding affinity to target proteins and improve pharmacokinetic properties.
Workflow for Application in Medicinal Chemistry:
Caption: Use of 6,7-Difluoro-1H-indole in a drug discovery pipeline.
Safety Information
A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this compound. General safety precautions for indole derivatives should be followed. Based on data for similar fluorinated indoles, the compound may be harmful if swallowed or in contact with skin, and may cause eye and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Work should be conducted in a well-ventilated fume hood.
Suppliers
6,7-Difluoro-1H-indole is available from several chemical suppliers catering to the research and development sector.
| Supplier | Website |
| BLD Pharm | |
| Moldb | |
| BenchChem |
Part 2: 2-Pyridinecarboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methyl-1-piperazinyl)-
Introduction and Physicochemical Properties
This molecule is a complex heterocyclic compound containing several pharmacologically relevant moieties: a pyridinecarboxamide, a 1,4-benzodioxin, and a 4-methylpiperazine group. While a specific CAS number for this exact structure is not readily found in public databases, its constituent parts are common in many known bioactive agents. For instance, the benzodioxin moiety is found in drugs like Doxazosin, and piperazine is a core scaffold in numerous antipsychotic and antihistaminic drugs. The pyridinecarboxamide structure is also prevalent in medicinal chemistry.
Based on its structure, the following properties can be predicted:
| Property | Predicted Value |
| Molecular Formula | C₂₀H₂₃N₅O₂ |
| Molecular Weight | 381.44 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |
| LogP | Estimated to be in the range of 2-4 |
Plausible Synthesis Route
A plausible synthetic route for this molecule would involve the coupling of key intermediates. A common approach would be an amide bond formation between a substituted pyridinecarboxylic acid and an aminobenzodioxin, followed by the introduction of the methylpiperazine group.
Proposed Synthesis Workflow:
Caption: A plausible synthetic route for the target pyridinecarboxamide.
Experimental Protocol: Proposed Synthesis (Conceptual)
-
Amide Coupling: 4-Chloro-2-pyridinecarboxylic acid and 6-amino-2,3-dihydro-1,4-benzodioxin would be dissolved in an aprotic solvent like DMF. A peptide coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) are added, and the reaction is stirred at room temperature until completion to form the intermediate amide.
-
Nucleophilic Aromatic Substitution (SNAr): The intermediate, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chloro-2-pyridinecarboxamide, is then reacted with 1-methylpiperazine. This reaction is typically heated in a suitable solvent, possibly with a base, to facilitate the displacement of the chloride on the pyridine ring.
-
Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization to yield the desired 2-Pyridinecarboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methyl-1-piperazinyl)-.
Potential Pharmacological Relevance
The structural motifs present in this molecule suggest potential activity as a kinase inhibitor or a GPCR ligand.
-
Pyridinecarboxamides are found in a variety of enzyme inhibitors, including PARP inhibitors used in oncology.[4]
-
Piperazine derivatives are well-known for their CNS activity, often targeting dopamine and serotonin receptors.[5]
-
The dihydro-1,4-benzodioxin ring system is a feature of several alpha-1 adrenergic receptor antagonists.
Therefore, this compound could be a candidate for screening in oncology, neuroscience, or cardiovascular research programs. Its mechanism of action would depend on the specific three-dimensional conformation and its affinity for various biological targets.
Suppliers of Starting Materials and Custom Synthesis
While the final compound is not a stock item, the necessary starting materials are commercially available from major chemical suppliers. Alternatively, custom synthesis of the final compound can be requested from contract research organizations (CROs).
Key Starting Materials Suppliers:
| Starting Material | Potential Suppliers |
| 4-Chloro-2-pyridinecarboxylic acid | Sigma-Aldrich, Combi-Blocks, TCI |
| 6-Amino-2,3-dihydro-1,4-benzodioxin | Sigma-Aldrich, Alfa Aesar, Oakwood Chemical |
| 1-Methylpiperazine | Sigma-Aldrich, Acros Organics, TCI |
Custom Synthesis Services:
-
WuXi AppTec
-
Pharmaron
-
Syngene
References
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Scheme 2. Synthesis of 6,7-dihydro-1H-indol-4(5H)-ones 7a-d. Reagents... - ResearchGate. (URL: [Link])
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Piperazines database - synthesis, physical properties - ChemSynthesis. (URL: [Link])
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide|,AngeneChemical. (URL: [Link])
-
Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study - ResearchGate. (URL: [Link])
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Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - MDPI. (URL: [Link])
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Functional characteristics of a series of N4-substituted 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazines as 5-HT1A receptor ligands. Structure-activity relationships - PubMed. (URL: [Link])
-
Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed. (URL: [Link])
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Introduction: The Strategic Imperative of Fluorination in Indole Scaffolds
An In-Depth Technical Guide to the Biological Activity of Fluorinated Indole Derivatives
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and synthetic drugs.[1][2] Its versatile structure allows for interaction with a wide array of biological targets.[3] The strategic incorporation of fluorine atoms into this scaffold has emerged as a transformative approach in drug discovery.[4][5] Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's physicochemical and pharmacological profile.[6][7]
This guide, prepared from the perspective of a Senior Application Scientist, delves into the multifaceted biological activities of fluorinated indole derivatives. We will move beyond a simple cataloging of effects to explore the causal mechanisms, the rationale behind experimental design, and the structure-activity relationships (SAR) that govern their therapeutic potential. The inclusion of fluorine is not a trivial substitution; it is a deliberate design element to enhance metabolic stability, improve lipophilicity for better membrane penetration, and increase binding affinity to target proteins.[5][6][8] This enhancement is a cornerstone of modern pharmaceutical development, with fluorinated compounds accounting for approximately 20-25% of approved small molecule drugs.[4]
This document will explore the principal therapeutic areas where these compounds have shown significant promise—oncology, virology, and microbiology—supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Fluorinated indole derivatives have demonstrated significant potential as anticancer agents, acting on various targets crucial for tumor growth and survival.[9][10] A prime example is Sunitinib, an FDA-approved drug for renal cell carcinoma, which features a fluorinated indolin-2-one core.[9][11]
Mechanism of Action: Inhibition of Receptor Tyrosine Kinases (RTKs)
Many fluorinated indoles exert their anticancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) essential for tumor angiogenesis, proliferation, and metastasis.[9][12] The primary targets often include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[12][13]
The fluorine atom often plays a critical role in enhancing the binding affinity of the inhibitor to the ATP-binding pocket of the kinase domain. This can be due to favorable electrostatic interactions or by increasing the metabolic stability of the molecule, preventing its rapid degradation and prolonging its therapeutic action.[14] For example, some fluorinated analogs show enhanced antitumor properties, highlighting the importance of this substituent in controlling biological activity.[13]
Below is a diagram illustrating the VEGFR signaling pathway and the point of inhibition by a kinase inhibitor like Sunitinib.
Caption: VEGFR signaling pathway inhibited by Sunitinib.
Another mechanism involves the activation of the key metabolic sensor AMP-activated protein kinase (AMPK), which can block the cell cycle and suppress anabolic processes required for rapid cell growth.[15] A novel 2-oxindole fluorinated derivative has been shown to activate AMPK in prostate cancer cells, leading to potent in vivo antitumor action.[15]
Quantitative Data: In Vitro Cytotoxicity
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Sunitinib | Fluorinated Indolin-2-one | Renal Cell Carcinoma (RCC) | Varies | [9] |
| Compound 8c | 2-Oxindole Fluorinated | Prostate (PC-3) | Not specified, but potent | [15] |
| 499 (Sorafenib Analog) | Fluorinated Indole | Hepatocellular (HepG2) | 2.50 | [1] |
| 498 (R¹=MeO, R²=F) | α-Cyano-bis(indolyl)chalcone | Lung (A549) | 0.8 | [1] |
| Indole-benzimidazole | p-fluorobenzyl substituted | Breast (MCF-7) | Prominent Activity | [16] |
Experimental Protocol: MTT Assay for Cell Viability
To provide a self-validating system for assessing cytotoxicity, the MTT assay is a robust and widely accepted colorimetric method. It measures the metabolic activity of cells, which correlates with cell viability.
Objective: To determine the IC₅₀ value of a fluorinated indole derivative against a cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere and grow for 24 hours in a CO₂ incubator at 37°C. The choice of seeding density is critical; it must be optimized to ensure cells are in the logarithmic growth phase during the experiment.
-
Compound Treatment: Prepare a serial dilution of the fluorinated indole derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.[17]
-
Incubation: Incubate the plate for 48 to 72 hours. The incubation time is determined by the doubling time of the specific cell line to allow for multiple cell divisions.[17]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[17]
Antiviral Activity: A Broad-Spectrum Defense
The indole scaffold is present in several antiviral agents, and fluorination has proven to be a powerful strategy for enhancing their potency, particularly against HIV and Hepatitis C Virus (HCV).[18][19]
Mechanism of Action: Targeting Viral Enzymes and Entry
Fluorinated indoles often function as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[6][19] They bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and halts the conversion of viral RNA to DNA.
Other mechanisms include:
-
HIV-1 Attachment Inhibition: Some derivatives act as entry inhibitors, preventing the virus from attaching to host cells.[9][20]
-
HCV Inhibition: Tetracyclic indole scaffolds with fluorine substitutions have emerged as noteworthy inhibitors of multiple HCV genotypes.[18]
Quantitative Data: Anti-HIV and Anti-HCV Potency
The antiviral efficacy is measured by the half-maximal effective concentration (EC₅₀), which is the concentration required to inhibit viral replication by 50%.
| Compound Class | Virus | Cell Line | EC₅₀ | Reference |
| Indole-carboxamides (19a-e) | HIV-1 WT | Human T-lymphocyte (CEM) | 2.0–4.6 nM | [6] |
| Benzenesulfonyl fluoro-indolecarboxamide (20h) | HIV-1 WT | MT-4 | 0.5 nM | [6] |
| Heteroaryl-carboxamide fluoro-indole (23n) | HIV-1 WT | Primary Cells | 0.0058 nM | [6][20] |
| N-cyclobutyl 5-fluoroindole-3-carbonitrile (25c) | HCV Replicon | Not specified | 4 nM | [6] |
| Tetracyclic Indole (9) | All HCV Genotypes | Not specified | Noteworthy Inhibitor | [18] |
Experimental Protocol: HIV-1 Replication Assay
This protocol outlines a cell-based assay to determine the antiviral activity of a compound against HIV-1.
Objective: To determine the EC₅₀ of a fluorinated indole derivative against HIV-1 replication in T-lymphocyte cells.
Methodology:
-
Cell Culture: Culture human T-lymphocyte cells, such as CEM or MT-4, in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Prepare serial dilutions of the test compound in the culture medium.
-
Infection: Plate the cells in a 96-well plate and treat them with the various concentrations of the test compound. Subsequently, infect the cells with a known titer of HIV-1 (e.g., HIV-1 IIIB). Include uninfected cells and infected, untreated cells as controls.
-
Incubation: Incubate the plates for 4-7 days at 37°C in a CO₂ incubator to allow for viral replication.
-
Quantification of Viral Replication: Measure the extent of viral replication. This can be done by:
-
p24 Antigen ELISA: Quantifying the amount of HIV-1 p24 capsid protein in the cell supernatant.
-
Reverse Transcriptase (RT) Activity Assay: Measuring the activity of the RT enzyme released into the supernatant.
-
-
Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT assay) on uninfected cells treated with the same compound concentrations to determine the 50% cytotoxic concentration (CC₅₀). This is crucial to ensure that the observed antiviral effect is not due to cell death.
-
Data Analysis: Calculate the percentage inhibition of viral replication at each compound concentration relative to the infected, untreated control. Determine the EC₅₀ value by plotting the percentage inhibition against the log of the compound concentration. The Selectivity Index (SI = CC₅₀ / EC₅₀) is then calculated to assess the compound's therapeutic window.
Antimicrobial Activity: Combating Drug Resistance
The rise of antibacterial drug resistance necessitates the discovery of novel therapeutic agents.[21][22] Fluorinated indole derivatives have emerged as a promising class of compounds with activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[21][23]
Mechanism of Action: Targeting Bacterial Enzymes
Some fluorinated benzothiophene-indole hybrids have been found to target bacterial pyruvate kinase, a key enzyme in glycolysis, thereby disrupting the central metabolism of the bacteria.[21][22] Other indole derivatives have shown the ability to inhibit biofilm formation, a key virulence factor in many chronic infections.[24]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antibacterial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | Fluorinated benzothiophene-indole hybrids | S. aureus & MRSA | Structure-dependent |[21][22] | | 5-iodoindole | Extensively drug-resistant A. baumannii | 64–1,024 |[24] | | 7-hydroxyindole | Extensively drug-resistant A. baumannii | 64–1,024 |[24] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the MIC of an antimicrobial agent.
Objective: To determine the MIC of a fluorinated indole derivative against a specific bacterial strain.
Methodology:
-
Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.
Structure-Activity Relationships (SAR) and the Role of Fluorine
The biological activity of these derivatives is highly dependent on the position and number of fluorine atoms on the indole ring.[17] SAR studies reveal that fluorine substitution can dramatically alter the electronic properties, conformation, and metabolic fate of the parent molecule.
Caption: Physicochemical impact of fluorine substitution.
For instance, in certain anti-HIV compounds, substitutions at the 4 and 5 positions of the indole ring did not significantly affect activity against the wild-type virus.[19] However, for anti-HCV agents, a 12-F group on a tetracyclic indole was critical for broad activity, whereas substitutions at other positions were less effective.[18] This underscores the importance of empirical testing guided by rational design to optimize the placement of fluorine for a desired biological outcome.
Conclusion and Future Outlook
Fluorinated indole derivatives represent a highly versatile and potent class of molecules with a broad spectrum of biological activities. The strategic incorporation of fluorine is a proven method for optimizing lead compounds by enhancing their metabolic stability, bioavailability, and target affinity. The success of drugs like Sunitinib validates this approach and fuels further exploration.
Future research will likely focus on synthesizing novel derivatives with greater selectivity for their targets to minimize off-target effects and toxicity. The development of fluorinated indole-based PROTACs (Proteolysis Targeting Chimeras) and covalent inhibitors also represents an exciting frontier. As our understanding of the intricate structure-activity relationships deepens, the rational design of next-generation fluorinated indole therapeutics holds immense promise for addressing unmet needs in oncology, infectious diseases, and beyond.
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6,7-Difluoro-1H-indole: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination in the Indole Core
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] Its inherent biological activity and versatile reactivity have long made it a focus of drug discovery efforts. In recent years, the strategic incorporation of fluorine atoms into the indole scaffold has emerged as a powerful tool for modulating molecular properties and enhancing therapeutic potential. The introduction of fluorine can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[2] Among the various fluorinated indole isomers, 6,7-difluoro-1H-indole (CAS No. 271780-84-8) has garnered significant interest as a valuable building block in the synthesis of complex bioactive molecules.[3] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this unique scaffold.
Physicochemical Properties
While detailed experimental data for 6,7-difluoro-1H-indole is not extensively published, its fundamental properties can be summarized. For comparison, the isomeric 5,7-difluoro-1H-indole is a light yellow liquid with a boiling point of 253.2 ± 20.0 °C at 760 mmHg.[4]
| Property | Value | Source |
| CAS Number | 271780-84-8 | [3] |
| Molecular Formula | C₈H₅F₂N | [3] |
| Molecular Weight | 153.13 g/mol | [3] |
Synthesis of the 6,7-Difluoro-1H-indole Scaffold
The construction of the 6,7-difluoro-1H-indole ring system typically proceeds through established indole syntheses, with the crucial difluorinated benzene ring being incorporated from the outset via a suitable starting material. The two most prevalent and adaptable methods are the Fischer and Leimgruber-Batcho indole syntheses.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole core.[4] The general approach involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. For the synthesis of 6,7-difluoro-1H-indole, the key starting material is (2,3-difluorophenyl)hydrazine.
Conceptual Workflow for Fischer Indole Synthesis:
Caption: Fischer Indole Synthesis of 6,7-Difluoro-1H-indole.
Experimental Protocol (General):
-
Hydrazine Formation: 2,3-Difluoroaniline is converted to its corresponding diazonium salt, which is then reduced to (2,3-difluorophenyl)hydrazine.
-
Hydrazone Formation: The resulting hydrazine is condensed with a suitable aldehyde or ketone (e.g., pyruvic acid or an equivalent) in a suitable solvent like ethanol.
-
Cyclization: The isolated hydrazone is then treated with an acid catalyst, such as polyphosphoric acid (PPA), zinc chloride, or a Brønsted acid, and heated to induce cyclization and subsequent rearrangement to form the indole ring.
Causality in Experimental Choices:
-
The choice of the aldehyde or ketone partner in the condensation step determines the substitution at the C2 and C3 positions of the final indole product.
-
The selection of the acid catalyst and reaction temperature is critical and often requires optimization to maximize yield and minimize side reactions.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho indole synthesis offers a versatile and often milder alternative to the Fischer synthesis.[4] This method is particularly advantageous for preparing indoles with specific substitution patterns on the benzene ring. The synthesis commences with a substituted o-nitrotoluene, which is converted to an enamine, followed by reductive cyclization. For 6,7-difluoro-1H-indole, the starting material would be 2,3-difluoro-6-nitrotoluene.
Conceptual Workflow for Leimgruber-Batcho Synthesis:
Caption: Leimgruber-Batcho Synthesis of 6,7-Difluoro-1H-indole.
Experimental Protocol (General):
While a specific protocol for 6,7-difluoro-1H-indole is not detailed in readily accessible literature, a general procedure would involve:
-
Enamine Formation: 2,3-Difluoro-6-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) or a mixture of pyrrolidine and DMF to form the corresponding enamine.
-
Reductive Cyclization: The enamine intermediate is then subjected to reduction, typically through catalytic hydrogenation (e.g., using palladium on carbon or Raney nickel) or with other reducing agents, to effect the reduction of the nitro group and subsequent cyclization to the indole ring.
Causality in Experimental Choices:
-
The choice of the amine and formylating agent in the enamine formation step can influence the reaction efficiency.
-
The selection of the reduction method is crucial to ensure the selective reduction of the nitro group without affecting other functional groups that may be present.
Reactivity of the 6,7-Difluoro-1H-indole Core
The presence of two electron-withdrawing fluorine atoms on the benzene ring significantly modulates the electronic properties and, consequently, the reactivity of the indole nucleus.
Electrophilic Aromatic Substitution
The pyrrole ring of indole is inherently electron-rich and thus prone to electrophilic attack, with the C3 position being the most reactive site. The electron-withdrawing nature of the fluorine atoms at the C6 and C7 positions is expected to decrease the overall electron density of the indole ring system, potentially rendering it less reactive towards electrophiles compared to the parent indole. However, electrophilic substitution at the C3 position is still anticipated to be the preferred pathway.
Common Electrophilic Substitution Reactions:
-
Vilsmeier-Haack Reaction: This reaction introduces a formyl group at the C3 position using a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride. This is a crucial step for further functionalization.
-
Mannich Reaction: The Mannich reaction allows for the introduction of an aminomethyl group at the C3 position, providing a handle for further synthetic transformations.[5]
-
Halogenation: Halogenation at the C3 position can be achieved using various halogenating agents, providing a key intermediate for cross-coupling reactions.
Influence of Difluoro Substitution: The decreased nucleophilicity of the indole ring may necessitate harsher reaction conditions or more potent electrophiles to achieve efficient substitution compared to unsubstituted indole.
N-H Functionalization
The nitrogen atom of the indole ring can be deprotonated with a suitable base to form an indolyl anion, which can then be functionalized with various electrophiles.
Common N-H Functionalization Reactions:
-
N-Alkylation: Reaction with alkyl halides in the presence of a base such as sodium hydride allows for the introduction of alkyl groups at the N1 position.
-
N-Acylation: Acylation can be achieved using acyl chlorides or anhydrides.
-
N-Sulfonylation: The nitrogen can be protected with a sulfonyl group, such as a tosyl or nosyl group, which can also influence the regioselectivity of subsequent reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. To utilize 6,7-difluoro-1H-indole in these reactions, it typically first needs to be halogenated, most commonly at the C3 position, or converted to a triflate or boronic ester.
Key Cross-Coupling Reactions:
-
Suzuki Coupling: This reaction couples an organoboron compound with a halide or triflate, enabling the formation of C-C bonds. A C3-bromo-6,7-difluoro-1H-indole would be a suitable substrate for coupling with various boronic acids.
-
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted indoles.[6]
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling an amine with an aryl halide.
Conceptual Workflow for C3-Functionalization and Cross-Coupling:
Caption: Functionalization pathways of 6,7-Difluoro-1H-indole.
Applications in the Synthesis of Bioactive Molecules
The 6,7-difluoro-1H-indole scaffold is a key intermediate in the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapeutics. The fluorine atoms can enhance binding affinity and improve pharmacokinetic properties.
Kinase Inhibitors
Numerous patents and publications describe the use of 6,7-difluoro-1H-indole in the synthesis of inhibitors for various kinases, including:
-
Glycogen Synthase Kinase 3 (GSK-3) Inhibitors: GSK-3 is implicated in a range of diseases, including neurodegenerative disorders and diabetes.
-
Aurora Kinase Inhibitors: These are promising targets for cancer therapy due to their role in cell cycle regulation.
While specific, named drug examples derived directly from 6,7-difluoro-1H-indole are not prominently in the public domain, its frequent appearance in the patent literature for kinase inhibitors underscores its importance in preclinical drug discovery.
Conclusion
6,7-Difluoro-1H-indole represents a strategically important building block for the synthesis of complex and biologically active molecules. The presence of the two fluorine atoms on the benzene ring imparts unique electronic properties that influence its reactivity and can confer desirable pharmacokinetic characteristics to the final drug candidates. While detailed experimental procedures and a comprehensive set of physical and spectroscopic data are not yet fully consolidated in the public literature, the established principles of indole chemistry provide a solid foundation for its utilization. As the demand for novel and more effective therapeutics continues to grow, the application of versatile and functionalized scaffolds like 6,7-difluoro-1H-indole in drug discovery programs is set to expand.
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Navigating the C-H Landscape of 6,7-Difluoro-1H-indole: A Technical Guide to Site-Selective Functionalization
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] This guide provides an in-depth analysis of the C-H bond reactivity of 6,7-difluoro-1H-indole, a building block of significant interest in drug discovery. We will dissect the electronic perturbations induced by the vicinal fluorine atoms on the indole core and explore strategies for the regioselective functionalization of its C-H bonds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the design of novel therapeutics.
The Electronic Influence of Vicinal Fluorination on the Indole Nucleus
The indole scaffold is an electron-rich aromatic system, with the highest electron density typically at the C3 position, followed by C2 and the pyrrole nitrogen.[3][4][5] However, the introduction of two strongly electronegative fluorine atoms at the C6 and C7 positions drastically alters this electronic landscape.[1][6]
The primary electronic effects at play are:
-
Inductive Effect (-I): Fluorine's high electronegativity exerts a powerful electron-withdrawing inductive effect, decreasing the overall electron density of the benzene ring and, to a lesser extent, the pyrrole ring.[6]
-
Mesomeric Effect (+M): While weaker than its inductive effect, the lone pairs on fluorine can participate in resonance, donating electron density to the ring.[6]
In the case of 6,7-difluoro-1H-indole, the cumulative inductive effect of the two fluorine atoms significantly deactivates the benzene portion of the molecule towards electrophilic attack. This deactivation also subtly reduces the electron-donating ability of the benzene ring into the pyrrole moiety. Consequently, the intrinsic reactivity of the C-H bonds is modulated, creating both challenges and opportunities for selective functionalization.
Figure 1. Electronic perturbations in 6,7-difluoro-1H-indole.
Strategies for Regioselective C-H Functionalization
The altered electronic nature of 6,7-difluoro-1H-indole necessitates tailored approaches for C-H functionalization. While the pyrrole ring remains the more electron-rich portion, the overall reduced reactivity requires careful selection of reaction conditions.
C2- and C3-Position Functionalization: Leveraging Inherent Reactivity
The C2 and C3 positions of the indole core are generally the most susceptible to electrophilic attack and are often targeted in C-H functionalization reactions.[7][8] For 6,7-difluoro-1H-indole, these positions remain the most likely sites for direct functionalization, although potentially requiring more forcing conditions compared to the parent indole.
Palladium-catalyzed C-H functionalization is a powerful tool for forging new bonds at the C2 and C3 positions.[9][10] These reactions often proceed via an electrophilic palladation mechanism. The regioselectivity between C2 and C3 can often be controlled by the choice of ligand, oxidant, and directing group on the indole nitrogen.[11]
Table 1: Representative Conditions for C2/C3 Functionalization
| Position | Reaction Type | Catalyst/Reagents | Key Considerations |
| C3 | Trifluoroethylation | 2,2,2-trifluoroethyl(mesityl)-iodonium triflate | Metal-free, mild conditions with high functional group tolerance. |
| C2/C3 | Dual Functionalization | Pd(OAc)₂, N-(2-pyrimidyl) directing group, fluorinated imidoyl chlorides | Enables one-step synthesis of complex fluorinated analogues.[9][10] |
C4- and C7-Position Functionalization: The Necessity of Directing Groups
Functionalization of the C4 and C7 positions of the indole ring is notoriously challenging due to their lower intrinsic reactivity.[12] For the 6,7-difluoro analogue, this challenge is amplified by the electron-withdrawing nature of the adjacent fluorine atoms. Therefore, directing group strategies are indispensable for achieving regioselective C-H activation at these sites.[13][14][15]
A directing group, typically installed on the indole nitrogen, coordinates to a transition metal catalyst and positions it in close proximity to the target C-H bond, facilitating its activation. The choice of the directing group and the metal catalyst is crucial for achieving high regioselectivity.
Figure 2. General workflow for directed C-H functionalization.
Table 2: Directing Groups for C4 and C7 Functionalization of Indoles
| Target Position | Directing Group | Metal Catalyst | Reaction Type | Reference |
| C4 | Aldehyde | Ru(II) | Alkenylation | [14] |
| C7 | N-methoxy amide | Rh(III) | Amidation | [13] |
| C7 | Phosphinoyl | Pd(OAc)₂ | Arylation | [15] |
| C7 | Pivaloyl | BBr₃ (metal-free) | Borylation | [12] |
The steric and electronic properties of the directing group, in concert with the chosen catalyst, dictate the site of C-H activation. For 6,7-difluoro-1H-indole, directing groups that form a stable 5- or 6-membered metallacycle intermediate are likely to be effective for C7 functionalization.
Experimental Protocols: A Practical Framework
While specific, optimized protocols for 6,7-difluoro-1H-indole are not extensively reported, the following methodologies, adapted from established procedures for related indole derivatives, provide a robust starting point for investigation.
Protocol 1: Metal-Free C3-Trifluoroethylation
This protocol is adapted from a general method for the C3-trifluoroethylation of indoles.
Step 1: Reactant Preparation
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve 6,7-difluoro-1H-indole (1.0 mmol) in anhydrous dichloroethane (5 mL).
Step 2: Reagent Addition
-
To the solution, add 2,2,2-trifluoroethyl(mesityl)-iodonium triflate (1.2 mmol).
Step 3: Reaction
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
Step 4: Work-up and Purification
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the C3-trifluoroethylated product.
Protocol 2: Directed C7-Amidation via Rh(III) Catalysis
This protocol is based on a rhodium-catalyzed C-H amidation of N-methoxy-1H-indole-1-carboxamides.[13]
Step 1: Synthesis of the N-Directed Substrate
-
Prepare N-methoxy-6,7-difluoro-1H-indole-1-carboxamide from 6,7-difluoro-1H-indole.
Step 2: Reaction Setup
-
To an oven-dried vial, add the N-directed indole substrate (0.2 mmol), [Cp*RhCl₂]₂ (5 mol%), and AgSbF₆ (20 mol%).
-
Evacuate and backfill the vial with argon.
Step 3: Reagent Addition
-
Add the desired 1,4,2-dioxazol-5-one (0.4 mmol) and anhydrous 1,2-dichloroethane (1.0 mL).
Step 4: Reaction
-
Stir the mixture at 80 °C for 12 hours.
Step 5: Work-up and Purification
-
Cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify by column chromatography to obtain the C7-amidated product.
Conclusion and Future Outlook
The C-H reactivity of 6,7-difluoro-1H-indole presents a nuanced chemical landscape shaped by the strong inductive effects of the fluorine substituents. While direct functionalization at the electron-rich C2 and C3 positions remains a viable strategy, accessing the C4 and C7 positions necessitates the use of directing groups. The methodologies outlined in this guide provide a strategic framework for the selective functionalization of this important heterocyclic core. As the demand for novel fluorinated pharmaceuticals continues to grow, the development of increasingly efficient and regioselective C-H functionalization methods for scaffolds like 6,7-difluoro-1H-indole will be of paramount importance. Future research will likely focus on the discovery of novel directing groups and more sustainable, earth-abundant metal catalysts to further expand the synthetic utility of this valuable building block.
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The Strategic Deployment of 6,7-Difluoro-1H-indole in Modern Medicinal Chemistry: A Technical Guide
Abstract
The indole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets.[1] Strategic functionalization of this scaffold is a key tactic in drug discovery. This technical guide delves into the unique potential of the 6,7-difluoro-1H-indole moiety. The introduction of fluorine atoms at the 6- and 7-positions of the indole ring imparts a distinct set of physicochemical properties that can be leveraged to enhance metabolic stability, modulate electronic character, and improve binding affinity and selectivity for various protein targets. We will explore the synthetic rationale for accessing this scaffold, its application in the design of targeted therapies—with a focus on G protein-coupled receptor (GPCR) modulators and kinase inhibitors—and provide detailed experimental insights for researchers in the field.
The Fluorine Factor: Rationale for 6,7-Difluorination of the Indole Core
Fluorine has emerged as a transformative element in drug design, with approximately 20-25% of all small-molecule pharmaceuticals containing at least one fluorine atom.[2] Its incorporation is not merely an empirical exercise but a strategic decision rooted in its unique properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy of ~116 kcal/mol), making it resistant to oxidative metabolism by cytochrome P450 enzymes.[3] By placing fluorine atoms at the 6- and 7-positions, medicinal chemists can effectively shield the carbocyclic ring from metabolic attack, a common liability for indole-based compounds. This "metabolic blocking" strategy can significantly extend a drug candidate's half-life and improve its pharmacokinetic profile.
-
Modulation of Physicochemical Properties: Fluorine is the most electronegative element, and its introduction profoundly influences a molecule's electronic distribution. The two fluorine atoms at the 6- and 7-positions exert a strong electron-withdrawing inductive effect (-I) on the indole ring. This can:
-
Lower the pKa of the indole nitrogen, making it less basic. This can be advantageous for reducing off-target interactions and improving cell permeability.
-
Alter Lipophilicity (logP): The effect of fluorination on lipophilicity is complex.[4][5] While a single fluorine atom often increases logP, polyfluorination can sometimes lead to a decrease due to altered electrostatic interactions. This nuanced effect allows for fine-tuning of a compound's solubility and membrane permeability.
-
-
Enhanced Binding Interactions: The electron-withdrawing nature of the fluorine atoms can create a more electron-deficient aromatic system, influencing π-π stacking interactions within a protein's binding pocket. Furthermore, fluorine can participate in favorable orthogonal multipolar interactions with backbone amides or other polar residues, contributing to enhanced binding affinity and selectivity.
The 6,7-difluoro substitution pattern, in particular, offers a distinct electronic signature compared to other fluorination patterns, creating a unique platform for targeted drug design.
Synthesis of the 6,7-Difluoro-1H-indole Scaffold
Achieving regioselective difluorination on a pre-formed indole nucleus, especially on the carbocyclic ring, is synthetically challenging due to the high nucleophilicity of the C3 position.[1] Therefore, the most prevalent and logical strategy for synthesizing 6,7-Difluoro-1H-indole and its derivatives is to construct the indole ring from a precursor that already contains the desired difluorinated benzene ring.[1] This is typically achieved through classical indole syntheses starting from a difluorinated aniline derivative.
A robust method involves a multi-step sequence starting from 1,2-difluoro-3-nitrobenzene, as alluded to in recent patent literature for the synthesis of downstream derivatives.[6]
Conceptual Synthetic Workflow
The following diagram outlines a common and effective approach for the synthesis of the 6,7-difluoro-1H-indole core, which can then be further functionalized.
Caption: General synthetic strategy for 6,7-Difluoro-1H-indole and its derivatives.
Experimental Protocol: Synthesis of 6,7-Difluoro-1H-indole (Adapted from Dichloro-analog Synthesis)
This protocol is adapted from established procedures for the synthesis of halogenated indoles and should be optimized for the specific substrate.[7] The key is the initial formation of an enamine from a nitrotoluene precursor, followed by a reductive cyclization.
Materials:
-
2,3-Difluoro-6-nitrotoluene (starting material, assuming availability or synthesis from 1,2-difluoro-3-nitrobenzene)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
Anhydrous Dimethylformamide (DMF)
-
Palladium on Carbon (10% Pd/C) or Raney Nickel
-
Hydrazine hydrate or Hydrogen gas (H₂)
-
Ethanol or Ethyl Acetate
-
Standard workup and purification reagents (Celite, Na₂SO₄, silica gel, etc.)
Step 1: Enamine Formation
-
In a round-bottom flask, dissolve 2,3-difluoro-6-nitrotoluene (1.0 eq) in anhydrous DMF.
-
Add N,N-dimethylformamide dimethyl acetal (1.2 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture to 110-120 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and remove the volatile components under reduced pressure to yield the crude enamine intermediate.
Step 2: Reductive Cyclization to form 6,7-Difluoro-1H-indole
-
Dissolve the crude enamine intermediate from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add a catalytic amount of 10% Pd/C or Raney Nickel to the solution.
-
Method A (Catalytic Hydrogenation): Pressurize the reaction vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature.
-
Method B (Hydrazine Hydrate): Add hydrazine hydrate (3-5 eq) dropwise to the mixture at room temperature.
-
Monitor the reaction by TLC until the enamine intermediate is consumed (typically 2-4 hours).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.
-
Combine the organic filtrates, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 6,7-Difluoro-1H-indole.
Applications in Medicinal Chemistry
The unique properties conferred by the 6,7-difluoro substitution pattern make this scaffold a compelling starting point for designing potent and selective ligands for various therapeutic targets.
Modulators of G Protein-Coupled Receptors (GPCRs)
GPCRs are the largest family of membrane receptors and a major target class for approved drugs.[8] The indole scaffold is a common feature in many GPCR ligands. Recent patent filings have highlighted the potential of 6,7-difluoro-1H-indole derivatives as modulators of GPR17, a receptor implicated in neurological disorders.[6][9]
GPR17 is involved in the myelination processes in the central nervous system (CNS), making it a target for diseases characterized by demyelination, such as multiple sclerosis. Antagonists of GPR17 are being investigated for their potential to promote oligodendrocyte differentiation and remyelination. The sulfonamide derivatives of 6,7-difluoro-1H-indole disclosed in the patent literature represent a promising new chemical series for this target.[9]
Caption: GPR17 antagonist signaling pathway relevant to CNS disorders.
Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[2] The indole scaffold is a well-established "hinge-binding" motif found in numerous approved kinase inhibitors, such as Sunitinib.[3] The ability of the indole N-H and the adjacent C-H to form hydrogen bonds with the kinase hinge region is a key interaction.
While specific examples of 6,7-difluoro-1H-indole in approved kinase inhibitors are not yet prevalent, the scaffold is highly attractive for this target class. The electron-withdrawing fluorine atoms can modulate the hydrogen bonding capacity of the indole N-H and influence the overall electronic and conformational profile, potentially leading to enhanced selectivity and potency. For instance, fluorination can be used to fine-tune the molecule's interaction with key receptors like the Epidermal Growth Factor Receptor (EGFR), a target in many cancers.[10]
Caption: Simplified EGFR signaling pathway targeted by kinase inhibitors.
Physicochemical and Pharmacological Data
The strategic advantage of using the 6,7-difluoro-1H-indole scaffold is best illustrated through quantitative data. While comprehensive public data for this specific isomer is limited, we can compile known values and make informed estimations based on related structures.
| Property | 1H-Indole | 5,7-Difluoro-1H-indole | 6,7-Difluoro-1H-indole | Rationale for Change |
| Molecular Weight | 117.15 g/mol | 153.13 g/mol [11] | 153.13 g/mol [4] | Addition of two fluorine atoms. |
| Boiling Point | ~253 °C | 253.2 °C[11] | ~264 °C | Increased polarity and molecular weight generally raise the boiling point. |
| Calculated logP | ~2.1 | ~2.4 | ~2.4 (estimated) | Fluorine substitution typically increases lipophilicity, though the effect can be complex.[4][5] |
| pKa (Indole N-H) | ~16.9 | Lower than indole | Lower than indole (estimated) | The strong electron-withdrawing effect of two fluorine atoms increases the acidity of the N-H proton.[3] |
| Example Bioactivity | - | GPR84 Agonist (as diindolylmethane): EC₅₀ = 41.3 nM | GPR17 Modulator (as sulfonamide derivative) | Demonstrates applicability in GPCR ligand design.[6][9] |
Conclusion and Future Perspectives
The 6,7-difluoro-1H-indole scaffold represents a highly valuable, yet underexplored, building block in medicinal chemistry. Its synthesis, while requiring a building block approach, is feasible through established methodologies. The strong electron-withdrawing nature of the vicinal fluorine atoms provides a unique tool to modulate the physicochemical properties of indole-based drug candidates, offering a clear strategy to enhance metabolic stability, fine-tune lipophilicity, and improve target engagement.
The emergence of this scaffold in patent literature for CNS targets like GPR17 is a strong indicator of its potential.[6][9] We anticipate that the strategic advantages of the 6,7-difluoro substitution pattern will be increasingly exploited in the design of next-generation kinase inhibitors, GPCR modulators, and other targeted therapies. Further research into the structure-activity relationships of this specific fluorination pattern across different target classes is warranted and will undoubtedly unlock new opportunities in drug discovery.
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A Technical Guide to the Stability and Storage of 6,7-Difluoro-1H-indole
Abstract
This technical guide provides an in-depth analysis of the chemical stability and optimal storage conditions for 6,7-Difluoro-1H-indole (CAS No. 271780-84-8). As a key building block in modern drug discovery and materials science, understanding its stability profile is critical for ensuring experimental reproducibility, process scalability, and the integrity of resulting products. This document synthesizes chemical principles with practical, field-proven insights for researchers, chemists, and supply chain managers. We will explore the intrinsic chemical properties influencing its stability, potential degradation pathways, and provide validated protocols for handling, storage, and stability assessment.
Introduction: The Significance of Fluorinated Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The strategic introduction of fluorine atoms onto the indole ring, as in 6,7-Difluoro-1H-indole, profoundly modulates the molecule's physicochemical and biological properties. Fluorination is a well-established strategy to enhance metabolic stability, increase binding affinity, and improve the bioavailability of drug candidates.[2] Specifically, the two fluorine atoms at the 6 and 7 positions of 6,7-Difluoro-1H-indole act as strong electron-withdrawing groups. This electronic modification significantly influences the reactivity of the indole core, which is critical to its stability profile.[3] This guide serves as an essential resource for professionals who require a comprehensive understanding of this valuable synthetic intermediate.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 6,7-Difluoro-1H-indole is essential for its proper handling and storage.
| Property | Value | Source |
| CAS Number | 271780-84-8 | [4] |
| Molecular Formula | C₈H₅F₂N | [4] |
| Molecular Weight | 153.13 g/mol | [4] |
| Appearance | Typically a solid (crystalline powder) | Inferred from related fluoroindoles[5] |
| Purity | ≥95% | [4] |
Intrinsic Stability and Predicted Degradation Pathways
The stability of an organic molecule is not an absolute property but is dictated by its inherent structure and its environment. For 6,7-Difluoro-1H-indole, the key factors are the electron-rich pyrrole ring fused to a significantly electron-deficient difluorinated benzene ring.
The Influence of Difluorination on Stability
Indole itself is susceptible to oxidation, particularly at the electron-rich C3 position of the pyrrole ring.[6][7] However, the presence of two strongly electron-withdrawing fluorine atoms on the adjacent benzene ring deactivates the entire ring system towards electrophilic attack and oxidation.[3] This deactivation is a crucial stabilizing feature, suggesting that 6,7-Difluoro-1H-indole possesses greater intrinsic stability against oxidative degradation compared to its non-fluorinated parent compound.
Potential Degradation Pathways
Despite its enhanced stability, 6,7-Difluoro-1H-indole is susceptible to degradation under forcing conditions, such as exposure to strong oxidants, high heat, or intense UV light. The most probable degradation pathways involve the oxidation of the pyrrole ring.
-
Oxidative Degradation: Exposure to atmospheric oxygen, especially when catalyzed by light or heat, can lead to the formation of various oxidized species. The primary pathway is likely the oxidation at the C2 and C3 positions to form indolin-3-one (oxindole) and ultimately isatin-type structures, which can lead to ring-opening of the pyrrole moiety.[8]
-
Photolytic Degradation: Indoles can be sensitive to light. UV radiation can provide the energy to initiate radical reactions or promote oxidation, often leading to discoloration (e.g., turning yellow or brown) and polymerization.
-
Thermal Degradation: While fluorinated compounds often exhibit high thermal stability, prolonged exposure to high temperatures can lead to decomposition.[6] Hazardous decomposition products may include nitrogen oxides (NOx) and hydrogen fluoride (HF).
The logical flow of potential degradation is visualized below.
Recommended Storage and Handling Protocols
To preserve the purity and integrity of 6,7-Difluoro-1H-indole, adherence to strict storage and handling protocols is mandatory. The following recommendations are synthesized from best practices for analogous fluorinated heterocyclic compounds.[9][10]
Long-Term Storage Conditions
For long-term storage (months to years), the following conditions are paramount to minimize degradation.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C | Refrigeration significantly slows the rate of potential oxidative and thermal degradation reactions.[9][11] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing oxygen prevents oxidative degradation of the electron-rich pyrrole ring.[9] |
| Light | Amber Glass Vial / Protect from Light | Prevents photolytic degradation, which can catalyze oxidation and polymerization.[9] |
| Container | Tightly Sealed Container | Prevents ingress of moisture and atmospheric oxygen. |
Handling Procedures
Proper handling is crucial to avoid contamination and ensure user safety.
-
Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
Dispensing: When dispensing the compound, minimize its exposure to the ambient atmosphere. If possible, use a glove box with an inert atmosphere for weighing and aliquoting.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for identifying likely degradation products and establishing a stability-indicating analytical method.[5][12] This protocol outlines a systematic approach to evaluating the stability of 6,7-Difluoro-1H-indole.
Objective
To assess the stability of 6,7-Difluoro-1H-indole under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as mandated by ICH guidelines.[5]
Materials and Methods
-
Test Substance: 6,7-Difluoro-1H-indole
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade acetonitrile and water.
-
Instrumentation: Stability chamber with controlled temperature and humidity, photostability chamber, HPLC system with a PDA or UV detector.
Experimental Workflow
Step-by-Step Protocol
-
Preparation of Stock Solution: Accurately weigh and dissolve 6,7-Difluoro-1H-indole in acetonitrile to prepare a 1 mg/mL stock solution.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1M HCl. Keep the solution at 60°C for a predetermined time (e.g., 2, 4, 8 hours). Cool, neutralize with 0.1M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1M NaOH. Keep the solution at 60°C for a predetermined time. Cool, neutralize with 0.1M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for a set time. Dilute for analysis.
-
Thermal Degradation: Place a known quantity of solid 6,7-Difluoro-1H-indole in a vial and store it in an oven at 80°C. At specified time points, withdraw samples, dissolve in solvent, and analyze.
-
Photostability: Expose the solid compound and a solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a developed stability-indicating HPLC method. The method should be capable of separating the intact drug from all process-related impurities and degradation products.
Conclusion
6,7-Difluoro-1H-indole is a robust molecule, with its stability enhanced by the electron-withdrawing nature of the fluorine substituents on the benzene ring. However, it is not impervious to degradation. The primary risks to its integrity are oxidation and photolysis. By adhering to the recommended storage conditions—refrigeration (2–8 °C) under an inert atmosphere and protected from light—and employing careful handling procedures, researchers and manufacturers can ensure the long-term stability and purity of this critical chemical intermediate. The implementation of systematic stability testing, such as the forced degradation protocol outlined herein, is a critical component of a robust quality control system, ensuring the reliability of data and the quality of the final products derived from this versatile building block.
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Discovery and history of 6,7-Difluoro-1H-indole
An In-depth Technical Guide to the Discovery and History of 6,7-Difluoro-1H-indole
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the discovery, history, and synthesis of 6,7-Difluoro-1H-indole, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. We will explore the strategic importance of this molecule, the evolution of its synthesis, and the technical rationale behind the predominant synthetic methodologies.
The Strategic Value of Fluorinated Indoles in Medicinal Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure."[1][2] This designation, first articulated by Evans and coworkers, refers to molecular frameworks that can serve as versatile ligands for a multitude of biological targets.[2] From the essential amino acid tryptophan to potent alkaloids and blockbuster drugs like sumatriptan and indomethacin, the indole scaffold is a recurring motif in biologically active molecules.[2][3]
The introduction of fluorine into organic molecules, a strategy that gained prominence in the 20th century, has revolutionized drug design.[4] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly alter a molecule's physicochemical and biological characteristics.[1] Specifically, strategic fluorination can:
-
Enhance Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.
-
Modulate Lipophilicity: Fluorine substitution can increase a compound's lipophilicity, which is crucial for membrane permeability and bioavailability.[1]
-
Alter Acidity/Basicity: The electron-withdrawing nature of fluorine can change the pKa of nearby functional groups, affecting drug-receptor interactions.
-
Improve Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, enhancing binding to target proteins.[1]
The compound 6,7-Difluoro-1H-indole is of particular interest because the placement of two fluorine atoms on the benzene portion of the indole ring significantly influences the electronic environment of the entire scaffold. This substitution pattern makes it a valuable building block for creating novel therapeutics with potentially enhanced properties.[1]
Discovery and Historical Synthesis Context
While a singular, seminal "discovery" paper for 6,7-Difluoro-1H-indole (CAS No. 271780-84-8) is not prominent in the historical literature, its emergence is intrinsically linked to the broader development of fluorinated indole synthesis. The primary challenge in synthesizing benzene-ring fluorinated indoles is the difficulty of direct, regioselective fluorination on an existing indole core.[1] Therefore, the history of its synthesis is a story of circumventing this challenge.
The most logical and widely adopted strategy involves constructing the indole's pyrrole ring onto a pre-existing, appropriately substituted fluorinated benzene precursor.[1] This approach leverages classic indole synthesis reactions, adapting them to fluorinated starting materials. The key to synthesizing 6,7-Difluoro-1H-indole is, therefore, the synthesis of a suitable 2,3-difluoroaniline derivative which can then be cyclized.
Classic indole syntheses like the Fischer, Leimgruber-Batcho, and Bartoli methods have all been adapted for this purpose.[5][6] The Fischer indole synthesis, for example, which involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, has been a workhorse in indole chemistry for over a century and provides a reliable route to a wide variety of substituted indoles.[7][8]
Core Synthetic Methodologies: A Technical Breakdown
The synthesis of 6,7-Difluoro-1H-indole is dominated by methods that build the heterocyclic ring system from a fluorinated starting material.
Primary Strategy: Cyclization of a Difluorinated Precursor
The most common and regiocontrolled method for preparing 6,7-Difluoro-1H-indole begins with a difluorinated aniline derivative.[1] This ensures the fluorine atoms are precisely positioned from the outset. A representative workflow based on the Leimgruber-Batcho indole synthesis is outlined below. This method is particularly useful as it avoids the high temperatures and strong acids often required for the Fischer synthesis.
Experimental Protocol: Leimgruber-Batcho Synthesis of 6,7-Difluoro-1H-indole
This protocol is a representative example based on established methodologies for synthesizing substituted indoles.
Step 1: Formation of the Enamine
-
To a solution of 2,3-difluoronitrobenzene in a suitable solvent such as N,N-dimethylformamide (DMF), add one equivalent of dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture, typically at reflux, for several hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting intermediate is the crude enamine, which is often used in the next step without further purification.
-
Causality: DMF-DMA serves as a source of a one-carbon electrophile and a dehydrating agent, reacting with the activated methyl group of a nitrotoluene (if used as a precursor) or facilitating condensation to form the enamine, a key intermediate for cyclization.
-
Step 2: Reductive Cyclization to the Indole
-
Dissolve the crude enamine from the previous step in a solvent like methanol or ethanol.
-
Add a reducing agent. A common choice is palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. Other reducing systems like iron in acetic acid or zinc in acetic acid can also be effective.[9]
-
Pressurize the reaction vessel with hydrogen (typically 50 psi) and stir vigorously at room temperature for several hours to overnight.
-
Monitor the reaction for the disappearance of the enamine and the formation of the indole product.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 6,7-Difluoro-1H-indole.
-
Causality: The reduction of the nitro group to an amine is the critical step that initiates cyclization. The newly formed amino group nucleophilically attacks the enamine double bond, and subsequent elimination of dimethylamine leads to the formation of the aromatic indole ring.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the general precursor-based approach to synthesizing 6,7-Difluoro-1H-indole.
Caption: General workflow for synthesizing 6,7-Difluoro-1H-indole.
Physicochemical and Spectroscopic Data
Accurate characterization is critical for researchers using 6,7-Difluoro-1H-indole as a building block. The key identifying information is summarized below.
| Property | Value | Reference |
| CAS Number | 271780-84-8 | [1] |
| Molecular Formula | C₈H₅F₂N | [1] |
| Molecular Weight | 153.13 g/mol | [1] |
| IUPAC Name | 6,7-difluoro-1H-indole | [1] |
| Appearance | Typically an off-white to yellowish solid | |
| Monoisotopic Mass | 153.039005 g/mol | [1] |
While extensive published spectroscopic data for this specific compound is sparse, characterization would typically rely on standard techniques:
-
¹H NMR: Would show characteristic signals for the aromatic and pyrrolic protons, with coupling patterns influenced by the fluorine atoms.
-
¹⁹F NMR: Would display signals corresponding to the two distinct fluorine environments at the C6 and C7 positions.
-
¹³C NMR: Would show eight distinct carbon signals, with C-F coupling constants providing structural confirmation.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 153.0390 (high resolution).
Applications and Future Directions
6,7-Difluoro-1H-indole is primarily utilized as a specialized building block in drug discovery.[1] Its unique electronic properties make it an attractive starting point for the synthesis of more complex molecules targeting a range of therapeutic areas. The difluoro substitution can lead to compounds with improved metabolic stability and binding affinity.[1]
Research involving this scaffold includes its incorporation into:
-
Kinase Inhibitors: The indole scaffold is common in kinase inhibitors, and fluorination can enhance selectivity and potency.
-
Serotonin Receptor Agonists/Antagonists: Fluorinated tryptamine derivatives, synthesized from the corresponding indoles, are classic targets for neurological drugs.
-
Antiviral and Anticancer Agents: The indole nucleus is present in numerous compounds with cytotoxic or antiviral activity.[2][6]
The future of 6,7-Difluoro-1H-indole lies in its continued use in the rational design of new chemical entities. As our understanding of fluorine's role in drug-receptor interactions grows, the demand for precisely functionalized building blocks like this one will continue to expand, enabling the development of next-generation therapeutics.
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Kaushik, N. K., Kaushik, N., & Verma, A. K. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662. [Link]
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MDPI. (2022, August 22). The First Convergent Synthesis of 23,23-Difluoro-25-hydroxyvitamin D3 and Its 24-Hydroxy Derivatives: Preliminary Assessment of Biological Activities. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 6-Fluoro-1H-indole-3-carboxylic acid. Retrieved from [Link]
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ACS Publications. (2016, November 28). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. Retrieved from [Link]
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Frontiers. (n.d.). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold. Retrieved from [Link]
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PubMed. (2015). Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Stereoselective synthesis and applications of spirocyclic oxindoles. Retrieved from [Link]
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PubMed. (1990). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Retrieved from [Link]
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ACS Publications. (2016, January 26). Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][10][11]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Fischer Indole Synthesis of 6,7-Difluoro-1H-indole
Abstract: This document provides a comprehensive technical guide for the synthesis of 6,7-Difluoro-1H-indole, a key heterocyclic motif in modern drug discovery, via the Fischer indole synthesis. We present a detailed exploration of the reaction mechanism, a step-by-step experimental protocol optimized for this specific fluorinated analog, and expert insights into process control and troubleshooting. This guide is intended for researchers, medicinal chemists, and process development professionals engaged in the synthesis of complex heterocyclic compounds.
Introduction: The Strategic Importance of Fluorinated Indoles
The indole scaffold is a cornerstone of medicinal chemistry, present in a vast array of natural products and pharmaceuticals.[1] The strategic introduction of fluorine atoms onto this privileged core can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated indoles such as 6,7-Difluoro-1H-indole are highly sought-after building blocks in the development of novel therapeutics.
The Fischer indole synthesis, first reported by Emil Fischer in 1883, remains one of the most robust and versatile methods for constructing the indole nucleus.[2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[3][4] Its enduring utility lies in its reliability and the commercial availability of a wide range of starting materials. This guide provides a detailed protocol for the application of this classic reaction to the synthesis of the specifically substituted 6,7-Difluoro-1H-indole.
Reaction Mechanism: A Stepwise Perspective
The Fischer indole synthesis proceeds through a well-studied, multi-step mechanism initiated by an acid catalyst.[5] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.
-
Hydrazone Formation: The reaction commences with the condensation of (2,3-difluorophenyl)hydrazine with a carbonyl compound (in this protocol, pyruvic acid) to form the corresponding phenylhydrazone intermediate. This step can be performed separately or, more commonly, in situ.[2][6]
-
Tautomerization: The phenylhydrazone undergoes a crucial tautomerization to its more reactive enamine isomer ('ene-hydrazine').[6]
-
[7][7]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a concerted[7][7]-sigmatropic rearrangement, analogous to a Cope rearrangement. This is the key bond-forming step that establishes the C-C bond at the eventual C2 position of the indole ring.[2]
-
Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by a cyclization step where one of the imine nitrogens attacks the other imine carbon, forming a five-membered ring aminal.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule, driven by the formation of the highly stable aromatic indole ring, yields the final product.[2][6] The overall process is thermodynamically driven by the stability of the aromatic product.[6]
Experimental Protocol: Synthesis of 6,7-Difluoro-1H-indole-2-carboxylic acid
This protocol details the synthesis of the carboxylic acid precursor, which can be subsequently decarboxylated if the parent 6,7-Difluoro-1H-indole is the desired final product. The use of pyruvic acid is a classic approach that yields an indole-2-carboxylic acid.[1]
Materials and Reagents
| Reagent/Material | CAS No. | Molecular Weight | Quantity | Notes |
| (2,3-Difluorophenyl)hydrazine | 2550-32-5 | 144.12 g/mol | 10.0 g (69.4 mmol) | Starting material. Toxic, handle with care. |
| Pyruvic Acid | 127-17-3 | 88.06 g/mol | 6.72 g (76.3 mmol) | Use freshly opened or distilled. |
| Polyphosphoric Acid (PPA) | 8017-16-1 | N/A | ~100 g | Strong acid and dehydrating agent. Corrosive. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | As needed | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | As needed | For neutralization. |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 g/mol | As needed | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | As needed | For drying. |
| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 g/mol | As needed | For column chromatography. |
| Deionized Water | 7732-18-5 | 18.02 g/mol | As needed | For workup. |
| Ice | N/A | 18.02 g/mol | As needed | For quenching. |
Equipment
-
500 mL three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller and thermocouple
-
Condenser
-
Nitrogen inlet/outlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Synthesis Workflow Diagram
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The Leimgruber-Batcho Synthesis of Fluorinated Indoles: A Detailed Guide for Researchers
Introduction: The Strategic Value of Fluorinated Indoles and the Leimgruber-Batcho Advantage
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The strategic incorporation of fluorine into the indole scaffold can dramatically enhance a molecule's pharmacological profile, improving metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, efficient and reliable methods for the synthesis of fluorinated indoles are of paramount importance to the drug development pipeline.
Among the arsenal of indole syntheses, the Leimgruber-Batcho reaction stands out as a particularly powerful and versatile method, especially for the preparation of indoles that are unsubstituted at the 2- and 3-positions.[1][2] Developed as a milder alternative to the Fischer indole synthesis, this two-step process offers high yields and predictable regioselectivity, making it an attractive choice for the synthesis of fluorinated indole isomers.[1] The primary limitation of this method is the availability of the requisite substituted o-nitrotoluene starting materials.[1]
This comprehensive guide provides an in-depth exploration of the Leimgruber-Batcho synthesis for the preparation of fluorinated indoles, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into the nuances of working with fluorinated substrates.
The Leimgruber-Batcho Synthesis: A Mechanistic Overview
The Leimgruber-Batcho indole synthesis is a two-stage process:
-
Enamine Formation: The synthesis commences with the condensation of a substituted o-nitrotoluene with a formamide acetal, most commonly N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine.[3]
-
Reductive Cyclization: The resulting β-dimethylamino-2-nitrostyrene (enamine) intermediate is then subjected to a reductive cyclization to furnish the final indole product.[3]
The initial step hinges on the enhanced acidity of the benzylic protons of the o-nitrotoluene, a consequence of the strong electron-withdrawing nature of the ortho-nitro group.[2][4] This allows for deprotonation under basic conditions, followed by condensation with the formamide acetal to yield the characteristic, often intensely colored, enamine intermediate.[3] The subsequent reductive cyclization of the nitro group to an amine is the key step, initiating an intramolecular condensation to form the indole ring system.[3]
The presence of a fluorine substituent on the aromatic ring of the o-nitrotoluene starting material introduces an additional electronic element. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect, which can further increase the acidity of the benzylic protons, potentially facilitating the initial enamine formation.[5][6]
Visualizing the Workflow: Leimgruber-Batcho Synthesis of Fluorinated Indoles
Caption: General workflow of the Leimgruber-Batcho synthesis for fluorinated indoles.
Data Presentation: Comparative Synthesis of Fluorinated Indole Isomers
The Leimgruber-Batcho synthesis is a reliable method for accessing various fluoroindole isomers. The following table summarizes representative reaction conditions and yields for the synthesis of 4-, 5-, and 6-fluoroindoles.
| Target Indole | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| 4-Fluoroindole | 2-Fluoro-6-nitrotoluene | 1. DMF-DMA, DMF2. Pd/C, H₂ | 1. Heat2. Not specified | High | [4] |
| 5-Fluoroindole | 5-Fluoro-2-nitrotoluene | 1. DMF-DMA, Pyrrolidine, DMF2. 10% Pd/C, H₂ | 1. 100-110°C, 3-4 h2. 60-80°C, 4-6 h | 81 | [1] |
| 6-Fluoroindole | 3-Chloro-4-fluoro-6-nitrotoluene | 1. DMF di-isopropyl acetal2. Fe, Acetic Acid | 1. 100°C, 3h2. 100°C, 2h | High | [4] |
| 7-Fluoroindole | 2-Fluoro-6-nitrotoluene | 1. DMF-DMA, Pyrrolidine2. Reducing Agent | 1. Heat (reflux) | Not specified | [7] |
Note: Detailed experimental data for the synthesis of 7-fluoroindole via the Leimgruber-Batcho method is less commonly reported in the literature.
Experimental Protocols: Step-by-Step Methodologies
The following protocols provide detailed, step-by-step procedures for the synthesis of 5-fluoroindole and a related 6-chloro-5-fluoroindole, adapted from established literature procedures.
Protocol 1: Synthesis of 5-Fluoroindole[1]
This two-step procedure is a widely adopted method for the preparation of 5-fluoroindole.
Step 1: Enamine Formation
-
To a solution of 5-fluoro-2-nitrotoluene (1 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 equivalents) and pyrrolidine (0.1 equivalents).
-
Heat the reaction mixture to 100-110°C and stir for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The intermediate enamine may be used directly in the next step or isolated by filtration if it crystallizes.
Step 2: Reductive Cyclization
-
Suspend the crude enamine from the previous step in a suitable solvent such as ethanol or toluene.
-
Add a palladium on carbon catalyst (10% Pd/C, 2-5 mol%).
-
Pressurize the reactor with hydrogen gas (50-100 psi) or add a hydrogen source like hydrazine hydrate (5 equivalents).
-
Heat the mixture to 60-80°C and stir vigorously for 4-6 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture and carefully filter the catalyst under an inert atmosphere.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and water.
-
Separate the organic layer, back-extract the aqueous phase, and wash the combined organic layers with brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (mobile phase: DCM) to afford 5-fluoroindole as a white solid.
Protocol 2: Synthesis of 6-Chloro-5-fluoroindole (Modified Leimgruber-Batcho)[4]
This protocol illustrates a modification of the Leimgruber-Batcho synthesis for a di-substituted indole.
Step 1: Enamine Formation
-
Combine 3-chloro-4-fluoro-6-nitrotoluene (1 equivalent) with DMF di-isopropyl acetal.
-
Heat the mixture at 100°C for 3 hours.
-
Monitor the reaction for the formation of the enamine intermediate.
Step 2: Reductive Cyclization
-
To the crude enamine intermediate, add iron powder (Fe) and acetic acid (AcOH).
-
Heat the reaction mixture at 100°C for 2 hours.
-
Upon completion, perform an aqueous work-up to remove the iron salts and acetic acid.
-
Extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography or crystallization to yield 6-chloro-5-fluoroindole.
Trustworthiness and Self-Validation: Troubleshooting and Key Considerations
Enamine Formation:
-
Reaction Monitoring: The formation of the enamine is often accompanied by a distinct color change to a deep red or purple, providing a visual cue of reaction progress. However, TLC is the most reliable method for monitoring the reaction.
-
Anhydrous Conditions: While not always strictly necessary, maintaining anhydrous conditions can prevent the hydrolysis of the formamide acetal and improve yields.
-
Choice of Amine: Pyrrolidine is commonly used as a catalyst and can accelerate the reaction. In some cases, the reaction can proceed with DMF-DMA alone, but may require longer reaction times or higher temperatures.
Reductive Cyclization:
-
Choice of Reducing Agent: A variety of reducing agents can be employed for the cyclization step.[3]
-
Catalytic Hydrogenation (Pd/C, H₂): This is a clean and efficient method, often providing high yields. Care must be taken with the handling of the pyrophoric catalyst.
-
Raney Nickel (Ra-Ni) and Hydrazine: This is another effective catalytic system. Hydrazine is toxic and should be handled with caution.
-
Iron in Acetic Acid (Fe/AcOH): A classical and cost-effective method, though the work-up can be more cumbersome due to the formation of iron salts.
-
Stannous Chloride (SnCl₂): Can be an effective reducing agent, but may require acidic conditions.
-
-
Side Reactions: Over-reduction of the enamine intermediate can sometimes occur, leading to the formation of 2-aminophenylethylamine derivatives. This can often be mitigated by careful control of reaction conditions (e.g., hydrogen pressure, temperature, and reaction time). These basic byproducts can typically be removed with an acidic wash during work-up.
-
Catalyst Filtration: When using heterogeneous catalysts like Pd/C or Ra-Ni, ensure complete removal by filtration through a pad of Celite or a similar filter aid to prevent contamination of the final product.
Conclusion: A Robust Tool for Fluorinated Indole Synthesis
The Leimgruber-Batcho indole synthesis is a highly effective and reliable method for the preparation of a variety of fluorinated indoles. Its mild reaction conditions, high yields, and suitability for producing 2,3-unsubstituted indoles make it a valuable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of the reaction mechanism, careful selection of reagents and reaction conditions, and diligent monitoring are key to achieving successful and reproducible outcomes. The protocols and insights provided in this guide are intended to empower researchers to confidently apply this powerful synthetic transformation in their pursuit of novel fluorinated indole-based therapeutics and other advanced materials.
References
- Chandra, A., Yadav, S. C., Cheekatla, S. R., & Kumar, A. (2025). A Review on Indoles Synthesis from Nitroarenes: Classical to Modern Approaches. Organic & Biomolecular Chemistry.
-
Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Link]
-
Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]
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Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. In Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
-
Request PDF. (2025). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. ResearchGate. [Link]
-
OpenStax. (2023). 20.4 Substituent Effects on Acidity. Organic Chemistry. [Link]
-
Diva-Portal.org. (2023). Synthesis of 5-Fluoroindole-5-13C. [Link]
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Application Note: Palladium-Catalyzed Synthesis of 6,7-Difluoro-1H-indole
Introduction: The Significance of Fluorinated Indoles in Modern Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its versatile structure has led to its designation as a "privileged scaffold," capable of interacting with a wide range of biological targets.[1] In recent years, the strategic incorporation of fluorine atoms into the indole ring has emerged as a powerful strategy in drug design. Fluorination can profoundly influence a molecule's physicochemical properties, including its metabolic stability, bioavailability, and binding affinity to target proteins. The 6,7-difluoro-1H-indole scaffold, in particular, is a valuable building block for the synthesis of innovative therapeutic agents. This application note provides a detailed protocol for the palladium-catalyzed synthesis of 6,7-difluoro-1H-indole, leveraging the power and versatility of the Larock indole synthesis.
The Larock Indole Synthesis: A Powerful Tool for Heterocycle Formation
The Larock indole synthesis, first reported by Richard C. Larock, is a highly efficient palladium-catalyzed heteroannulation reaction between an ortho-haloaniline and a disubstituted alkyne to produce a 2,3-disubstituted indole.[2][3] This reaction has become a mainstay in synthetic organic chemistry due to its broad substrate scope, high regioselectivity, and operational simplicity.[4][5] The catalytic cycle, a key aspect of this transformation, is a testament to the power of palladium catalysis in forging complex molecular architectures.
Mechanism of the Larock Indole Synthesis
The catalytic cycle of the Larock indole synthesis is a well-studied process that proceeds through several key steps:
-
Reduction of Pd(II) to Pd(0): The reaction is typically initiated with a palladium(II) precatalyst, such as palladium(II) acetate, which is reduced in situ to the active palladium(0) species.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the ortho-iodoaniline, in this case, 1-iodo-2,3-difluoroaniline, to form an arylpalladium(II) intermediate.[3][6]
-
Alkyne Coordination and Insertion: The alkyne, trimethylsilylacetylene, then coordinates to the arylpalladium(II) complex. This is followed by a migratory insertion of the alkyne into the aryl-palladium bond, forming a vinylpalladium(II) intermediate.[6]
-
Intramolecular Amination: The nitrogen atom of the aniline moiety then displaces the halide on the palladium center in an intramolecular fashion, leading to the formation of a six-membered palladacycle.[6]
-
Reductive Elimination: The final step is a reductive elimination from the palladacycle, which forms the desired indole ring and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][6]
The presence of a chloride source, such as lithium chloride, is often crucial for the success of the Larock indole synthesis. It is believed to facilitate the reductive elimination step, thereby accelerating the overall catalytic turnover.[2]
Experimental Protocol: Synthesis of 6,7-Difluoro-1H-indole
This protocol details the synthesis of 6,7-difluoro-1H-indole from 1-iodo-2,3-difluoroaniline and trimethylsilylacetylene, followed by desilylation.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Iodo-2,3-difluoroaniline | 98% | Commercially Available |
| Trimethylsilylacetylene | 98% | Commercially Available |
| Palladium(II) acetate | 99.9% | Commercially Available |
| Triphenylphosphine | 99% | Commercially Available |
| Lithium chloride | Anhydrous | Commercially Available |
| Potassium carbonate | Anhydrous | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Methanol | Anhydrous | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated sodium bicarbonate solution | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous sodium sulfate | - | Commercially Available |
| Celite® | - | Commercially Available |
Step-by-Step Procedure
Part 1: Palladium-Catalyzed Cyclization
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-iodo-2,3-difluoroaniline (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and lithium chloride (1.2 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids. Then, add potassium carbonate (3.0 eq) followed by the dropwise addition of trimethylsilylacetylene (1.5 eq).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Extraction: Combine the filtrates and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-silyl protected 6,7-difluoro-1H-indole.
Part 2: Desilylation
-
Dissolution: Dissolve the crude product from Part 1 in anhydrous methanol.
-
Base Addition: Add potassium carbonate (2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the desilylation by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x).
-
Final Wash and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification
Purify the crude 6,7-difluoro-1H-indole by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.[7][8]
Characterization
The final product should be characterized by NMR spectroscopy to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.
-
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and positions of the fluorine atoms on the benzene ring.
Safety and Handling
General Precautions:
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Reagent-Specific Hazards:
-
1-Iodo-2,3-difluoroaniline: This compound is a halogenated aniline and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Trimethylsilylacetylene: This is a flammable liquid and should be handled away from ignition sources.[4][9][10] It is also an irritant.
-
Palladium(II) acetate: Palladium compounds can be toxic and should be handled with caution. Avoid creating dust.
-
N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and should be handled with appropriate engineering controls.
Waste Disposal:
All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Diagrams and Visualizations
Reaction Scheme
Caption: Overall reaction for the synthesis of 6,7-Difluoro-1H-indole.
Catalytic Cycle of the Larock Indole Synthesis
Caption: Catalytic cycle of the Larock indole synthesis.
Conclusion
This application note provides a comprehensive and detailed protocol for the palladium-catalyzed synthesis of 6,7-difluoro-1H-indole. By leveraging the robust and versatile Larock indole synthesis, this method offers an efficient route to a key building block for medicinal chemistry and drug discovery. The detailed mechanistic insights and safety protocols provided herein are intended to enable researchers to safely and successfully implement this valuable synthetic transformation.
References
- Larock, R. C.; Yum, E. K. J. Am. Chem. Soc.1991, 113 (17), 6689–6690.
-
Larock indole synthesis - Wikipedia. (URL: [Link])
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Larock indole synthesis - Grokipedia. (URL: [Link])
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Larock Reaction in the Synthesis of Heterocyclic Compounds. (URL: [Link])
-
Supporting Information 1H NMR, 19F NMR and 13C NMR Spectra of Products - The Royal Society of Chemistry. (URL: [Link])
-
Larock Indole Synthesis. (URL: [Link])
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Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (URL: [Link])
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Larock Indole Synthesis - SynArchive. (URL: [Link])
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Mild and efficient synthesis of indoles and isoquinolones via a nickel-catalyzed Larock-type heteroannulation reaction - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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Purification of Organic Compounds by Flash Column Chromatography. (URL: [Link])
-
5 Combination of 1H and 13C NMR Spectroscopy. (URL: [Link])
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Palladium-Catalyzed Intramolecular C–H Difluoroalkyation: The Synthesis of Substituted 3,3-Difluoro-2-oxindoles - PMC - NIH. (URL: [Link])
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Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])
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Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - NIH. (URL: [Link])
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Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - NIH. (URL: [Link])
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Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. (URL: [Link])
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Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline. (URL: [Link])
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A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis | Semantic Scholar. (URL: [Link])
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Application Notes and Protocols for the N-Alkylation of 6,7-Difluoro-1H-indole
Introduction: The Significance of N-Alkylated 6,7-Difluoro-1H-indoles in Modern Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic introduction of substituents onto the indole ring system allows for the fine-tuning of a molecule's pharmacological profile. N-alkylation, in particular, is a powerful tool for modulating properties such as receptor binding affinity, metabolic stability, and cell permeability. The 6,7-difluoro-1H-indole moiety presents a unique structural motif where the electron-withdrawing nature of the fluorine atoms significantly influences the chemical reactivity of the indole core. This guide provides a comprehensive overview of established protocols for the N-alkylation of 6,7-difluoro-1H-indole, offering researchers and drug development professionals a detailed roadmap for the synthesis of this important class of compounds.
The presence of two fluorine atoms on the benzene ring of the indole scaffold imparts distinct electronic properties. These electron-withdrawing groups increase the acidity of the N-H proton, facilitating its removal under basic conditions.[2] This enhanced acidity is a key consideration in the selection of appropriate reagents and reaction conditions for N-alkylation.
This application note will detail three robust and widely applicable methods for the N-alkylation of 6,7-difluoro-1H-indole: a classical approach utilizing a strong base and an alkyl halide, the versatile Mitsunobu reaction, and a practical phase-transfer catalysis method. For each protocol, we will delve into the underlying mechanism, provide step-by-step experimental procedures, and discuss critical parameters for successful execution.
Strategic Approaches to N-Alkylation: A Mechanistic Overview
The selection of an appropriate N-alkylation strategy depends on several factors, including the nature of the alkylating agent, the desired scale of the reaction, and the presence of other functional groups in the molecule. Below, we present a comparative analysis of the three primary methods detailed in this guide.
Diagram: Key Synthetic Pathways for N-Alkylation
Caption: Comparative overview of N-alkylation strategies.
Protocol 1: Classical N-Alkylation via Deprotonation with a Strong Base
This method is analogous to the Williamson ether synthesis and is one of the most common approaches for N-alkylation of indoles.[3][4] It involves the deprotonation of the indole nitrogen with a strong base to form the corresponding indolide anion, which then acts as a nucleophile and attacks an alkylating agent.
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the indole N-H, driving the reaction to completion.[4] Potassium hydroxide (KOH) in a polar aprotic solvent like DMSO is also effective.[5] The increased acidity of the N-H bond in 6,7-difluoro-1H-indole may allow for the use of slightly weaker bases compared to unsubstituted indole.
-
Solvent: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal as they readily dissolve the indolide salt and do not interfere with the reaction.[6]
-
Inert Atmosphere: Reactions involving highly reactive species like sodium hydride must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture and oxygen.[7]
Detailed Step-by-Step Methodology
Diagram: Workflow for Classical N-Alkylation
Caption: Step-by-step workflow for classical N-alkylation.
Materials:
-
6,7-Difluoro-1H-indole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere of nitrogen, add 6,7-difluoro-1H-indole (1.0 eq).
-
Dissolve the indole in anhydrous DMF (approximately 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water, releasing flammable hydrogen gas. Handle with extreme care in a well-ventilated fume hood.[8][9][10][11]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 6,7-difluoro-1H-indole.
Data Presentation: Reaction Parameters
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzyl Bromide | NaH | DMF | 0 to RT | 4-6 | 85-95 |
| Methyl Iodide | NaH | THF | 0 to RT | 2-4 | 80-90 |
| Ethyl Bromide | KOH | DMSO | RT | 6-8 | 75-85 |
Protocol 2: The Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction is a versatile and mild method for the formation of C-O, C-N, and C-S bonds.[12] It allows for the N-alkylation of indoles with a wide range of primary and secondary alcohols under neutral conditions, making it compatible with sensitive functional groups.[13][14]
Causality Behind Experimental Choices:
-
Reagents: The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12] These reagents form a reactive alkoxyphosphonium salt with the alcohol, which is then susceptible to nucleophilic attack by the indole nitrogen.
-
Solvent: Anhydrous THF is the most common solvent for the Mitsunobu reaction as it effectively dissolves the reagents and intermediates.[15]
-
Order of Addition: The order of reagent addition can be critical. Typically, the indole, alcohol, and PPh₃ are mixed first, followed by the dropwise addition of the azodicarboxylate at a reduced temperature to control the exothermic reaction.[15]
Detailed Step-by-Step Methodology
Diagram: Workflow for Mitsunobu Reaction
Caption: Step-by-step workflow for the Mitsunobu reaction.
Materials:
-
6,7-Difluoro-1H-indole
-
Primary or secondary alcohol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere of nitrogen, add 6,7-difluoro-1H-indole (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF (approximately 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the internal temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 6-18 hours.
-
Monitor the reaction progress by TLC. The formation of triphenylphosphine oxide as a byproduct is an indication of reaction progression.[15]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography. The triphenylphosphine oxide byproduct can often be partially removed by trituration with a mixture of ether and hexanes prior to chromatography.
Data Presentation: Reaction Parameters
| Alcohol | Phosphine | Azodicarboxylate | Solvent | Temperature (°C) | Typical Yield (%) |
| Benzyl Alcohol | PPh₃ | DIAD | THF | 0 to RT | 70-85 |
| Ethanol | PPh₃ | DEAD | THF | 0 to RT | 65-80 |
| Isopropanol | PPh₃ | DIAD | THF | 0 to RT | 60-75 |
Protocol 3: N-Alkylation via Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) offers a practical and often more environmentally friendly alternative for N-alkylation. This method facilitates the reaction between the indole, which is soluble in an organic solvent, and a base, which is in an aqueous phase. A phase-transfer catalyst, typically a quaternary ammonium salt, transports the hydroxide or indolide anion from the aqueous phase to the organic phase where it can react with the alkyl halide.[2]
Causality Behind Experimental Choices:
-
Catalyst: Tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻) are common and effective phase-transfer catalysts.[2]
-
Solvent System: A biphasic system consisting of an organic solvent (e.g., toluene or dichloromethane) and a concentrated aqueous base (e.g., 50% NaOH) is employed.[2]
-
Vigorous Stirring: Efficient mixing is crucial to maximize the interfacial area between the two phases and facilitate the transport of ions by the catalyst.
Detailed Step-by-Step Methodology
Diagram: Workflow for Phase-Transfer Catalysis
Caption: Step-by-step workflow for N-alkylation via PTC.
Materials:
-
6,7-Difluoro-1H-indole
-
Alkyl halide
-
Tetrabutylammonium bromide (TBAB)
-
50% aqueous sodium hydroxide (NaOH) solution
-
Toluene or Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a round-bottom flask, add 6,7-difluoro-1H-indole (1.0 eq), the alkyl halide (1.2 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add toluene or DCM as the organic solvent.
-
With vigorous stirring, add 50% aqueous NaOH solution.
-
Continue to stir the biphasic mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with water and transfer to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Reaction Parameters
| Alkylating Agent | Catalyst | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzyl Bromide | TBAB | Toluene / 50% NaOH | RT | 6-12 | 75-90 |
| n-Butyl Bromide | TBAB | DCM / 50% NaOH | RT | 12-24 | 70-85 |
| Allyl Bromide | TBAB | Toluene / 50% NaOH | RT | 4-8 | 80-90 |
Conclusion
The N-alkylation of 6,7-difluoro-1H-indole is a crucial transformation for the synthesis of novel compounds with potential applications in drug discovery. The electron-withdrawing nature of the fluorine substituents enhances the acidity of the indole N-H, which can be leveraged for efficient deprotonation and subsequent alkylation. This guide has provided detailed protocols for three robust N-alkylation methods: the classical strong base approach, the versatile Mitsunobu reaction, and a practical phase-transfer catalysis procedure. By understanding the underlying principles and carefully selecting the appropriate reaction conditions, researchers can effectively synthesize a diverse range of N-alkylated 6,7-difluoro-1H-indole derivatives for further investigation.
References
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Sodium Hydride. Available online: [Link]
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University of California, Santa Barbara. Sodium Hydride - Standard Operating Procedure. Available online: [Link]
- Barco, A.; Benetti, S.; Pollini, G. P.; Baraldi, P. G. The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis1976, 1976 (2), 124-126. DOI: 10.1055/s-1976-23956.
- He, H.; et al. A general procedure for the N-benzylation of indoles. Org. Synth.2004, 81, 195.
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Kushwaha, D. Synthesis and Chemistry of Indole. Available online: [Link]
- Cee, V. J.; Erlanson, D. A. N-Alkylation of an Indole in the Chemical Literature. ACS Med. Chem. Lett.2019, 10 (9), 1302–1308.
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Alkali Metals Limited. MSDS for Sodium Hydride. Available online: [Link]
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Zhaoonline. [Chemical Knowledge]:Sodium hydride use precautions and production skills. Available online: [Link]
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Wikipedia. Indole. Available online: [Link]
- Dembinski, R. Mitsunobu and Related Reactions: Advances and Applications. Chem. Rev.2004, 104 (5), 2115-2150. DOI: 10.1021/cr0306915.
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Química Orgánica. Indole Acidity. Available online: [Link]
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Química Orgánica. Indole. Available online: [Link]
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Safrole. Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Available online: [Link]
- Kütt, A., et al. The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. J. Org. Chem.2021, 86 (21), 14784–14792.
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Wikipedia. Williamson ether synthesis. Available online: [Link]
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Organic Synthesis. Mitsunobu reaction. Available online: [Link]
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ChemHelpASAP. in the chemical literature: N-alkylation of an indole. Available online: [Link]
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ResearchGate. N-alkylation of 1H-indoles and 9H-carbazoles with alcohols. Available online: [Link]
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ResearchGate. A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters. Available online: [Link]
-
Nottingham ePrints. New Directions in the Mitsunobu Reaction. Available online: [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. Available online: [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. Available online: [Link]
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RSC Publishing. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Available online: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Phase Transfer Catalysis. Available online: [Link]
- RSC Publishing. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Adv., 2023, 13, 12345-12367.
-
Khan Academy. Williamson ether synthesis. Available online: [Link]
- RSC Publishing. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Adv., 2017, 7, 27974-27980.
- Organic Letters. A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. 2021, 23 (9), 3233–3236.
- MDPI. Enantioselective Synthesis of N-alkylated Indoles Enabled by Nickel-Catalyzed C(sp3)–C(sp3) Coupling. Symmetry2022, 14(1), 11.
-
PubMed. A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Available online: [Link]
- Thieme. A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Synthesis2021, 53(10), 1731-1740.
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National Institutes of Health. A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. Available online: [Link]
- RSC Publishing. Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. Chem. Commun., 2011, 47, 7854-7856.
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PubMed. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Available online: [Link]
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National Institutes of Health. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Available online: [Link]
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Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 6,7-Difluoro-1H-indole
Introduction: The Strategic Importance of Fluorinated Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its versatile structure allows for extensive functionalization, enabling the modulation of pharmacological properties. In recent years, the strategic incorporation of fluorine atoms into drug candidates has become a paramount strategy in drug discovery. Fluorine's unique properties—high electronegativity, small steric footprint, and ability to form strong carbon-fluorine bonds—can significantly enhance a molecule's metabolic stability, bioavailability, lipophilicity, and binding affinity to target proteins.
The 6,7-difluoro-1H-indole motif, in particular, presents a valuable building block for the synthesis of novel therapeutics. The electron-withdrawing nature of the two fluorine atoms on the benzene portion of the indole ring can profoundly influence the molecule's electronic properties and reactivity, offering both challenges and opportunities in synthetic chemistry. One of the most powerful and versatile methods for the functionalization of such heteroaromatic systems is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5][6][7] This reaction facilitates the formation of carbon-carbon bonds between a halide or triflate and an organoboron compound, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl substituents.
These detailed application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the effective use of 6,7-difluoro-1H-indole in Suzuki cross-coupling reactions. We will delve into the mechanistic nuances, provide field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.
Mechanistic Considerations: The Impact of Difluoro Substitution
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The fundamental steps include oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The presence of two fluorine atoms at the 6- and 7-positions of the indole ring introduces significant electronic effects that must be considered when designing a Suzuki coupling strategy.
-
Electron-Deficient Nature: The strong electron-withdrawing effect of the fluorine atoms makes the indole's benzene ring electron-deficient. This can influence the rate of oxidative addition if a halogen is present on this ring. Generally, electron-withdrawing groups can accelerate the oxidative addition of palladium to an aryl halide.
-
Acidity of the N-H Bond: The inductive effect of the fluorine atoms increases the acidity of the indole N-H proton. This has implications for the choice of base and the potential for N-arylation as a side reaction. In many cases, N-protection of the indole may be beneficial to prevent side reactions and improve solubility, though successful couplings on N-H free indoles have been reported.[8]
-
Regioselectivity of Halogenation: To participate in a Suzuki coupling, the 6,7-difluoro-1H-indole must first be halogenated (e.g., brominated or iodinated) at a specific position (commonly C2, C3, C4, or C5). The directing effects of the existing difluoro substitution and the pyrrole ring will influence the regioselectivity of this initial halogenation step.
-
Reactivity of Indolylboronic Acids: Alternatively, the 6,7-difluoro-1H-indole can be converted into a boronic acid or boronate ester derivative to act as the nucleophilic partner in the coupling. The electronic effects of the fluorine atoms will also influence the stability and reactivity of these boron reagents.
Experimental Protocols: Arylation of Halogenated 6,7-Difluoro-1H-indole
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction between a halogenated 6,7-difluoro-1H-indole and an arylboronic acid. The following protocol is a robust starting point, though optimization may be necessary depending on the specific substrates used.
Workflow for Suzuki Cross-Coupling
Figure 2: General experimental workflow for the Suzuki cross-coupling reaction.
Detailed Protocol: Synthesis of 3-Aryl-6,7-difluoro-1H-indole
This protocol describes the coupling of 3-bromo-6,7-difluoro-1H-indole with a generic arylboronic acid.
Materials and Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| 3-Bromo-6,7-difluoro-1H-indole | 232.02 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 1.2 - 1.5 | 1.2 - 1.5 |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 - 0.05 | 0.03 - 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 - 3.0 | 2.0 - 3.0 |
| 1,4-Dioxane | 88.11 | ~5 mL | - |
| Water | 18.02 | ~1 mL | - |
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3-bromo-6,7-difluoro-1H-indole (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (5 mL) and water (1 mL) via syringe. Degas the resulting mixture by bubbling argon through it for another 10-15 minutes.
-
Catalyst Addition: To the degassed mixture, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 0.05 equiv.).
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously. Alternatively, microwave irradiation can be employed, which may significantly reduce reaction times.[9]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-6,7-difluoro-1H-indole.
Trustworthiness and Causality in Protocol Design
-
Choice of Catalyst: While Pd(PPh₃)₄ is a robust and commonly used catalyst, other modern catalyst systems may offer higher efficiency, especially for challenging substrates. For electron-deficient heteroaryl chlorides, which can be less reactive, catalyst systems based on bulky, electron-rich phosphine ligands like XPhos or SPhos in combination with a palladium precatalyst (e.g., Pd₂(dba)₃ or a G1/G2/G3 precatalyst) have shown superior performance.[3] The use of such advanced catalysts can often allow for lower catalyst loadings and milder reaction conditions.
-
Base Selection: The base plays a critical role in the Suzuki reaction. It activates the boronic acid to facilitate transmetalation.[4] Sodium carbonate is a common and effective inorganic base. For more sensitive substrates or when milder conditions are required, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective. The choice of base should be tailored to the specific substrates to avoid potential side reactions.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane, toluene, or DMF with water is frequently used.[7] Water is often necessary to dissolve the inorganic base and facilitate the reaction. For substrates sensitive to water, anhydrous conditions can be employed using bases like potassium fluoride (KF) or organic bases.[4]
-
N-Protection: For certain arylboronic acids, particularly those with reactive functional groups, protection of the indole nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) may be necessary to achieve optimal yields and prevent N-arylation. The need for protection should be evaluated on a case-by-case basis.
Applications in Drug Discovery
The arylated 6,7-difluoro-1H-indole derivatives synthesized via Suzuki cross-coupling are of significant interest in pharmaceutical research. The indole core is a privileged scaffold found in numerous approved drugs, including those for cancer, inflammation, and central nervous system disorders.[1][10] The introduction of the difluoro motif can enhance drug-like properties, while the appended aryl group via the Suzuki coupling allows for the exploration of structure-activity relationships (SAR) by probing interactions with specific binding pockets of biological targets.
For example, fluorinated indole derivatives have been investigated as:
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. Arylated indoles can be designed to mimic the adenine region of ATP.
-
Anticancer Agents: The indole nucleus is present in several anticancer agents that function through various mechanisms, including tubulin polymerization inhibition and interaction with topoisomerases.
-
Antiviral and Antimicrobial Agents: Functionalized indoles have shown promise as inhibitors of viral replication and bacterial growth.
The ability to rapidly and efficiently generate a library of diverse arylated 6,7-difluoro-1H-indoles using the Suzuki-Miyaura reaction is a powerful tool for lead discovery and optimization in modern drug development programs.[3][5][6]
References
-
Application of 6,7-Indole Aryne Cycloaddition and Pd(0)-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions for the Preparation of Annulated Indole Libraries. PubMed Central. Available at: [Link]
-
C3-Arylation of indoles with aryl ketones via C–C/C–H activations. RSC Publishing. Available at: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Indolyl Phosphine Nickel(II) Fluorido Complexes: Synthesis and Intermediates in Suzuki–Miyaura Cross‐Coupling Reactions. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Intramolecular C–H Difluoroalkyation: The Synthesis of Substituted 3,3-Difluoro-2-oxindoles. PubMed Central. Available at: [Link]
-
An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. Green Chemistry (RSC Publishing). Available at: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available at: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Palladium‐Catalyzed Direct Denitrogenative C‐3‐Arylation of 1H‐Indoles with Arylhydrazines using Air as the Oxidant. Sci-Hub. Available at: [Link]
-
Suzuki-Miyaura Coupling Reactions of Fluorohalobenzenes. Thieme Connect. Available at: [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PubMed Central. Available at: [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]
-
Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Publishing. Available at: [Link]
-
Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. Available at: [Link]
-
Application of 6,7-Indole Aryne Cycloaddition and Pd(0)-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions for the Preparation of Annulated Indole Libraries. PubMed Central. Available at: [Link]
-
“On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. PubMed Central. Available at: [Link]
-
Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Palladium-catalyzed direct C7-arylation of substituted indazoles. PubMed. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]
-
Synthesis ofC‐Aryl‐flavonoid Derivatives via Suzuki‐Miyaura Coupling Reaction†. Scilit. Available at: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PubMed Central. Available at: [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available at: [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ResearchGate. Available at: [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. PubMed Central. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of 6,7-Difluoro-1H-indole in Advanced Agrochemical Synthesis: Application Notes and Protocols
Introduction: The Fluorine Advantage in Modern Crop Protection
In the relentless pursuit of more effective, selective, and environmentally benign agrochemicals, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount design principle. Fluorine's unique stereoelectronic properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1] Consequently, a significant portion of modern pesticides and herbicides contain at least one fluorine atom.[1]
The indole nucleus, a prevalent motif in biologically active natural products and pharmaceuticals, also serves as a versatile template in agrochemical discovery. When combined, the fluoro-indole scaffold presents a powerful platform for the development of next-generation crop protection agents. This guide focuses on the application of a specific, yet underexplored building block: 6,7-Difluoro-1H-indole . The presence of two fluorine atoms on the benzene portion of the indole ring offers a unique substitution pattern that can fine-tune the electronic and steric profile of derivative molecules, potentially leading to enhanced efficacy and novel modes of action.
Application Notes: Why 6,7-Difluoro-1H-indole is a Privileged Scaffold
The strategic placement of fluorine atoms at the 6 and 7-positions of the indole ring imparts several desirable characteristics for agrochemical design:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes in target pests and non-target organisms. This can lead to increased bioavailability and prolonged residual activity in the field.
-
Modulated Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can enhance its ability to penetrate the waxy cuticle of plant leaves or the chitinous exoskeleton of insects. The difluoro substitution pattern of 6,7-Difluoro-1H-indole provides a nuanced approach to optimizing this property.
-
Altered Acidity of the N-H Bond: The electron-withdrawing nature of the two fluorine atoms increases the acidity of the indole N-H proton. This can be exploited in synthetic transformations and can also influence the non-covalent interactions of the final molecule with its biological target.
-
Unique Steric and Electronic Profile: The 6,7-difluoro substitution pattern creates a distinct electronic environment on the indole ring, influencing its reactivity in subsequent synthetic steps and its binding interactions with target enzymes or receptors. This unique profile can lead to the discovery of compounds with novel modes of action and improved selectivity.
Hypothetical Agrochemical Target: A Novel Fungicide
To illustrate the synthetic utility of 6,7-Difluoro-1H-indole, we will outline the synthesis of a hypothetical fungicide, "Difluoro-Indolyl Thioether" (DIT) . This molecule is designed to incorporate the 6,7-difluoroindole moiety linked to a substituted pyridine ring via a thioether bridge, a common structural motif in various commercial fungicides.
Experimental Protocols
Synthesis of 6,7-Difluoro-1H-indole-3-carbaldehyde (2)
A common and crucial first step in functionalizing the indole core is the introduction of a formyl group at the C3 position. The Vilsmeier-Haack reaction is a well-established and efficient method for this transformation.
Workflow Diagram:
Figure 1: Vilsmeier-Haack formylation of 6,7-Difluoro-1H-indole.
Protocol:
-
To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3 equivalents) in a three-necked flask equipped with a dropping funnel and a nitrogen inlet, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise at 0 °C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 6,7-Difluoro-1H-indole (1) (1 equivalent) in anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat at 90 °C for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 6,7-Difluoro-1H-indole-3-carbaldehyde (2) .
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |
| 2 | C₉H₅F₂NO | 181.14 | 85-95 | >98% |
Synthesis of (6,7-Difluoro-1H-indol-3-yl)methanol (3)
The reduction of the aldehyde to the corresponding alcohol provides a versatile intermediate for further functionalization.
Protocol:
-
Suspend 6,7-Difluoro-1H-indole-3-carbaldehyde (2) (1 equivalent) in methanol in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition, stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield (6,7-Difluoro-1H-indol-3-yl)methanol (3) .
Synthesis of 3-(( (4-chloro-2-nitropyridin-3-yl)thio)methyl)-6,7-difluoro-1H-indole (DIT) (4)
The final step involves the nucleophilic substitution of a suitable pyridine derivative with the indolyl methanol intermediate, forming the desired thioether linkage.
Workflow Diagram:
Figure 2: Synthesis of the hypothetical fungicide DIT.
Protocol:
-
Dissolve (6,7-Difluoro-1H-indol-3-yl)methanol (3) (1 equivalent) and triethylamine (Et₃N, 1.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C.
-
Add methanesulfonyl chloride (MsCl, 1.2 equivalents) dropwise and stir the reaction mixture at 0 °C for 1 hour.
-
Wash the reaction mixture with cold water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo to obtain the crude mesylate, which is used in the next step without further purification.
-
In a separate flask, dissolve 4-chloro-2-nitropyridine-3-thiol (1.1 equivalents) and potassium carbonate (K₂CO₃, 2 equivalents) in anhydrous DMF.
-
Add the crude mesylate dissolved in a small amount of DMF to this mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the final product, Difluoro-Indolyl Thioether (DIT) (4) .
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |
| 4 | C₁₄H₈BrClF₂N₃O₂S | 434.75 | 60-70 | >99% |
Conclusion and Future Outlook
The strategic incorporation of the 6,7-difluoro-1H-indole scaffold represents a promising avenue for the discovery of novel agrochemicals with enhanced performance characteristics. The synthetic routes outlined in this guide, while leading to a hypothetical target molecule, are based on robust and scalable chemical transformations commonly employed in the agrochemical industry. The unique electronic properties conferred by the 6,7-difluoro substitution pattern warrant further exploration in the synthesis of new fungicides, herbicides, and insecticides. As the demand for more sustainable and effective crop protection solutions continues to grow, the thoughtful application of fluorinated building blocks like 6,7-Difluoro-1H-indole will undoubtedly play a crucial role in the future of agricultural chemistry.
References
-
Recent developments in fluorine-containing pesticides. (2024). Pest Management Science, 80(8), 3065-3087. [Link]
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Application Notes & Protocols for the Evaluation of 6,7-Difluoro-1H-indole Derivatives as Kinase Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting Kinases with Fluorinated Indoles
Protein kinases are fundamental regulators of cellular signaling, governing processes from proliferation and differentiation to apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[1][2] The development of small molecule kinase inhibitors has revolutionized oncology, but challenges such as off-target effects and acquired resistance persist.[2]
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of many natural and synthetic compounds with significant biological activity.[3][4] Its versatile structure can be modified to interact with a wide variety of biological targets, including the ATP-binding site of kinases.[3][4] This guide focuses on a specific, rationally designed subclass: 6,7-difluoro-1H-indole derivatives .
The strategic introduction of fluorine atoms at the 6 and 7 positions of the indole ring is a key design feature. Fluorination can significantly enhance a molecule's drug-like properties, including:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the compound's half-life.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with the target protein, potentially increasing potency.[5]
-
Lipophilicity and Permeability: Modulating the lipophilicity can improve a compound's ability to cross cell membranes and reach its intracellular target.
This document provides a comprehensive guide to the application and evaluation of these promising compounds, detailing the causality behind experimental choices and providing robust, self-validating protocols for their characterization.
Conceptual Framework: From Biochemical Potency to Cellular Efficacy
The successful evaluation of a kinase inhibitor requires a multi-step, hierarchical approach. It's crucial to first establish direct target engagement and potency in a simplified, cell-free system before moving to a more complex and physiologically relevant cellular environment. Many compounds that show impressive potency in biochemical assays fail to perform in cell-based assays due to poor permeability, metabolic instability, or cellular efflux.[6]
Caption: Hierarchical workflow for kinase inhibitor evaluation.
Application Note 1: Biochemical Kinase Inhibition Assays
Principle: Biochemical assays measure the direct effect of an inhibitor on the enzymatic activity of a purified kinase in a cell-free system.[2] These assays are essential for initial screening and for determining the intrinsic potency (IC50) of a compound against its target kinase. Common formats measure the consumption of ATP or the generation of ADP, the universal byproduct of kinase activity.[7] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are also widely used for their sensitivity and robustness.[8]
Causality Behind the Method: By isolating the kinase and its substrate, we eliminate cellular variables like membrane transport and metabolism. This allows for the unambiguous measurement of direct target inhibition, which is the foundational first step in characterizing any inhibitor.[6] The use of a universal byproduct like ADP allows for a single assay platform to be used across a wide variety of kinases, streamlining the screening process.[7]
Protocol 1: Universal ADP-Based Kinase Assay (e.g., ADP-Glo™)
This protocol is a representative example for determining the IC50 value of a 6,7-difluoro-1H-indole derivative.
Materials:
-
Purified recombinant kinase of interest
-
Specific kinase substrate (peptide or protein)
-
6,7-Difluoro-1H-indole test compounds, dissolved in 100% DMSO
-
Kinase buffer (contains Tris-HCl, MgCl₂, BSA, DTT)
-
ATP solution at 2x the final desired concentration
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Compound Serial Dilution:
-
Prepare a serial 1:3 dilution of the test compounds in a separate plate using 100% DMSO. This will be your compound source plate.
-
Expert Insight: Starting with a high concentration (e.g., 100 µM) and performing 10-12 dilutions ensures a full dose-response curve can be generated.
-
-
Assay Plate Preparation:
-
Add kinase buffer to all wells.
-
Transfer a small volume (e.g., 1 µL) of the serially diluted compounds from the source plate to the assay plate.
-
Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
-
Kinase Reaction Initiation:
-
Prepare a 2x Kinase/Substrate solution in kinase buffer. Add this solution to all wells except the "no enzyme" controls.
-
Prepare a 2x ATP solution in kinase buffer. Add this solution to all wells to start the reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure competitive inhibitors are accurately assessed.
-
Expert Insight: The order of addition matters. Pre-incubating the compound with the enzyme for 15-30 minutes before adding ATP allows the inhibitor to bind to the target.
-
-
Incubation:
-
Shake the plate gently to mix.
-
Incubate at room temperature for the optimized reaction time (typically 60 minutes).
-
-
Reaction Termination and ADP Detection:
-
Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to all wells. This converts the generated ADP into a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis & Presentation:
-
Normalize the data using the controls:
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_no_enzyme) / (Signal_DMSO - Signal_no_enzyme))
-
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.
Table 1: Representative Biochemical Data for a Hypothetical 6,7-Difluoro-1H-indole Derivative (Compound X)
| Target Kinase | ATP Concentration | IC50 (nM) | Hill Slope |
|---|---|---|---|
| Kinase A (Target) | 10 µM (Km) | 15.2 | -1.1 |
| Kinase B (Off-Target) | 10 µM (Km) | 875.4 | -0.9 |
| Kinase C (Off-Target)| 10 µM (Km) | >10,000 | N/A |
Application Note 2: Cell-Based Kinase Activity Assays
Principle: After confirming biochemical potency, it is critical to assess an inhibitor's activity within a living cell.[9] Cell-based assays provide a more physiologically relevant context, accounting for factors like cell permeability, target engagement in the presence of endogenous ATP concentrations, and effects on downstream signaling pathways.[10][11]
Causality Behind the Method: A compound must be able to enter the cell, find its target kinase, and inhibit its function to be therapeutically useful. Measuring the phosphorylation of a known downstream substrate provides direct evidence of target modulation in a cellular context.[12] Subsequently, assessing a phenotypic outcome, such as the inhibition of cancer cell proliferation, links target inhibition to a desired biological effect.[12]
Protocol 2: Cellular Substrate Phosphorylation Assay (In-Cell Western)
This protocol measures the inhibition of a specific phosphorylation event downstream of the target kinase.
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase.
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Clear-bottom 96-well cell culture plates.
-
Phospho-specific primary antibody for a downstream substrate.
-
Total protein primary antibody for the same substrate (as a normalization control).
-
IR-dye conjugated secondary antibodies (e.g., IRDye® 800CW and 680RD).
-
Phosphate Buffered Saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization Buffer (e.g., 0.1% Triton™ X-100 in PBS).
-
Blocking Buffer (e.g., Odyssey® Blocking Buffer or 5% BSA in PBS).
-
Infrared imaging system (e.g., LI-COR® Odyssey).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the 6,7-difluoro-1H-indole compound for a predetermined time (e.g., 2-4 hours). Include DMSO-only controls.
-
Fixation & Permeabilization:
-
Remove media and wash cells once with cold PBS.
-
Add 4% PFA to fix the cells (20 min at RT).
-
Wash the plate 3 times with PBS.
-
Add Permeabilization Buffer (20 min at RT).
-
Wash the plate 3 times with PBS.
-
-
Blocking: Add Blocking Buffer to each well and incubate for 90 minutes at RT to reduce non-specific antibody binding.
-
Primary Antibody Incubation:
-
Dilute the phospho-specific and total protein primary antibodies together in Blocking Buffer.
-
Expert Insight: Using two different host species for the primary antibodies (e.g., Rabbit anti-Phospho-Substrate and Mouse anti-Total-Substrate) is essential for simultaneous detection.
-
Remove blocking buffer and add the primary antibody solution. Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the plate 4 times with PBS + 0.1% Tween® 20.
-
Dilute the two secondary antibodies (e.g., Anti-Rabbit-800CW and Anti-Mouse-680RD) in Blocking Buffer. Protect from light.
-
Add the secondary antibody solution and incubate for 60 minutes at RT, protected from light.
-
-
Data Acquisition:
-
Wash the plate 4 times with PBS + 0.1% Tween® 20.
-
Allow the plate to dry completely in the dark.
-
Scan the plate on an infrared imager at both 700 nm and 800 nm channels.
-
Data Analysis & Presentation:
-
Quantify the integrated intensity for both channels in each well.
-
Normalize the phospho-protein signal (800 nm channel) to the total protein signal (700 nm channel) for each well.
-
Calculate the % inhibition relative to DMSO controls and plot a dose-response curve to determine the cellular IC50.
Table 2: Representative Cellular Data for Compound X in a Cancer Cell Line
| Assay Type | Endpoint | Cellular IC50 (nM) |
|---|---|---|
| Cellular Phosphorylation | Inhibition of p-Substrate | 98.5 |
| Cell Viability (72 hr) | Inhibition of Cell Proliferation| 125.1 |
Caption: Workflow for a cell-based phosphorylation assay.
Mechanism of Action: Inhibiting Kinase Signaling
Most small molecule kinase inhibitors, including indole derivatives, function as ATP-competitive inhibitors.[2][6] They occupy the ATP-binding pocket of the kinase, preventing the enzyme from binding ATP and phosphorylating its downstream substrates. This action blocks the propagation of the signaling cascade.
Caption: Generalized kinase signaling pathway and point of inhibition.
References
- INiTS. (2020). Cell-based test for kinase inhibitors.
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- PubMed. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review.
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer.
- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer.
- Ouellette SB, Noel BM, Parker LL. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- ResearchGate. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review.
- Benchchem. 6,7-Difluoro-1H-indole | 271780-84-8.
- Asati V, et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry.
- AACR. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors.
- NIH. Targeting cancer with small molecule kinase inhibitors.
- Thermo Fisher Scientific. Biochemical Kinase Assays.
- Pharmaceutical Technology. (2026). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability.
- Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits.
- ResearchGate. Scheme 2. Synthesis of 6,7-dihydro-1H-indol-4(5H)-ones 7a-d. Reagents....
- New indole and 7-azaindole derivatives as protein kinase inhibitors.
- BenchChem. Application of 7-Fluoro-1H-indole in the Development of Anticancer Agents.
- Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review.
- PubMed Central. The Azaindole Framework in the Design of Kinase Inhibitors.
- NIH. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro.
- NIH. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer.
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- 3. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
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- 11. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
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Synthesis of 6,7-Difluoro-L-Tryptophan: A Comprehensive Guide for Researchers
Introduction: The Rising Prominence of Fluorinated Tryptophans in Drug Discovery and Chemical Biology
In the landscape of modern medicinal chemistry and chemical biology, the strategic incorporation of fluorine atoms into bioactive molecules has emerged as a powerful tool for modulating pharmacological properties. Fluorinated amino acids, in particular, are of significant interest due to their ability to introduce unique electronic and conformational constraints, often leading to enhanced metabolic stability, binding affinity, and altered pKa values. Among these, fluorinated tryptophans are especially valuable as probes in ¹⁹F NMR studies of protein structure and dynamics, and as building blocks for novel therapeutics.[1][2] The presence of the fluorine nucleus, with its 100% natural abundance and high sensitivity in NMR, provides a clean spectroscopic window for investigating molecular interactions without background interference from other biological macromolecules.[1]
This application note provides a detailed, step-by-step guide for the chemical synthesis of 6,7-difluoro-L-tryptophan from the commercially available starting material, 6,7-difluoro-1H-indole. The described synthetic route proceeds through a two-step sequence involving the formation of a gramine intermediate followed by a deaminative coupling with a glycine equivalent. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also insights into the rationale behind experimental choices and potential challenges.
Synthetic Strategy: A Two-Act Play from Indole to Amino Acid
The synthesis of 6,7-difluoro-tryptophan is elegantly achieved in two primary stages, as depicted in the workflow below. This strategy leverages the inherent reactivity of the indole C3 position and the versatility of the gramine intermediate.
Caption: Overall synthetic workflow for 6,7-difluoro-tryptophan.
Act 1: The Mannich Reaction - Forging the Gramine Intermediate. The first step involves the aminomethylation of 6,7-difluoro-1H-indole at the nucleophilic C3 position to yield 3-(dimethylaminomethyl)-6,7-difluoro-1H-indole, commonly known as 6,7-difluorogramine. The Mannich reaction is a classic and efficient method for this transformation, employing formaldehyde and dimethylamine to introduce the dimethylaminomethyl group.[3] The electron-withdrawing nature of the two fluorine atoms on the benzene ring of the indole may slightly decrease the nucleophilicity of the C3 position compared to unsubstituted indole. However, the reaction is expected to proceed efficiently under standard Mannich conditions, likely with mild heating to facilitate the reaction.
Act 2: Deaminative Coupling and Hydrolysis - Building the Amino Acid. With the gramine intermediate in hand, the next stage is the construction of the tryptophan side chain. This is accomplished through a deaminative coupling reaction with a suitable glycine equivalent. A particularly effective glycine synthon for this purpose is 2-benzylthio-1,5-dihydro-4H-imidazolone.[1] This coupling is followed by hydrolysis of the resulting imidazolone adduct to liberate the desired 6,7-difluoro-L-tryptophan. This two-step sequence within the second act provides a robust and scalable method to access the target amino acid.[1]
Experimental Protocols
Part 1: Synthesis of 3-(Dimethylaminomethyl)-6,7-difluoro-1H-indole (6,7-Difluorogramine)
This protocol details the synthesis of the key gramine intermediate via the Mannich reaction.
Caption: Workflow for the synthesis of 6,7-difluorogramine.
Materials:
| Reagent/Solvent | M.W. | Quantity | Moles (mmol) |
| 6,7-Difluoro-1H-indole | 153.13 | 5.0 g | 32.6 |
| Dimethylamine (40% in H₂O) | 45.08 | 7.4 mL | 65.2 |
| Formaldehyde (37% in H₂O) | 30.03 | 4.9 mL | 65.2 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
| Silica Gel | - | As needed | - |
Procedure:
-
To a stirred solution of 6,7-difluoro-1H-indole (5.0 g, 32.6 mmol) in glacial acetic acid (50 mL) in a round-bottom flask, add dimethylamine (40% aqueous solution, 7.4 mL, 65.2 mmol) dropwise at room temperature.
-
Following the addition of dimethylamine, add formaldehyde (37% aqueous solution, 4.9 mL, 65.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into an ice-water mixture.
-
Carefully basify the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 3-(dimethylaminomethyl)-6,7-difluoro-1H-indole as a solid.
Expected Yield: 80-90%
Characterization (Predicted):
-
¹H NMR (CDCl₃, 500 MHz): δ 8.20 (br s, 1H, NH), 7.20-7.00 (m, 2H, Ar-H), 6.90 (t, J = 8.5 Hz, 1H, Ar-H), 3.55 (s, 2H, CH₂), 2.30 (s, 6H, N(CH₃)₂).
-
¹⁹F NMR (CDCl₃, 470 MHz): Chemical shifts are expected in the range of -120 to -150 ppm relative to CFCl₃.
Part 2: Synthesis of 6,7-Difluoro-L-tryptophan
This part of the protocol outlines the conversion of 6,7-difluorogramine to the final amino acid product.
Caption: Workflow for the conversion of 6,7-difluorogramine to 6,7-difluoro-L-tryptophan.
Materials:
| Reagent/Solvent | M.W. | Quantity | Moles (mmol) |
| 6,7-Difluorogramine | 210.23 | 2.0 g | 9.51 |
| 2-Benzylthio-1,5-dihydro-4H-imidazolone | 220.29 | 2.3 g | 10.46 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
| 6 M Hydrochloric Acid | - | As needed | - |
| 1,4-Dioxane | 88.11 | As needed | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Dowex® 50WX2 ion-exchange resin | - | As needed | - |
| 5% Aqueous Ammonia | - | As needed | - |
Procedure:
Step 2a: Deaminative Coupling
-
Dissolve 6,7-difluorogramine (2.0 g, 9.51 mmol) and 2-benzylthio-1,5-dihydro-4H-imidazolone (2.3 g, 10.46 mmol) in dichloromethane (50 mL) in a round-bottom flask.
-
Stir the reaction mixture at 35 °C for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to obtain the imidazolone adduct.[1]
Step 2b: Hydrolysis
-
Dissolve the imidazolone adduct in 1,4-dioxane and cool to 0 °C.
-
Add 6 M aqueous HCl dropwise and stir the reaction at room temperature overnight.[1]
-
Cool the mixture to 0 °C and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to obtain the crude hydantoin intermediate.
-
Subject the crude hydantoin to basic hydrolysis followed by acidification and purification by ion-exchange chromatography.
Step 2c: Ion-Exchange Chromatography Purification
-
Prepare a column with Dowex® 50WX2 hydrogen form ion-exchange resin, pre-washed with 1.0 M HCl.[1]
-
Dissolve the crude 6,7-difluoro-tryptophan in water and load it onto the column.
-
Wash the resin with deionized water until the eluent is neutral.
-
Elute the purified amino acid from the resin using a 5% aqueous ammonia solution.[1]
-
Collect the fractions containing the product and concentrate under reduced pressure to yield 6,7-difluoro-L-tryptophan as a solid.
Expected Overall Yield (from gramine): 60-70%
Characterization (Based on 4,6-difluoro-tryptophan analog): [1]
-
¹H NMR (D₂O, 300 MHz): δ ~7.3 (s, 1H), ~7.1 (m, 1H), ~6.9 (m, 1H), ~4.1 (dd, 1H), ~3.6 (dd, 1H), ~3.3 (dd, 1H).
-
¹⁹F NMR (D₂O, 470 MHz): Two distinct signals are expected for the two fluorine atoms, likely in the range of -120 to -150 ppm.
Expert Insights and Troubleshooting
-
Mannich Reaction: The electron-withdrawing fluorine atoms may necessitate slightly longer reaction times or higher temperatures compared to unsubstituted indole. Careful monitoring by TLC is crucial to determine the optimal reaction time and prevent the formation of byproducts.
-
Deaminative Coupling: The temperature of this reaction is critical. While the reaction proceeds at 0 °C, yields are significantly improved at 35 °C.[1] Maintaining a consistent temperature is key to reproducibility.
-
Purification: Ion-exchange chromatography is a highly effective method for purifying the final amino acid, ensuring the removal of inorganic salts and other impurities.[4][5][6] Proper equilibration and washing of the resin are essential for achieving high purity.
-
Characterization: ¹⁹F NMR is a powerful tool for confirming the identity and purity of the fluorinated products. The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment.[7][8]
Conclusion
The synthesis of 6,7-difluoro-L-tryptophan from 6,7-difluoro-1H-indole is a robust and accessible process for researchers in drug discovery and chemical biology. The two-stage approach, involving the formation of a gramine intermediate and subsequent deaminative coupling, provides a reliable route to this valuable fluorinated amino acid. The detailed protocols and expert insights provided in this application note are intended to empower scientists to confidently synthesize this and other fluorinated tryptophan analogs for their research endeavors.
References
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Monnie, C. M., Hernández, I., Meléndez-Pacheco, R., Bhinderwala, F., Soloshonok, V. A., Gronenborn, A. M., Landa, A., & Oiarbide, M. (2024). Synthesis of 4,6-Difluoro-Tryptophan as a Probe for Protein 19F NMR. Advanced Synthesis & Catalysis, 366(16), 3417-3422. [Link]
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Qianzhu, H., Abdelkader, E. H., Otting, G., & Huber, T. (2024). Genetic Encoding of Fluoro-L-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society, 146(20), 13641–13650. [Link]
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Qianzhu, H., Abdelkader, E. H., Herath, I. D., Otting, G., & Huber, T. (2022). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. ACS Sensors, 7(1), 180-187. [Link]
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Lu, M., Ishima, R., Polenova, T., & Gronenborn, A. M. (2019). 19F NMR relaxation studies of fluorosubstituted tryptophans. Journal of Biomolecular NMR, 73(6-7), 401–409. [Link]
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FooDB. (2010, April 8). Showing Compound 3-(Dimethylaminomethyl)indole (FDB014498). [Link]
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PubChem. (n.d.). Gramine. National Center for Biotechnology Information. [Link]
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The Good Scents Company. (n.d.). gramine 1H-indole-3-methanamine, N,N-dimethyl-. [Link]
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PhytoBank. (n.d.). 1H NMR Spectrum (PHY0081105). [Link]
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Mitsubishi Chemical Corporation. (n.d.). Ion Exchange Resin for Amino Acid Purification. [Link]
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S-NMR. (n.d.). 19Flourine NMR. [Link]
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An, Y., & Zong, W. (2014). Using Ion Exchange Chromatography to Purify a Recombinantly Expressed Protein. Methods in Enzymology, 541, 95-103. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000929). [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737). [Link]
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Beliveau, R., & Fortin, S. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 194(1), 133-138. [Link]
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Le Corre, D., Godefroy, S., & Morin, P. (1991). Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway. Journal of Neurochemistry, 57(2), 559-567. [Link]
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Agostini, F., Weiland, F., Scheid, U., & Budisa, N. (2022). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers in Microbiology, 13, 1007421. [Link]
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Lee, Y. J., Kim, S., Park, S., Lee, D. W., & Kim, Y. (2022). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]
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Chemistry For Everyone. (2025, January 29). How To Use Ion Exchange Chromatography? [Video]. YouTube. [Link]
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Semenov, B. B., & Granik, V. G. (2004). Chemistry of N-(1H-Indol-3-ylmethyl)-N,N-dimethylamine—Gramine. Russian Chemical Bulletin, 53(10), 2099-2127. [Link]
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MDPI. (2022). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. [Link]
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MDPI. (2022). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. [Link]
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National Center for Biotechnology Information. (2021). Synthesis of a Series of Diaminoindoles. [Link]
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National Center for Biotechnology Information. (2021). Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation. [Link]
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National Center for Biotechnology Information. (2020). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]
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National Center for Biotechnology Information. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. [Link]
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Royal Society of Chemistry. (n.d.). The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications. [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. [Link]
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Dalhousie University. (n.d.). Mixed Fluorotryptophan Substitutions at the Same Residue Expand the Versatility of 19F Protein NMR Spectroscopy. [Link]
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Application Note: A Detailed Protocol for the Vilsmeier-Haack Formylation of 6,7-Difluoro-1H-indole
Introduction: The Significance of Fluorinated Indole Scaffolds
Indole-3-carbaldehydes are pivotal intermediates in the synthesis of a vast array of pharmacologically active compounds, including indole alkaloids and various drug candidates.[1] The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity, making 6,7-Difluoro-1H-indole-3-carbaldehyde a highly valuable building block for medicinal chemistry and drug development.
This application note provides a comprehensive, field-proven protocol for the synthesis of 6,7-Difluoro-1H-indole-3-carbaldehyde via the Vilsmeier-Haack reaction. This classic and efficient method is well-suited for the formylation of electron-rich heterocycles like indoles.[2][3] We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide guidance on safety, characterization, and troubleshooting to ensure a successful and reproducible outcome for researchers.
Reaction Principle and Mechanism: The Vilsmeier-Haack Pathway
The Vilsmeier-Haack reaction is a robust method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring.[4] The transformation proceeds through a two-stage mechanism that begins with the formation of a potent electrophile, the Vilsmeier reagent, followed by an electrophilic aromatic substitution.
Stage 1: Formation of the Vilsmeier Reagent N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the highly electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This initial adduct rearranges to form the reactive electrophile, a chloroiminium salt known as the Vilsmeier reagent.[5][6][7] This species is a weaker electrophile than those used in Friedel-Crafts reactions, which accounts for its high selectivity towards highly activated aromatic systems.[5]
Stage 2: Electrophilic Attack and Hydrolysis The indole ring is an electron-rich heterocycle, with the C3 position having the highest electron density, making it the most nucleophilic site.[8] The C3 position of 6,7-Difluoro-1H-indole attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent elimination of a chloride ion and rearomatization of the indole ring yields an iminium salt intermediate. This intermediate is stable until the final aqueous work-up, during which it is readily hydrolyzed to afford the desired 6,7-Difluoro-1H-indole-3-carbaldehyde.[4][9]
Detailed Experimental Protocol
This protocol is designed for the safe and efficient synthesis of 6,7-Difluoro-1H-indole-3-carbaldehyde on a laboratory scale.
Materials and Reagents
| Reagent/Material | CAS No. | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 6,7-Difluoro-1H-indole | 387-40-6 | 153.13 | 5.00 g | 32.65 | Starting Material |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | 3.5 mL (5.78 g) | 37.70 | Corrosive, toxic, reacts violently with water. Use fresh, distilled.[10] |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 25 mL | - | Anhydrous grade, used as reagent and solvent. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL | - | Anhydrous grade, for dissolving indole. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ~10 g | ~250 | For aqueous solution used in work-up. |
| Crushed Ice / Deionized Water | - | - | ~500 g / 500 mL | - | For reaction quench and work-up. |
| Saturated Brine Solution | - | - | ~100 mL | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - | For drying organic layer. |
Required Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnels (x2)
-
Thermometer
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Ice-salt bath
-
Heating mantle with temperature controller
-
Standard glassware for work-up and purification (separatory funnel, beakers, Büchner funnel)
-
Rotary evaporator
Step-by-Step Procedure
A. Preparation of the Vilsmeier Reagent
-
Set up a 250 mL three-neck flask, equipped with a magnetic stir bar, a thermometer, and a dropping funnel, under an inert atmosphere of Argon or Nitrogen.
-
Add 20 mL of anhydrous DMF to the flask and cool the contents to 0 °C using an ice-salt bath.
-
Slowly add phosphorus oxychloride (3.5 mL, 37.70 mmol) dropwise to the stirred DMF over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, allow the resulting pale-yellow solution to stir at 0 °C for an additional 30 minutes.
B. Formylation Reaction 5. In a separate beaker, dissolve 6,7-Difluoro-1H-indole (5.00 g, 32.65 mmol) in 30 mL of anhydrous dichloromethane. 6. Transfer this solution to a dropping funnel and add it dropwise to the pre-formed Vilsmeier reagent over 30 minutes, maintaining the internal temperature between 0-5 °C. 7. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 8. Gently heat the mixture to 40-45 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole spot has been consumed.
C. Work-up and Isolation 9. Carefully pour the reaction mixture onto ~400 g of crushed ice with vigorous stirring. This step is highly exothermic. 10. Prepare a 2 M aqueous solution of sodium hydroxide. Slowly add the NaOH solution to the acidic reaction mixture until the pH is basic (pH ~9-10). This will hydrolyze the iminium intermediate and cause the product to precipitate. 11. Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation. 12. Collect the solid product by vacuum filtration using a Büchner funnel. 13. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) until the filtrate is neutral. 14. Dry the crude product under vacuum.
D. Purification 15. The crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield pure 6,7-Difluoro-1H-indole-3-carbaldehyde as a solid.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis.
Caption: Workflow for the Vilsmeier-Haack formylation of 6,7-Difluoro-1H-indole.
Product Characterization
-
Appearance: Off-white to pale yellow solid.
-
Expected Yield: 80-90%.
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~12.6 (br s, 1H, NH), ~10.0 (s, 1H, CHO), ~8.3 (s, 1H, H-2), ~7.8-7.9 (m, 1H, H-4), ~7.1-7.2 (m, 1H, H-5). (Predicted based on similar structures[11]).
-
¹⁹F NMR (376 MHz, DMSO-d₆): Two distinct signals corresponding to the fluorine atoms at C6 and C7.
-
Mass Spectrometry (ESI+): m/z calculated for C₉H₅F₂NO [M+H]⁺: 182.0412; found: 182.0415.
Critical Safety Precautions
The Vilsmeier-Haack reaction involves hazardous materials that require strict safety protocols.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is extremely corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic fumes.[12][13] It can cause severe burns to the skin, eyes, and respiratory tract.[10][14] Always handle POCl₃ in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves. [12] Ensure an eyewash station and safety shower are immediately accessible.
-
Reaction Quench: The quenching of the reaction mixture with ice/water is highly exothermic and will release HCl gas. This step must be performed slowly and cautiously within the fume hood.
-
Anhydrous Conditions: The reaction must be carried out under an inert atmosphere (Argon or Nitrogen) as POCl₃ reacts with moisture.[10] All glassware must be flame-dried or oven-dried before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive reagents (moisture contamination).2. Reaction temperature too low or time too short.3. Inefficient formation of Vilsmeier reagent. | 1. Use freshly opened or distilled anhydrous solvents and POCl₃.2. Ensure reaction goes to completion via TLC monitoring before work-up.3. Ensure slow addition of POCl₃ at 0 °C to properly form the reagent. |
| Dark-colored Product / Impurities | 1. Reaction temperature was too high, causing decomposition.2. Insufficient washing during work-up. | 1. Carefully control the temperature during reagent addition and reaction.2. Purify the crude product via column chromatography. Ensure thorough washing of the filtered solid with cold water. |
| Reaction Stalls | 1. Substrate is not reactive enough at the set temperature.2. Insufficient amount of Vilsmeier reagent. | 1. Slowly increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor by TLC.2. Ensure the correct stoichiometry of reagents is used (slight excess of Vilsmeier reagent). |
References
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- Thermo Fisher Scientific. (2025). Phosphorus oxychloride - SAFETY DATA SHEET.
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- 11. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. lanxess.com [lanxess.com]
Application Notes and Protocols for the Use of 6,7-Difluoro-1H-indole in the Synthesis of Bioactive Compounds
Introduction: The Strategic Advantage of the 6,7-Difluoro-1H-indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] The strategic incorporation of fluorine atoms into this privileged scaffold has emerged as a powerful tool in drug discovery, significantly modulating the physicochemical and pharmacological properties of the parent molecule.[3] Specifically, the 6,7-difluoro-1H-indole motif offers a unique combination of electronic and steric properties that make it an attractive starting point for the synthesis of novel bioactive compounds.
The two fluorine atoms on the benzene portion of the indole ring exert a strong electron-withdrawing effect, which can alter the reactivity of the indole core and influence its interactions with biological targets.[3] This difluorination can lead to enhanced metabolic stability by blocking potential sites of oxidative metabolism, a crucial factor in improving a drug candidate's pharmacokinetic profile.[4] Furthermore, fluorination can increase a molecule's lipophilicity, thereby improving its ability to permeate cell membranes and reach its intracellular target.[4] The unique electronic environment created by the 6,7-difluoro substitution pattern has been shown to be advantageous in the development of potent enzyme inhibitors, with at least one derivative of this scaffold demonstrating an IC50 value of 46 nM against its target.[3]
These application notes provide a guide for researchers, scientists, and drug development professionals on the synthetic utility of 6,7-difluoro-1H-indole in the creation of diverse and potent bioactive molecules. We will explore key functionalization strategies and provide illustrative protocols for the derivatization of this valuable building block.
Key Synthetic Transformations of the 6,7-Difluoro-1H-indole Core
The reactivity of the 6,7-difluoro-1H-indole scaffold allows for functionalization at several key positions, primarily at the N1 (indole nitrogen) and C3 positions. These modifications are fundamental for building molecular complexity and exploring structure-activity relationships (SAR).
Workflow for Derivatization of 6,7-Difluoro-1H-indole
Sources
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 6,7-Difluoro-1H-indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 6,7-Difluoro-1H-indole. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of this important fluorinated indole. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis and optimize your reaction yields.
Introduction: The Challenge of Synthesizing 6,7-Difluoro-1H-indole
6,7-Difluoro-1H-indole is a valuable building block in medicinal chemistry and materials science. However, its synthesis can be challenging. Direct fluorination of the indole core at the C-6 and C-7 positions is difficult to achieve with high regioselectivity. Therefore, the most common and effective strategy involves constructing the indole's pyrrole ring from a precursor that already contains the difluorinated benzene ring, typically a difluoro-aniline derivative.[1]
This guide will focus on troubleshooting and optimizing the most prevalent synthetic routes, such as the Fischer and Leimgruber-Batcho indole syntheses, to help you achieve higher yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My Fischer Indole Synthesis of 6,7-Difluoro-1H-indole is resulting in a low yield. What are the likely causes and how can I improve it?
Low yields in the Fischer indole synthesis of fluorinated indoles are a common issue and can often be attributed to several factors.[2][3]
Potential Causes:
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical for the reaction to proceed efficiently.[2][4] Both Brønsted acids (like HCl, H₂SO₄) and Lewis acids (like ZnCl₂, BF₃) can be used, but their effectiveness can vary depending on the specific substrate.[5][6]
-
Inappropriate Reaction Temperature: The Fischer indole synthesis is sensitive to temperature.[3][4] Insufficient heat can lead to an incomplete reaction, while excessive temperatures can cause degradation of the starting materials, intermediates, or the final product, often resulting in the formation of tar-like substances.[4]
-
N-N Bond Cleavage: A significant side reaction is the cleavage of the N-N bond in the hydrazone intermediate.[2] This is particularly problematic with electron-withdrawing groups, like fluorine, on the phenylhydrazine ring, which can weaken this bond.[3][7]
-
Formation of Regioisomers: If you are using an unsymmetrical ketone as a starting material, the formation of an undesired regioisomer can significantly lower the yield of your target 6,7-difluoro-1H-indole.[2]
Troubleshooting Steps & Optimization Strategies:
-
Optimize the Acid Catalyst:
-
Systematic Screening: Conduct small-scale screening experiments with different acid catalysts (e.g., polyphosphoric acid (PPA), ZnCl₂, H₂SO₄, p-toluenesulfonic acid) and vary their concentrations to find the optimal conditions for your specific substrate.[4]
-
Lewis vs. Brønsted Acids: For substrates prone to degradation under strong protic acids, Lewis acids might offer a milder alternative.[7][8]
-
-
Control the Reaction Temperature:
-
Gradual Heating: Instead of heating the reaction mixture to the target temperature directly, try a gradual increase to minimize the formation of byproducts.
-
Temperature Screening: Systematically vary the reaction temperature in small increments (e.g., 5-10°C) to identify the optimal range for your synthesis.
-
-
Minimize Side Reactions:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged heating that can lead to decomposition.[4]
-
-
Purification:
-
Column Chromatography: Purification by column chromatography is often necessary to separate the desired product from byproducts and unreacted starting materials.[4]
-
Q2: I'm attempting the Leimgruber-Batcho synthesis for 6,7-Difluoro-1H-indole and facing issues. What could be the problem?
The Leimgruber-Batcho synthesis is a versatile method, but its success hinges on two critical steps: the formation of the enamine intermediate and the subsequent reductive cyclization.
Potential Causes for Low Yield:
-
Incomplete Enamine Formation: The initial condensation reaction between the fluorinated nitrotoluene derivative and a formamide acetal (like N,N-dimethylformamide dimethyl acetal, DMF-DMA) may not go to completion.[2][9]
-
Inefficient Reductive Cyclization: The reduction of the nitro group followed by cyclization is a delicate step.[2][9] The choice of reducing agent and reaction conditions are crucial for high yields.
Troubleshooting Steps & Optimization Strategies:
-
Ensure Complete Enamine Formation:
-
Optimize the Reductive Cyclization:
-
Choice of Reducing Agent: While Raney nickel and hydrogen are commonly used, other reducing agents like iron in acetic acid or sodium dithionite can sometimes offer better selectivity and yields.[4]
-
Catalyst Activity: Ensure you are using a fresh and active catalyst for the reduction (e.g., Raney nickel or palladium on carbon).[9]
-
Control of Reduction Conditions: Carefully control the reaction parameters during the reduction, such as hydrogen pressure and reaction time, to prevent over-reduction or other side reactions.[4]
-
Q3: My reaction is producing a lot of tar-like material. How can I prevent this?
The formation of tar is a common problem in indole synthesis, often indicating decomposition of starting materials or intermediates under harsh reaction conditions.[4]
Troubleshooting Steps:
-
Lower the Reaction Temperature: In many cases, especially in the Bischler-Möhlau synthesis, lowering the reaction temperature can significantly reduce the formation of tarry byproducts.[4]
-
Microwave Irradiation: The use of microwave irradiation can sometimes provide a more controlled and efficient way to heat the reaction, leading to milder conditions and improved yields.[4]
-
Solvent Choice: The choice of solvent can influence the reaction outcome. Experimenting with different high-boiling point solvents may help to find optimal conditions that minimize side reactions.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 6,7-Difluoro-1H-indole?
The two most prevalent and versatile methods are the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis .[2] The choice between these methods often depends on the availability of starting materials and the desired substitution patterns.
Q2: What are the typical starting materials for these common synthesis methods?
-
Fischer Indole Synthesis: This method typically starts with (2,3-difluorophenyl)hydrazine and a suitable aldehyde or ketone.[2]
-
Leimgruber-Batcho Indole Synthesis: A common starting material for this synthesis is 2,3-difluoro-6-nitrotoluene.[2]
Q3: Are there any modern or alternative methods for synthesizing fluorinated indoles?
Yes, modern synthetic chemistry offers several novel approaches:
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to be a powerful tool, often leading to higher yields in shorter reaction times.[1]
-
Palladium-Catalyzed Reactions: Palladium catalysis can be employed for C-H functionalization to introduce fluorine-containing groups.[1]
-
Electrochemical Methods: Electrochemical dearomatization offers an oxidant-free approach to synthesizing fluorine-containing spiroindolines.[1]
Data Presentation
Table 1: Comparison of Common Acid Catalysts in Fischer Indole Synthesis
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| ZnCl₂ | Lewis Acid | High temperature | Effective for many substrates | Can be harsh, leading to side reactions |
| Polyphosphoric Acid (PPA) | Brønsted Acid | High temperature | Strong dehydrating agent, promotes cyclization | Viscous, can be difficult to work with |
| H₂SO₄ | Brønsted Acid | Varies | Strong acid, readily available | Can cause charring and side reactions |
| p-Toluenesulfonic acid (p-TsOH) | Brønsted Acid | Milder than H₂SO₄ | Easier to handle than PPA | May be less effective for some substrates |
Experimental Protocols
Standard Protocol for Fischer Indole Synthesis of 6,7-Difluoro-1H-indole
-
Hydrazone Formation:
-
Dissolve (2,3-difluorophenyl)hydrazine in a suitable solvent (e.g., ethanol).
-
Add the desired ketone or aldehyde to the solution.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Isolate the resulting hydrazone by filtration or extraction.
-
-
Indolization:
-
Add the dried hydrazone to a solution of the chosen acid catalyst (e.g., PPA or ZnCl₂ in a high-boiling solvent).
-
Heat the reaction mixture to the optimized temperature (e.g., 80-160°C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Neutralize the mixture with a base (e.g., NaOH or NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
-
Visualization
Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis
Sources
- 1. 6,7-Difluoro-1H-indole | 271780-84-8 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 6,7-Difluoro-1H-indole by Column Chromatography
This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical and troubleshooting advice for the purification of 6,7-Difluoro-1H-indole using column chromatography. The content is structured in a question-and-answer format to directly address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the purification of 6,7-Difluoro-1H-indole?
A1: For the purification of most indole derivatives, including 6,7-Difluoro-1H-indole, silica gel is the most common and effective stationary phase.[1] The choice of mobile phase is critical and should be determined by Thin Layer Chromatography (TLC) analysis before performing the column.
A typical starting point for indole separations is a solvent system consisting of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[2] The ideal eluent composition should provide a retention factor (Rf) of approximately 0.25-0.35 for the desired compound on the TLC plate.[3] This Rf range generally ensures good separation from impurities and a reasonable elution time from the column.
Due to the electron-withdrawing nature of the two fluorine atoms, 6,7-Difluoro-1H-indole is more polar than unsubstituted indole. Therefore, a slightly more polar mobile phase than that used for indole might be necessary. It is recommended to start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity.
Q2: My 6,7-Difluoro-1H-indole is colorless. How can I effectively monitor its elution from the column?
A2: While 6,7-Difluoro-1H-indole is a solid at room temperature, it may not be visible on the column or in the collected fractions if it is colorless.[4] Fortunately, indole derivatives, including this one, are typically UV-active due to their aromatic structure.[5]
Here are the recommended methods for monitoring the elution:
-
UV-Vis Spectroscopy: A simple and effective method is to use a UV-Vis spectrophotometer. You can either use an in-line detector connected to your chromatography system or manually check the absorbance of each fraction at the wavelength of maximum absorbance (λmax) for the indole ring system (typically around 270-280 nm).
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring column chromatography.[5]
-
UV Visualization: Spot a small amount of each collected fraction onto a TLC plate with a fluorescent indicator (e.g., F254). Under a UV lamp (254 nm), the compound will appear as a dark spot.[5]
-
Staining: If the compound's concentration is too low for UV visualization, or for confirmation, various staining agents can be used.
-
p-Anisaldehyde or Vanillin Stains: These are general stains for many organic compounds.[5]
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing a blue or purple color.[5]
-
Potassium Permanganate (KMnO₄): This is a universal oxidizing stain that will react with most organic compounds, appearing as yellow-brown spots on a purple background.[5]
-
-
Q3: I'm observing significant tailing of my compound on the TLC plate and the column. What could be the cause and how can I fix it?
A3: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like indoles.[5] It is often caused by the interaction of the basic nitrogen atom with the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to poor peak shape and inefficient separation.
Here are some effective troubleshooting strategies:
-
Addition of a Basic Modifier: To mitigate the interaction with acidic silica, add a small amount of a basic modifier to your mobile phase.[5]
-
Triethylamine (TEA): Adding 0.1-1% triethylamine to the eluent is a very common and effective practice. The TEA will preferentially bind to the acidic sites on the silica, allowing the indole to travel through the column with less interaction, resulting in sharper peaks.
-
Ammonia: A solution of ammonia in methanol can also be used, but TEA is generally preferred due to its volatility, which makes it easier to remove from the final product.
-
-
Use of Deactivated Silica Gel: For particularly sensitive compounds, you can use commercially available deactivated silica gel, or you can deactivate it yourself by treating it with a solution of triethylamine in your non-polar solvent before packing the column.[6]
-
Alternative Stationary Phases: If tailing persists, consider using an alternative stationary phase like alumina (neutral or basic) or Florisil®, which have different surface properties compared to silica gel.[6]
Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography of 6,7-Difluoro-1H-indole.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Impurities | - Inappropriate mobile phase polarity. - Column overloading. - Co-elution of impurities with similar polarity. | - Optimize Mobile Phase: Systematically screen different solvent systems using TLC. Try different solvent combinations (e.g., Dichloromethane/Methanol, Toluene/Ethyl Acetate) to alter the selectivity.[5] - Reduce Sample Load: Ensure you are not loading too much crude material onto the column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight. - Use a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help to resolve compounds with close Rf values. |
| Low Yield of Purified Product | - The compound is not eluting from the column. - The compound decomposed on the silica gel. - The collected fractions are too dilute to detect the product. | - Increase Mobile Phase Polarity: If your compound is highly polar, it may be strongly adsorbed to the silica. Gradually increase the polarity of your eluent. In some cases, adding a small percentage of methanol may be necessary to elute very polar compounds.[5] - Check for Decomposition: Before running the column, spot your crude material on a TLC plate and let it sit for a few hours. If you see a new spot appear, your compound may be unstable on silica.[6] In this case, consider using a less acidic stationary phase like deactivated silica or alumina. - Concentrate Fractions: If you suspect your product has eluted but is too dilute, combine and concentrate the fractions you believe contain your product and re-analyze by TLC.[6] |
| Product Elutes in the Solvent Front | - The mobile phase is too polar. | - Decrease Mobile Phase Polarity: If your compound has an Rf value close to 1 on TLC, the mobile phase is too strong. Use a less polar solvent system. |
| Irregular Band Shape or Cracking of the Column Bed | - Improper column packing. - The sample was not loaded evenly. - The solvent system was changed too abruptly. | - Proper Packing Technique: Ensure the silica gel is packed as a uniform slurry and is free of air bubbles.[3] - Careful Sample Loading: Dissolve the sample in a minimal amount of solvent and load it carefully onto the top of the column in a narrow band.[7] If solubility is an issue, consider dry loading the sample.[7] - Gradual Solvent Changes: When running a gradient, change the solvent composition gradually to avoid disturbing the column bed. |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for developing a column chromatography purification method for 6,7-Difluoro-1H-indole.
Caption: Workflow for Column Chromatography Method Development.
References
-
Taylor & Francis Online. (2007, February 15). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenylamine and p-dimethylaminobenzaldehyde. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 271780-84-8 | 6,7-Difluoro-1H-indole - Moldb [moldb.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. chemistryviews.org [chemistryviews.org]
Common side reactions in the synthesis of fluorinated indoles
Technical Support Center: Synthesis of Fluorinated Indoles
Introduction
The strategic incorporation of fluorine into the indole scaffold is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the unique electronic properties of fluorine and the inherent reactivity of the indole ring system present significant synthetic challenges. This guide is designed to serve as a technical resource for researchers, providing in-depth, field-tested troubleshooting advice for common side reactions encountered during the synthesis of fluorinated indoles. Our goal is to move beyond simple protocols and explain the causal relationships behind these synthetic hurdles, empowering you to optimize your reactions effectively.
This center is structured into two primary troubleshooting categories based on the synthetic sequence:
-
Direct Fluorination of a Pre-formed Indole Core: Addressing issues when the fluorinating agent is introduced to the fully formed indole.
-
Cyclization of a Fluorinated Precursor: Tackling challenges that arise when building the indole ring from a starting material that already contains fluorine.
Each section is presented in a question-and-answer format to directly address the common problems you may be facing at the bench.
Category 1: Direct Fluorination of a Pre-formed Indole Core
Direct C-H fluorination is an attractive, atom-economical strategy. However, the electron-rich nature of the indole nucleus makes it susceptible to a variety of side reactions, including over-reaction and oxidation.[4][5] Electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are common choices, but their high reactivity requires careful control.[1]
FAQ 1.1: I'm attempting a direct fluorination of my indole with Selectfluor®, but I'm seeing a complex mixture of products, including di-fluorinated species and significant decomposition. What's going wrong?
Answer: This is a classic issue of over-reactivity and subsequent degradation. The indole C3 position is highly nucleophilic and reacts rapidly with powerful electrophiles like Selectfluor®.[6][7] Once the initial monofluorination occurs, several competing side reactions can lead to the product mixture you're observing.
Causality Analysis:
-
Over-fluorination: The initial product, 3-fluoroindole, can be susceptible to a second fluorination, especially if there is a high local concentration of the fluorinating agent. This can lead to the formation of 3,3-difluoroindolenines, which are unstable and can react further.
-
Oxidation/Dearomatization: Electrophilic fluorinating agents are strong oxidants.[8] The reaction can proceed through a single-electron transfer (SET) mechanism, generating a radical cation intermediate. This intermediate can be attacked by nucleophiles (like water or other solvents) or decompose, leading to dearomatized products like oxindoles or other degradation pathways.[9][10] For instance, the reaction of indoles with Selectfluor in the presence of water can intentionally be used to form 3,3-difluoroindolin-2-ols.[11]
-
Acid-Catalyzed Polymerization: Indoles are notoriously sensitive to acid.[5] Many electrophilic fluorination reactions generate acidic byproducts, which can catalyze the polymerization of the starting material or product, leading to intractable tars.
Troubleshooting Protocol & Optimization:
-
Lower the Temperature: Start your reaction at a low temperature (e.g., -78 °C) and slowly warm it to the desired temperature. This helps control the initial exothermic reaction and can temper the reactivity of the fluorinating agent.
-
Control Stoichiometry and Addition Rate: Use a precise stoichiometry (start with 1.0-1.1 equivalents of the fluorinating agent). More importantly, add the fluorinating agent slowly as a solution over a prolonged period (e.g., via syringe pump). This minimizes localized high concentrations that favor over-reaction.
-
Solvent Choice is Critical: Acetonitrile (MeCN) is a common solvent. However, if you are seeing oxidation byproducts, consider using less nucleophilic or coordinating solvents. Ensure your solvents are rigorously dried, as water can participate in the reaction to form oxindoles.[9]
-
Protect the N-H Group: A free N-H on the indole is acidic and can complicate the reaction.[4] Protecting the nitrogen with a suitable group (e.g., Boc, Ts, Bn) can prevent N-fluorination and often improves solubility and reaction cleanliness. Note that strongly electron-withdrawing protecting groups can deactivate the ring, requiring harsher conditions.[1]
-
Include a Non-Nucleophilic Base: To scavenge protons generated during the reaction and prevent acid-catalyzed decomposition, consider adding a mild, non-nucleophilic base like proton sponge or 2,6-lutidine.
Data-Driven Decision Making:
| Problem Observed | Primary Suspected Cause | Recommended Action |
| Di- and tri-fluorination | Over-reaction | Decrease temperature; slow addition of fluorinating agent; use exactly 1.0 eq. |
| Formation of oxindoles | Water participation | Use anhydrous solvents and reagents; run under inert atmosphere.[9][11] |
| Tar/Polymer formation | Acid-catalyzed decomposition | Add a non-nucleophilic base; protect the N-H group.[5] |
| Low Conversion | Deactivated substrate | Increase temperature cautiously; consider a more powerful fluorinating agent (e.g., NFSI).[1] |
FAQ 1.2: My electrophilic fluorination is not selective. I'm getting a mixture of C3, C5, and C6-fluorinated isomers. How can I direct the reaction to a specific position?
Answer: While the C3 position is electronically favored for electrophilic attack, the regioselectivity can be influenced by a combination of steric and electronic factors, especially in substituted indoles.[6][12] Achieving selectivity at positions other than C3 often requires a strategic approach.
Causality Analysis:
-
Inherent Reactivity: The highest electron density in an unsubstituted indole is at C3, making it the kinetic site of attack for most electrophiles.
-
Steric Hindrance: A large substituent at the N1 or C2 position can sterically block the C3 position, making other positions on the carbocyclic ring more accessible.
-
Directing Groups: The electronic nature of existing substituents on the benzene ring will direct incoming electrophiles according to standard aromatic substitution rules (ortho/para vs. meta direction).
-
Reaction Conditions: Solvent and temperature can subtly influence the transition states leading to different isomers, thereby altering the product ratio.
Troubleshooting Workflow for Regioselectivity:
Category 2: Cyclization of a Fluorinated Precursor
Building the indole ring from a fluorinated starting material (e.g., a fluoro-aniline or fluoro-phenylhydrazine) is a powerful strategy that unambiguously sets the fluorine position. However, the strong electron-withdrawing nature of fluorine can significantly impede classical indole syntheses.[2]
FAQ 2.1: My Fischer indole synthesis using a 4-fluoro-phenylhydrazine is giving very low yields and a lot of tar. The reaction works perfectly with the non-fluorinated analog. Why is this failing?
Answer: The fluorine substituent is likely interfering with the key steps of the Fischer indole synthesis mechanism: the[13][13]-sigmatropic rearrangement and the final aromatization. The reaction is famously acid-catalyzed, and fluorinated precursors can behave very differently under these conditions.[14][15]
Causality Analysis:
-
Electronic Deactivation: The electron-withdrawing fluorine atom reduces the electron density of the aromatic ring and the nitrogen atoms of the hydrazine. This deactivation can slow down the acid-catalyzed tautomerization to the key ene-hydrazine intermediate.
-
Increased Acidity & Instability: Fluorine substitution increases the acidity of the N-H protons. Under the harsh acidic and high-temperature conditions typical for this synthesis, the fluorinated phenylhydrazine or its corresponding hydrazone may be more prone to decomposition or unwanted side reactions.[16]
-
Slower[13][13]-Sigmatropic Rearrangement: The critical C-C bond-forming[13][13]-sigmatropic rearrangement is an electrocyclic reaction. The electronic perturbation from the fluorine atom can disfavor the transition state, requiring higher temperatures, which in turn can promote decomposition.
-
Difficult Final Aromatization: The final step involves the elimination of ammonia to form the aromatic indole ring. A fluorine substituent on the benzene ring can destabilize the cationic intermediate involved in this step, slowing down the rate of aromatization and allowing side reactions to dominate.
Troubleshooting Protocol & Optimization:
-
Change the Acid Catalyst: Standard Brønsted acids (H₂SO₄, HCl) might be too harsh.[14]
-
Try Lewis Acids: Catalysts like ZnCl₂, BF₃·OEt₂, or FeCl₃ can be more effective at promoting the rearrangement under milder conditions.[15]
-
Use Polyphosphoric Acid (PPA): PPA is an excellent medium for this reaction as it acts as both catalyst and solvent, often driving the reaction to completion at a lower temperature than sulfuric acid.
-
-
Microwave Irradiation: Microwave heating can rapidly access the required activation energy for the rearrangement, often reducing reaction times from hours to minutes. This minimizes the time the sensitive intermediates are exposed to high temperatures, thereby reducing decomposition.
-
One-Pot Buchwald Modification: For particularly challenging substrates, consider the Buchwald modification of the Fischer synthesis. This involves the palladium-catalyzed coupling of a fluorinated aryl bromide or triflate with a hydrazone, which can proceed under much milder conditions.[16]
-
Solvent Optimization: High-boiling polar aprotic solvents (e.g., DMSO, sulfolane) or even ionic liquids can sometimes provide a better medium for the reaction, stabilizing intermediates and improving yields.
FAQ 2.2: I'm attempting a Larock indole synthesis with a 2-bromo-4-fluoroaniline, but the reaction is sluggish and I'm recovering starting material or observing hydrodehalogenation. What is the issue?
Answer: The Larock indole synthesis is a palladium-catalyzed annulation that is highly sensitive to the electronic nature of the aniline substrate.[17] The presence of an electron-withdrawing fluorine group significantly retards the key oxidative addition step of the catalytic cycle.[18]
Causality Analysis:
-
Slow Oxidative Addition: The first and often rate-limiting step of the Larock cycle is the oxidative addition of the Pd(0) catalyst into the aryl-halide bond. The electron-withdrawing fluoro group makes the C-Br bond stronger and the aryl ring less electron-rich, slowing this step dramatically.[18]
-
Catalyst Deactivation: If the oxidative addition is slow, the Pd(0) catalyst has more time to undergo side reactions, such as forming inactive palladium black, leading to poor catalyst turnover.
-
Hydrodehalogenation: Under the reaction conditions (base, solvent, temperature), a competing pathway where the bromo group is replaced by a hydrogen atom can become significant, especially if the desired cyclization pathway is slow.
Troubleshooting Protocol & Optimization:
-
Ligand Selection is Key: Standard ligandless conditions will likely fail. You must use an electron-rich, sterically bulky phosphine ligand to accelerate the oxidative addition.
-
Recommended Ligands: Try ligands like P(t-Bu)₃, XPhos, or SPhos. These ligands stabilize the Pd(0) center and promote its insertion into the C-Br bond.
-
-
Optimize the Base and Solvent: The choice of base is critical. A strong, non-nucleophilic base is often required.
-
Bases: Switch from carbonates (e.g., K₂CO₃) to phosphates (K₃PO₄) or use a strong base like sodium tert-butoxide.
-
Solvents: Anhydrous, polar aprotic solvents like DMF, NMP, or dioxane are typically used. Ensure they are rigorously deoxygenated to prevent catalyst oxidation.
-
-
Use the Iodo-Aniline: If possible, switch to the 2-iodo-4-fluoroaniline analog. The C-I bond is weaker and more reactive towards oxidative addition than the C-Br bond, which can significantly improve reaction rates and yields.
Experimental Setup Diagram:
// Nodes setup [label="Larock Synthesis Setup\n(for Deactivated Substrates)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Reagents:\n- 2-Bromo/Iodo-4-fluoroaniline\n- Alkyne (1.2 eq)\n- Pd Catalyst (Pd(OAc)₂, 2-5 mol%)\n- Ligand (XPhos, 4-10 mol%)\n- Base (K₃PO₄, 2.5 eq)", fillcolor="#FFFFFF", fontcolor="#202124"]; glassware [label="Glassware Preparation:\n- Schlenk flask or sealed tube\n- Flame-dry under vacuum", fillcolor="#FFFFFF", fontcolor="#202124"]; procedure [label="Procedure:\n1. Add solids (aniline, base, Pd, ligand) to flask.\n2. Evacuate and backfill with Argon (3x).\n3. Add degassed solvent (e.g., Dioxane).\n4. Add alkyne via syringe.\n5. Heat with vigorous stirring (80-110 °C).", fillcolor="#FFFFFF", fontcolor="#202124"]; monitoring [label="Monitoring & Workup:\n- Monitor by TLC/LC-MS.\n- Upon completion, cool to RT.\n- Filter through Celite® to remove Pd.\n- Proceed with standard extractive workup.", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges setup -> glassware; glassware -> reagents; reagents -> procedure; procedure -> monitoring; } ondot Caption: Recommended experimental workflow for a challenging Larock indolization.
General Troubleshooting: Purification
FAQ 3.1: My fluorinated indole is difficult to purify. It co-elutes with starting materials on silica gel. What are some alternative purification strategies?
Answer: Fluorinated compounds often exhibit altered polarity and solubility profiles that can make standard purification challenging.[19] Co-elution is common, especially if the starting material and product have similar functional groups.
Causality Analysis:
-
Polarity: Fluorine is highly electronegative but has low polarizability. A single fluorine atom may not change the overall polarity of a molecule as much as a chloro or bromo substituent, leading to similar Rf values on silica gel.
-
Solubility: Increased fluorine content can decrease solubility in polar solvents but increase it in non-polar or fluorous solvents.[19]
Alternative Purification Strategies:
-
Crystallization: This should be your first alternative. Fluorinated organic molecules often have a higher tendency to crystallize.
-
Protocol: Concentrate your crude product, dissolve it in a minimum amount of a hot solvent in which it is soluble (e.g., toluene, ethyl acetate, or a mixture), and slowly cool it down. You can also use vapor diffusion or add an anti-solvent (e.g., hexanes) dropwise to induce crystallization.[20]
-
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase (C18) flash chromatography or HPLC can be highly effective. The separation mechanism is based on hydrophobicity, and the fluorinated product will likely have a different retention time than the non-fluorinated starting material.
-
Acid-Base Extraction: If your indole has a free N-H and is free of basic functional groups, you may be able to selectively extract impurities. Conversely, if your impurities are acidic or basic, they can be removed with an appropriate aqueous wash.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the mobile phase and is an excellent technique for purifying compounds with challenging polarity.
References
-
Bryn Mawr College. Electrophilic Fluorination. [Link]
-
Qian, Z., et al. (2011). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters. [Link]
-
Wikipedia. Electrophilic fluorination. [Link]
-
ResearchGate. Electrophilic Substitution Reactions of Indoles. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Takeuchi, Y., et al. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters. [Link]
-
ResearchGate. Electrosynthesis of fluorinated indole derivatives. [Link]
-
ResearchGate. Fluorine-containing indoles: Synthesis and biological activity. [Link]
-
Liu, S., et al. (2011). Electrophilic Aromatic Substitution of a BN Indole. Angewandte Chemie International Edition. [Link]
-
ACS Medicinal Chemistry Letters. The Dark Side of Fluorine. [Link]
-
YouTube. 21 Chemical Reactions of Indole. [Link]
-
Santean, F. D., & Roschenthaler, G. V. (2018). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules. [Link]
-
ResearchGate. Bartoli Indole Synthesis. [Link]
-
Dander, J. E., et al. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters. [Link]
-
MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]
-
Wikipedia. Bartoli indole synthesis. [Link]
-
ResearchGate. (PDF) Synthesis of Indoles through Larock Annulation: Recent Advances. [Link]
-
Kötzsche, M., et al. (2024). Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Journal of Materials Chemistry B. [Link]
-
Le, C. M., et al. (2020). Regioselective C5-H direct iodination of indoles. Organic & Biomolecular Chemistry. [Link]
-
Sloop, J. C., et al. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]
-
Organic Chemistry Portal. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). [Link]
-
Petrov, V. A. (2009). FLUORINATED HETEROCYCLIC COMPOUNDS. [Link]
-
PubMed. Making the negative positive - fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. [Link]
-
Grokipedia. Bartoli indole synthesis. [Link]
-
Grokipedia. Larock indole synthesis. [Link]
-
Postigo, A., et al. (2016). Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules. [Link]
-
Isac, A., et al. (2006). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. [Link]
-
Journal of the American Chemical Society. Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. [Link]
-
PubMed. Applications of Bartoli indole synthesis. [Link]
-
Beilstein Journal of Organic Chemistry. Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. [Link]
-
ResearchGate. (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
Organic & Biomolecular Chemistry. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]
- Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
-
JACS Au. Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. [Link]
-
Scribd. Synthesis of Indoles Through Larock Annulation: Recent Advances | PDF | Catalysis. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of Amino-Substituted Indoles Using the Bartoli Reaction.. [Link]
-
Nature. The Fischer Indole Synthesis. [Link]
Sources
- 1. brynmawr.edu [brynmawr.edu]
- 2. nbinno.com [nbinno.com]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 15. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fischer Indole Synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02529F [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting ¹H NMR Spectra of Fluorinated Indoles
Welcome to the technical support center for the analysis of fluorinated indoles by ¹H NMR spectroscopy. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in acquiring and interpreting high-quality NMR data for this important class of compounds. The introduction of fluorine into the indole scaffold, while offering significant advantages in medicinal chemistry, often introduces complexities into their ¹H NMR spectra. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, grounded in established scientific principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the ¹H NMR analysis of fluorinated indoles.
Q1: Why do the proton signals in my fluorinated indole spectrum appear as complex multiplets instead of simple doublets or triplets?
A1: The complexity arises from spin-spin coupling between protons (¹H) and fluorine (¹⁹F) nuclei.[1][2] Both ¹H and ¹⁹F have a nuclear spin of ½, leading to through-bond J-coupling. This ¹H-¹⁹F coupling occurs over multiple bonds (typically 2 to 5 bonds) and splits the proton signals into more complex patterns than would be expected from ¹H-¹H coupling alone.[1][3] For example, a proton that would be a simple doublet due to coupling with one adjacent proton might appear as a doublet of doublets if it also couples to a fluorine atom.
Q2: The N-H proton of my fluorinated indole is very broad or has disappeared. What could be the cause?
A2: The broadening or disappearance of the N-H proton signal is a common phenomenon for indoles and is often exacerbated by several factors:
-
Quadrupolar Broadening: The adjacent ¹⁴N nucleus has a nuclear spin of I=1 and is quadrupolar. This can lead to efficient relaxation and broadening of the attached N-H proton signal.
-
Chemical Exchange: The N-H proton can undergo chemical exchange with residual water or acidic impurities in the NMR solvent.[4] This exchange can be fast on the NMR timescale, leading to a broadened signal or its complete disappearance. To confirm this, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; the N-H signal should disappear if exchange is the cause.[4]
-
Solvent Effects: The choice of solvent significantly impacts the appearance of the N-H proton. In protic solvents like methanol-d₄, the N-H proton will rapidly exchange with the solvent's deuterium, causing the signal to vanish. In hydrogen-bond accepting solvents like DMSO-d₆, the N-H proton signal is often sharper and more well-defined.
Q3: Why are the chemical shifts of the aromatic protons in my fluorinated indole different from what I expected based on the non-fluorinated analog?
A3: Fluorine is a highly electronegative atom and exerts a strong influence on the electronic environment of the indole ring.[5][6] This leads to changes in the shielding of nearby protons and, consequently, their chemical shifts. The effect is a combination of:
-
Inductive Effect (-I): Fluorine withdraws electron density through the sigma bonds, which generally deshields nearby protons, causing them to resonate at a higher chemical shift (downfield).[5]
-
Mesomeric Effect (+M): Fluorine can donate electron density through its lone pairs into the aromatic π-system. This effect is position-dependent and can either shield or deshield protons.
The interplay of these effects results in a chemical shift pattern that can be significantly different from the parent indole.[6]
Q4: Some of the peaks in my spectrum are broader than others. What are the potential reasons for this?
A4: Selective peak broadening in the spectrum of a fluorinated indole can be attributed to several factors:
-
Unresolved Couplings: Long-range ¹H-¹⁹F couplings can be small and may not be fully resolved, leading to the appearance of a broadened peak instead of a distinct multiplet.[7]
-
Conformational Dynamics: If the molecule is undergoing conformational changes on a timescale similar to the NMR experiment, the signals for the involved protons can be broadened. This can be investigated by acquiring spectra at different temperatures.[4]
-
Paramagnetic Impurities: The presence of trace paramagnetic impurities, such as dissolved oxygen or metal ions, can cause significant line broadening.[7] Degassing the sample or using a fresh, high-quality solvent can help mitigate this issue.
II. Troubleshooting Guides
This section provides detailed, step-by-step guides for resolving more complex issues encountered during the ¹H NMR analysis of fluorinated indoles.
Guide 1: Deciphering Complex Multiplets Due to ¹H-¹⁹F Coupling
Problem: The ¹H NMR spectrum is overly complex and overlapping, making it impossible to extract coupling constants and make definitive assignments.
Causality: The superimposition of ¹H-¹H and ¹H-¹⁹F couplings leads to higher-order multiplets that are difficult to interpret directly.
Workflow for Spectral Simplification
Caption: Workflow for deciphering complex ¹H NMR spectra of fluorinated indoles.
Step-by-Step Protocol:
-
Acquire a ¹⁹F-Decoupled ¹H NMR Spectrum:
-
Principle: This experiment irradiates the ¹⁹F nuclei, causing them to rapidly change their spin states. This effectively removes their coupling to the protons, simplifying the ¹H spectrum to only show ¹H-¹H couplings.[8][9]
-
Procedure: Most modern NMR spectrometers have the capability for heteronuclear decoupling. Consult your instrument's manual or a facility manager for the specific pulse program (e.g., cpgdecoupl or similar).
-
Expected Outcome: The complex multiplets will collapse into simpler patterns (e.g., a doublet of doublets may become a simple doublet). This allows for the straightforward measurement of ¹H-¹H coupling constants.
-
-
Acquire a ¹H-¹⁹F Heteronuclear Correlation Spectrum (HOESY or HMBC):
-
Principle: 2D NMR experiments can reveal which protons are coupled to which fluorine atoms.
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): Shows through-space correlations, useful for protons and fluorines that are close in proximity.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations over 2-4 bonds, which is ideal for identifying long-range ¹H-¹⁹F couplings.[10]
-
Procedure: Select the appropriate 2D pulse program on your spectrometer. These experiments may require longer acquisition times than a standard ¹H NMR.
-
Expected Outcome: Cross-peaks in the 2D spectrum will directly link specific ¹H and ¹⁹F resonances, confirming their coupling relationships.
-
-
Utilize Pure Shift NMR Techniques (Optional, Advanced):
-
Principle: Techniques like PSYCHE (Pure Shift Yielded by Chirp Excitation) can produce broadband ¹H-decoupled ¹H spectra, where each proton signal appears as a singlet, effectively removing all coupling information and revealing the true chemical shift.[8] This is useful for resolving severely overlapping signals.
-
Data Interpretation:
| Parameter | Typical Range for Fluorinated Indoles | Significance |
| ²JHF (geminal) | ~45-60 Hz | Not common in indoles unless fluorine is on a substituent. |
| ³JHF (vicinal) | 5-10 Hz | Provides information on dihedral angles (Karplus relationship). |
| ⁴JHF (meta) | 1-3 Hz | Confirms connectivity within the aromatic system. |
| ⁵JHF (para) | < 1 Hz | Often unresolved, contributing to peak broadening. |
Note: These are typical values and can vary depending on the specific substitution pattern and conformation of the indole.
Guide 2: Managing Solvent Effects and Poor Resolution
Problem: The ¹H NMR spectrum suffers from poor resolution, overlapping peaks, or undesirable line shapes.
Causality: The choice of NMR solvent can significantly impact the chemical shifts and resolution of signals due to varying solute-solvent interactions, viscosity, and solubility.[11]
Workflow for Solvent Optimization
Caption: Logical workflow for optimizing NMR solvent choice.
Step-by-Step Protocol:
-
Assess the Initial Spectrum:
-
Identify which signals are problematic (e.g., aromatic region, specific multiplets).
-
Note the solvent used (e.g., CDCl₃ is a common starting point but may not be optimal).
-
-
Select an Alternative Solvent:
-
For Aromatic Region Overlap: Try an aromatic solvent like benzene-d₆. The anisotropic effect of the benzene ring can induce significant changes in the chemical shifts of your analyte, often spreading out crowded regions.[4]
-
For Solubility Issues or Broad N-H: Use a more polar, aprotic solvent like acetone-d₆ or DMSO-d₆. These are excellent for dissolving a wide range of compounds and can sharpen N-H signals by reducing exchange rates and forming hydrogen bonds.[4][7]
-
Caution with Protic Solvents: Avoid methanol-d₄ if you need to observe the N-H proton, as it will exchange with the solvent.[4]
-
-
Prepare a Dilute Sample:
-
High sample concentrations can increase viscosity, leading to slower molecular tumbling and broader lines.[7] Prepare a sample with 1-10 mg of your compound in 0.6-0.7 mL of solvent.
-
-
Ensure Sample Purity and Quality:
-
Filter your sample into the NMR tube to remove any particulate matter that could disrupt the magnetic field homogeneity.
-
If paramagnetic broadening is suspected, degas the sample by bubbling an inert gas (like nitrogen or argon) through the solution before capping the tube.
-
Solvent Selection Guide:
| Solvent | Properties | Best For... | Potential Issues |
| CDCl₃ | Low polarity, common | Routine screening, non-polar compounds | Poor solubility for polar compounds, can obscure aromatic region. |
| Benzene-d₆ | Aromatic, non-polar | Resolving overlapping aromatic signals | Can shift signals in unpredictable ways. |
| Acetone-d₆ | Polar aprotic | Good solubility, resolving aromatic signals | Residual water peak can be broad. |
| DMSO-d₆ | High polarity, aprotic | Excellent solubility, sharpening N-H signals | High viscosity, difficult to remove from sample. |
| Methanol-d₄ | Polar protic | Good solubility for polar compounds | N-H and O-H protons will exchange. |
III. Advanced Techniques for Structural Elucidation
For particularly challenging structures, a combination of advanced 1D and 2D NMR experiments may be necessary. The ¹⁹F nucleus can be used as a powerful spectroscopic probe to elucidate the structure of fluorinated molecules.[12][13] A ¹⁹F-centered approach, utilizing the high sensitivity and large chemical shift dispersion of ¹⁹F, can provide a wealth of structural information.[13][14]
Experiments such as ¹⁹F-¹³C HMBC can establish long-range correlations, helping to piece together the carbon skeleton around the fluorine substitution site.[13] Combining these heteronuclear experiments with standard ¹H-¹H COSY and ¹H-¹³C HSQC/HMBC provides a comprehensive dataset for unambiguous structure determination.
IV. References
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). Available at:
-
addressing 1H-Perfluorononane NMR signal broadening issues - Benchchem. Available at:
-
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening | ACS Omega. Available at:
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. Available at:
-
Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples | Request PDF - ResearchGate. Available at:
-
Fluorine NMR. Available at:
-
19 F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. Available at:
-
Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. Available at:
-
Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Range of Applicability | Journal of the American Chemical Society. Available at:
-
The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis - Nanalysis. Available at:
-
Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Available at:
-
NMR spectra of a mixture of fluorinated compounds highlighting the... - ResearchGate. Available at:
-
Solvent effects on the fluorescent states of indole derivatives–dipole moments. Available at:
-
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available at:
-
The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane - ResearchGate. Available at:
-
PSYCHE to Evaluate 1H-19F Coupling Constants - University of Ottawa NMR Facility Blog. Available at:
-
Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - NIH. Available at:
-
Solvent effects on the 1H NMR spectra of some α-(2-hydroxy-1-phenyl)-N-(4-substituted phenyl)nitrone... - ResearchGate. Available at:
-
How to Interpret Chemical Shift in the 1H NMR (O Chem) - YouTube. Available at: [Link]
-
Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments. Available at:
-
FLOURINE COUPLING CONSTANTS. Available at:
-
19F Coupling Constants Table - Organofluorine / Alfa Chemistry. Available at:
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at:
-
The Effect of Fluorine in 1H NMR : r/Chempros - Reddit. Available at:
-
A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy - ACG Publications. Available at:
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at:
-
Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives - Benchchem. Available at:
-
Solvent effects on the 1H NMR spectra of some α-(2-hydroxy-1-phenyl)-N-(4-substituted phenyl)nitrone... - ResearchGate. Available at:
-
Structure Elucidation of Fluorinated Compounds by NMR - JEOL USA Inc.. Available at:
-
Coupling of Protons with Fluorine Page - ResearchGate. Available at:
-
Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Available at:
-
5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at:
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. Available at: [Link]
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 3. eclass.uoa.gr [eclass.uoa.gr]
- 4. Troubleshooting [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 9. jeolusa.com [jeolusa.com]
- 10. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.de [thieme-connect.de]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
Technical Support Center: Optimization of 6,7-Difluoro-1H-indole Functionalization
Welcome to the dedicated support center for the functionalization of 6,7-difluoro-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this valuable heterocyclic scaffold. The presence of two fluorine atoms on the benzene ring significantly influences the electronic properties of the indole core, presenting unique challenges and opportunities in its derivatization.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during key functionalization reactions. Our approach is grounded in mechanistic principles to help you not only solve immediate problems but also build a robust understanding for future experimental design.
Table of Contents
-
Frequently Asked Questions (FAQs): Quick Solutions
-
Why is my N-arylation of 6,7-difluoro-1H-indole failing?
-
How can I improve the regioselectivity of C-H functionalization?
-
My starting material is decomposing. What are the likely causes?
-
-
Troubleshooting Guide: In-Depth Problem Solving
-
Section A: Palladium-Catalyzed C-H Arylation (e.g., at C2/C3)
-
Problem 1: Low to No Product Formation
-
Problem 2: Poor Regioselectivity (Mixture of C2 and C3 Isomers)
-
Problem 3: Catalyst Deactivation and Decomposition
-
-
Section B: N-Functionalization (e.g., Buchwald-Hartwig Amination)
-
Problem 4: Incomplete Conversion Despite Extended Reaction Times
-
Problem 5: Significant Side Product Formation (e.g., Hydrodehalogenation)
-
-
Section C: Electrophilic Substitution (e.g., Friedel-Crafts Acylation)
-
Problem 6: Lack of Reactivity or Poor Yields
-
-
-
Experimental Protocols
-
Protocol 1: General Procedure for Pd-Catalyzed C2-Arylation
-
Protocol 2: Optimized Conditions for N-Arylation
-
-
References
Frequently Asked Questions (FAQs): Quick Solutions
Q1: Why is my N-arylation of 6,7-difluoro-1H-indole failing?
A1: The most common culprits for failed N-arylation reactions are an inappropriate base/ligand combination or inactive catalyst. The N-H bond of the indole is acidic, but the choice of base is critical. Strong bases like NaH or KHMDS are often effective for deprotonation. For cross-coupling reactions like the Buchwald-Hartwig amination, a weaker base such as K₂CO₃ or Cs₂CO₃ is typically used in combination with a palladium catalyst and a suitable ligand (e.g., Xantphos, BINAP). Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as both oxygen and water can deactivate the catalyst.
Q2: How can I improve the regioselectivity of C-H functionalization between the C2 and C3 positions?
A2: Regioselectivity in indole C-H functionalization is a well-documented challenge. The outcome is often dictated by the directing group, catalyst, and reaction mechanism. For functionalization at the C2 position, a directing group on the indole nitrogen (e.g., a removable acetyl or pivaloyl group) is often employed to steer the catalyst to the desired position. In contrast, reactions at the C3 position often proceed via an electrophilic substitution pathway and may not require a directing group. The choice of solvent can also play a role, with polar aprotic solvents sometimes favoring one isomer over the other.
Q3: My 6,7-difluoro-1H-indole starting material is decomposing under the reaction conditions. What are the likely causes?
A3: 6,7-Difluoro-1H-indole, while relatively stable, can be susceptible to decomposition under harsh conditions. Potential causes include:
-
Strongly Acidic or Basic Conditions: Indoles can be unstable in the presence of strong acids or bases, leading to polymerization or ring-opening.
-
High Temperatures: Prolonged heating at high temperatures can lead to thermal decomposition. Consider if a lower reaction temperature with a more active catalyst could achieve the desired transformation.
-
Oxidative Conditions: The indole core is electron-rich and can be sensitive to certain oxidizing agents, which might be used in some C-H activation cycles.
Troubleshooting Guide: In-Depth Problem Solving
This section provides a more detailed breakdown of common problems and their solutions, complete with mechanistic reasoning and actionable steps.
Section A: Palladium-Catalyzed C-H Arylation (e.g., at C2/C3)
C-H arylation is a powerful tool for elaborating the indole core. However, its success is highly dependent on the careful optimization of multiple parameters.
Symptoms: Your starting material is either unreacted or has been consumed to form a complex mixture of unidentifiable byproducts.
Causality & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inactive Catalyst | The Pd(0) active species may not be forming, or the catalyst has been poisoned. | 1. Pre-catalyst Choice: Switch from Pd(OAc)₂ or PdCl₂ to a more easily reduced source like Pd₂(dba)₃. 2. Ligand: The chosen ligand may not be suitable for stabilizing the catalytic species. Screen a panel of ligands (e.g., phosphine-based like XPhos, or N-heterocyclic carbene-based ligands). |
| Incorrect Oxidant | Many C-H activation cycles require an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) to regenerate the active catalyst. The oxidant might be incompatible or insufficient. | 1. Vary the Oxidant: If using a silver salt, try switching to a copper-based oxidant or benzoquinone (BQ). 2. Stoichiometry: Ensure the oxidant is present in the correct stoichiometric amount (often in excess). |
| Poor Solvent Choice | The solvent can affect the solubility of reagents and the stability of catalytic intermediates. | 1. Solvent Screening: Test a range of solvents with varying polarity, such as dioxane, toluene, or DMF. 2. Anhydrous Conditions: Ensure the solvent is rigorously dried, as water can hydrolyze key intermediates. |
Troubleshooting Workflow for C-H Arylation
Caption: A decision-making workflow for troubleshooting low yields in C-H arylation.
Symptoms: You are obtaining a mixture of C2- and C3-arylated products, making purification difficult and reducing the yield of the desired isomer.
Causality & Solutions:
-
Mechanistic Ambiguity: The reaction may be proceeding through competing pathways. C2 functionalization is often achieved via a concerted metalation-deprotonation mechanism, which is facilitated by a directing group on the nitrogen. C3 functionalization can occur through an electrophilic aromatic substitution-type pathway.
-
Directing Group Strategy:
-
For C2-Selectivity: Introduce a removable directing group on the indole nitrogen. Common choices include acetyl (-Ac), pivaloyl (-Piv), or 2-pyridylsulfonyl. These groups chelate to the metal center, directing the C-H activation to the C2 position.
-
For C3-Selectivity: Reactions without a strong directing group on the nitrogen are more likely to yield the C3 product, as this position is often more electronically activated.
-
| Parameter | Action for C2 Selectivity | Action for C3 Selectivity |
| Directing Group | Add an N-directing group (e.g., acetyl, pivaloyl) | Use N-H indole or a simple N-alkyl group |
| Catalyst | Use catalysts known for directed C-H activation (e.g., Pd(OAc)₂) | Use catalysts that favor electrophilic pathways (e.g., some Rh or Ir catalysts) |
| Solvent | Aprotic solvents like dioxane or toluene | Polar solvents may favor C3 functionalization |
Section B: N-Functionalization (e.g., Buchwald-Hartwig Amination)
Symptoms: Significant amounts of starting material remain even after running the reaction for 24-48 hours.
Causality & Solutions:
-
Insufficiently Strong Base: The pKa of the indole N-H is around 17. The chosen base must be strong enough to deprotonate it effectively to form the nucleophile.
-
Solution: If using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. In some cases, a stoichiometric amount of a very strong base like NaH can be used, followed by the addition of the catalyst and aryl halide.
-
-
Ligand Decomposition: Some phosphine ligands can degrade at high temperatures over long reaction times.
-
Solution: Screen more robust ligands, such as bulky biarylphosphine ligands (e.g., XPhos, SPhos) which are known to promote efficient coupling.
-
Section C: Electrophilic Substitution (e.g., Friedel-Crafts Acylation)
Symptoms: The reaction fails to proceed, or gives only a small amount of the desired acylated product.
Causality & Solutions:
-
Deactivation by Fluorine Atoms: The two electron-withdrawing fluorine atoms on the benzene ring decrease the overall nucleophilicity of the indole core, making it less reactive towards electrophiles.
-
Solution 1: Stronger Lewis Acid: Use a more potent Lewis acid to activate the acylating agent. If AlCl₃ is failing, consider switching to a stronger option like FeCl₃ or a Brønsted acid like triflic acid.
-
Solution 2: More Reactive Acylating Agent: Convert the carboxylic acid to a more reactive acyl chloride or anhydride before attempting the acylation.
-
-
Regioselectivity: While C3 is generally the most nucleophilic position for electrophilic attack on an indole, the electronic effects of the fluorine atoms could influence this.
-
Solution: Carefully analyze the product mixture by NMR to confirm the site of acylation. If C2 acylation is observed, this suggests a different mechanism may be at play, and reaction conditions (e.g., solvent, temperature) should be re-evaluated.
-
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed C2-Arylation of N-Acetyl-6,7-difluoro-1H-indole
This protocol is a starting point and may require optimization for your specific substrate.
-
To a dry Schlenk tube under an argon atmosphere, add N-acetyl-6,7-difluoro-1H-indole (1.0 equiv), the desired aryl halide (1.2 equiv), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., XPhos, 10 mol%).
-
Add the appropriate oxidant (e.g., Ag₂CO₃, 2.0 equiv).
-
Add anhydrous solvent (e.g., dioxane or toluene, to a concentration of 0.1 M).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
References
-
D. A. Colby, R. G. Bergman, J. A. Ellman, "Rhodium-catalyzed C-C bond formation via heteroatom-directed C-H bond activation," Chemical Reviews, 2010, 110(2), 624-655. [Link]
Technical Support Center: Purification of 6,7-Difluoro-1H-indole
Welcome to the Technical Support Center for the purification of 6,7-Difluoro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the purification of this important fluorinated indole. The strategic incorporation of fluorine atoms into the indole scaffold can significantly modulate a molecule's physicochemical and pharmacokinetic properties, making 6,7-Difluoro-1H-indole a valuable building block in medicinal chemistry.[1] However, these same electronic modifications can present unique challenges during purification. This guide offers practical, field-proven insights to help you navigate these challenges and achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 6,7-Difluoro-1H-indole?
When synthesizing 6,7-Difluoro-1H-indole, particularly via the common Fischer indole synthesis, you may encounter several types of impurities:
-
Unreacted Starting Materials: Residual 2,3-difluorophenylhydrazine and the corresponding ketone or aldehyde are common impurities if the reaction has not gone to completion.
-
Regioisomers: If an unsymmetrical ketone is used in the Fischer synthesis, the formation of an undesired regioisomeric indole product is possible. The electronic effects of the fluorine atoms can influence the direction of the cyclization.[1]
-
Byproducts from N-N Bond Cleavage: The hydrazone intermediate in the Fischer synthesis can undergo cleavage of the N-N bond, leading to the formation of 2,3-difluoroaniline.
-
Oxidation Products: Indoles can be susceptible to oxidation, which may result in the formation of colored impurities. This can be exacerbated by exposure to air and light, particularly during prolonged purification steps.
-
Polymeric or Tarry Byproducts: Harsh acidic conditions or high temperatures, sometimes employed in Fischer indole synthesis, can lead to the formation of polymeric or tar-like materials, which can complicate purification.[2]
Q2: My crude 6,7-Difluoro-1H-indole appears discolored (e.g., pinkish or brown). What causes this and how can I remove the color?
Discoloration in indole samples is a frequent observation and is typically due to the formation of minor oxidation products. Pure indole and its derivatives are often white to off-white crystalline solids. Exposure to air, light, and residual acid from the synthesis can promote oxidation.
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as excessive charcoal can also adsorb your product, reducing the yield.
-
Chromatography: Flash column chromatography is highly effective at separating these more polar, colored impurities from the desired product.
-
Inert Atmosphere: For future syntheses and during storage, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]
Q3: I'm observing peak tailing or streaking during silica gel chromatography of 6,7-Difluoro-1H-indole. How can I improve the separation?
Peak tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like indoles on standard silica gel. This is often due to the interaction of the slightly basic indole nitrogen with the acidic silanol groups on the silica surface.
Troubleshooting Steps:
-
Use of a Basic Modifier: Adding a small amount of a basic modifier, such as triethylamine (TEA) (typically 0.1-1%), to your eluent system can significantly improve peak shape by neutralizing the acidic sites on the silica gel.[4]
-
Deactivated Silica Gel: You can prepare base-deactivated silica gel by washing it with a solution of triethylamine in your eluent before packing the column.[4]
-
Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase, such as neutral or basic alumina.[5] However, always perform a preliminary TLC on the alternative adsorbent to ensure your compound is stable and separation is achievable.
Troubleshooting Purification by Technique
Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline material, but finding the right solvent system is key.
Problem: I'm struggling to find a suitable solvent for the recrystallization of 6,7-Difluoro-1H-indole.
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
Recommended Solvent Systems to Screen:
| Solvent System | Rationale & Comments |
| Toluene/Heptane | A good starting point. Dissolve the crude product in a minimal amount of hot toluene and then slowly add heptane as an anti-solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. |
| Ethanol/Water | For more polar impurities. Dissolve in hot ethanol and add water dropwise until persistent cloudiness is observed. Reheat and cool slowly. |
| Ethyl Acetate/Hexane | A versatile system. The polarity can be finely tuned to achieve good crystal formation.[6] |
| Dichloromethane/Hexane | Another option, but be mindful of the volatility of dichloromethane. |
Expert Tip: When developing a recrystallization protocol, start with a small amount of material to screen several solvent systems. Patience is key; allow the solution to cool slowly to form well-defined crystals, which are typically purer than rapidly formed precipitates.
Problem: My product is "oiling out" instead of crystallizing.
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the melting point of the impure solid or if the cooling is too rapid.
Troubleshooting Steps:
-
Add More Solvent: Add more of the primary (good) solvent to the hot mixture to reduce the saturation level.
-
Slower Cooling: Insulate the flask to ensure a very slow cooling rate.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus to provide a nucleation site for crystal growth.
-
Seed Crystals: If available, add a tiny crystal of pure 6,7-Difluoro-1H-indole to the cooled solution to induce crystallization.
Flash Column Chromatography
Flash column chromatography is the workhorse for purifying indole derivatives, offering a good balance of speed and resolution.
Workflow for Purification of 6,7-Difluoro-1H-indole
Caption: General workflow for purification by flash column chromatography.
Recommended Eluent Systems for Silica Gel Chromatography
Based on the polarity of similar indole compounds, a gradient elution with a mixture of a non-polar and a moderately polar solvent is recommended.[6]
| Eluent System | Gradient Profile (Suggested) | Application Notes |
| Hexane/Ethyl Acetate | Start with 100% Hexane, gradually increase to 5-20% Ethyl Acetate. | This is the most common and often most effective system. The final percentage of ethyl acetate will depend on the polarity of the impurities. |
| Cyclohexane/Ethyl Acetate | Similar gradient to Hexane/EtOAc. | A good alternative to hexane, with a higher boiling point and less toxicity. |
| Dichloromethane/Hexane | Start with a high percentage of Hexane, gradually increasing the Dichloromethane. | Useful if the compound has poor solubility in hexane/ethyl acetate mixtures. |
Step-by-Step Protocol for Flash Column Chromatography:
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the 6,7-Difluoro-1H-indole in the final eluent composition.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, non-polar eluent (e.g., 100% hexane).
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" technique often results in better separation than loading the sample as a concentrated liquid.[7]
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the non-polar solvent, and gradually increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the elution of your compound using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Problem: My compound is degrading on the silica gel column.
The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Fluorinated indoles may also be susceptible to defluorination under certain conditions.[8]
Troubleshooting Workflow:
Caption: Decision workflow for addressing compound degradation on silica.
To perform a 2D TLC:
-
Spot your compound on a TLC plate and elute as usual.
-
Dry the plate, rotate it 90 degrees, and elute again in the same or a different solvent system.
-
If new spots appear that were not on the diagonal, it indicates your compound is degrading on the silica.[9]
Purity Assessment
After purification, it is crucial to accurately assess the purity of your 6,7-Difluoro-1H-indole.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for determining the purity of a compound and quantifying impurities.[10]
Typical HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR are powerful tools for confirming the structure and assessing the purity of your product.
-
¹H NMR: Look for the characteristic indole N-H proton signal (often a broad singlet) and the aromatic protons. The integration of these signals relative to any impurity peaks can give a good indication of purity.
-
¹⁹F NMR: This is particularly useful for fluorinated compounds. You should observe two distinct signals for the fluorine atoms at the 6- and 7-positions, with characteristic couplings to each other and to the aromatic protons. The absence of extraneous fluorine-containing signals is a strong indicator of purity.
By employing these troubleshooting strategies and purification protocols, you can effectively remove impurities from your 6,7-Difluoro-1H-indole synthesis and obtain a high-purity product suitable for your research and development needs.
References
- BenchChem. (2025). Preventing defluorination of fluorinated indole compounds.
- BenchChem. (2025). Overcoming challenges in the synthesis of 4-fluoroindoles.
- BenchChem. (2025). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole.
-
MDPI. (2023). Recently Developed Adsorbing Materials for Fluoride Removal from Water and Fluoride Analytical Determination Techniques: A Review. Retrieved from [Link]
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of Indole Derivatives by Column Chromatography.
- Google Patents. (n.d.). Adsorbent for dissolved fluorine adsorption treatment.
- BenchChem. (2025). Techniques for removing acidic impurities from fluorinated solvents.
-
Sorbead India. (2023). Chromatography Adsorbents - A Comprehensive Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
MDPI. (2024). Adsorption of Fluoride from Water Using Aluminum-Coated Silica Adsorbents: Comparison of Silica Sand and Microcrystalline Silica. Retrieved from [Link]
-
YouTube. (2024). Best Adsorbents for Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for 3-Fluoro-2-methyl-1H-indole in Medicinal Chemistry.
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography? Retrieved from [Link]
- BenchChem. (2025). Purification techniques for indole aldehydes.
- BenchChem. (2025). Strategies to minimize impurity formation in 6,7-dichloro-2,3-dihydro-1H-indole reactions.
- Google Patents. (n.d.). Processes for production of indole compounds.
- Google Patents. (n.d.). Preparation method of 6-bromoindole derivative.
- Wiley Online Library. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry.
-
National Center for Biotechnology Information. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of indoles.
- Royal Society of Chemistry. (2025). Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers.
- BenchChem. (2025). A Comparative Guide to the Purity Analysis of 2-bromo-1H-indole-3-acetonitrile by HPLC and NMR.
- Google Patents. (n.d.). Manufacture of indole.
-
ResearchGate. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR.
- Google Patents. (n.d.). Synthetic process of 5-bromo-7-azaindole.
- Royal Society of Chemistry. (2010).
- Wiley Online Library. (2023). Indole Synthesis SI.
- BenchChem. (2025). Application Notes and Protocols: Solid-Phase Synthesis of 1H-Indole-3-propanal Derivatives.
-
MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
-
MDPI. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Retrieved from [Link]
-
MDPI. (2023). RP-HPLC Separation and 1H NMR Identification of a Yellow Fluorescent Compound—Riboflavin (Vitamin B2)—Produced by the Yeast Hyphopichia wangnamkhiaoensis. Retrieved from [Link]
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Technical Support Center: Scale-Up Synthesis of 6,7-Difluoro-1H-indole
Welcome to the Technical Support Center for the synthesis of 6,7-Difluoro-1H-indole. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up the synthesis of this valuable fluorinated indole intermediate. Drawing from established principles in indole synthesis and organofluorine chemistry, this document provides practical troubleshooting advice and answers to frequently asked questions.
Introduction to the Challenges
The introduction of two fluorine atoms onto the indole core at the 6 and 7 positions significantly alters the electronic properties of the molecule, presenting unique challenges during synthesis, particularly during scale-up.[1] While numerous methods exist for constructing the indole scaffold, such as the Fischer, Leimgruber-Batcho, and Bartoli syntheses, each comes with its own set of potential issues when transitioning from bench-scale to pilot or manufacturing scale.[2][3] These challenges are often exacerbated by the presence of the electron-withdrawing fluorine atoms, which can influence reaction rates, byproduct formation, and the stability of intermediates.
This guide will address common problems encountered during the scale-up of 6,7-Difluoro-1H-indole synthesis, providing a framework for logical troubleshooting and process optimization.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Low Yield and Incomplete Conversion
Question: We are experiencing low yields and incomplete conversion in our scale-up synthesis of 6,7-Difluoro-1H-indole via the Fischer indole synthesis. What are the likely causes and how can we improve this?
Answer:
Low yields in a Fischer indole synthesis are a common challenge that can be amplified during scale-up.[2] Several factors, often interconnected, can contribute to this issue:
-
Inadequate Heat Transfer: The Fischer indole synthesis is typically conducted at elevated temperatures. On a larger scale, inefficient heat transfer can lead to localized hot or cold spots within the reactor. This non-uniform temperature profile can result in incomplete reaction in colder zones and decomposition in hotter zones.
-
Recommendation: Ensure your reactor is equipped with an efficient heating and cooling system. Monitor the internal reaction temperature at multiple points if possible. Consider using a jacketed reactor with a suitable heat transfer fluid and ensure proper agitation to maintain a homogenous temperature distribution.
-
-
Suboptimal Acid Catalyst Concentration and Choice: The type and concentration of the acid catalyst are critical.[2] Both Brønsted acids (e.g., sulfuric acid, polyphosphoric acid) and Lewis acids (e.g., zinc chloride) are used. The optimal choice and loading may differ from lab scale to pilot scale due to changes in surface area to volume ratio and mixing efficiency.
-
Recommendation: Perform a catalyst screen and optimization at a small scale before proceeding with a large-scale run. Polyphosphoric acid (PPA) is often effective, but its high viscosity can pose challenges in large reactors.[4] A mixture of acids or a solid-supported acid catalyst could be explored for easier handling and removal.
-
-
Poor Hydrazone Formation: The initial condensation of 2,3-difluorophenylhydrazine with a suitable ketone or aldehyde to form the hydrazone is a crucial step. Incomplete formation of the hydrazone will directly translate to lower yields of the final product.
-
Recommendation: Ensure the starting materials are of high purity. Water can hinder hydrazone formation, so using anhydrous solvents and reagents is recommended. Monitor the formation of the hydrazone by a suitable analytical technique (e.g., TLC, HPLC) before proceeding with the cyclization step.
-
-
Decomposition of Starting Materials or Product: Fluorinated anilines and hydrazines can have limited thermal stability. Prolonged exposure to high temperatures and strong acids can lead to decomposition and the formation of tar-like byproducts.
-
Recommendation: Carefully control the reaction temperature and time. Aim for the lowest possible temperature that provides a reasonable reaction rate. Once the reaction is complete, cool the mixture promptly and proceed with the work-up.
-
Impurity Profile and Difficult Purification
Question: Our scaled-up batches of 6,7-Difluoro-1H-indole are showing a complex impurity profile, making purification by crystallization difficult. What are the potential side reactions, and how can we minimize them?
Answer:
The formation of byproducts is a significant concern in scale-up synthesis. For the Fischer indole synthesis of 6,7-Difluoro-1H-indole, potential side reactions include:
-
Formation of Regioisomers: If an unsymmetrical ketone is used, the formation of two different indole regioisomers is possible. The directing effect of the fluorine atoms can influence the regioselectivity of the cyclization.
-
Recommendation: If possible, use a symmetrical ketone or an aldehyde to avoid the formation of regioisomers. If an unsymmetrical ketone is necessary, the reaction conditions (acid catalyst, temperature) should be carefully optimized to favor the formation of the desired isomer. Purification by column chromatography may be unavoidable in this case.
-
-
Reductive Cleavage of the N-N Bond: Under certain acidic conditions, the N-N bond of the phenylhydrazone can undergo cleavage, leading to the formation of 2,3-difluoroaniline and other degradation products.[5][6]
-
Recommendation: This is often promoted by strongly electron-donating groups, which is not the case here. However, overly harsh acidic conditions or prolonged reaction times can still favor this pathway. Milder acid catalysts or shorter reaction times at slightly higher temperatures might be beneficial.
-
-
Sulfonation or Other Aromatic Side Reactions: When using sulfuric acid as a catalyst at high temperatures, sulfonation of the aromatic ring can occur.
-
Recommendation: If sulfonation is suspected, consider using a non-sulfonating acid like polyphosphoric acid or a Lewis acid.
-
Purification Strategy:
For large-scale purification, column chromatography is often not economically viable. Consider the following strategies:
-
Recrystallization: Experiment with a variety of solvent systems to find one that effectively separates the desired product from the major impurities. A multi-solvent system (e.g., toluene/heptane, ethanol/water) might be necessary.
-
Slurry Wash: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be an effective purification step.
-
Derivative Formation: In some cases, it may be advantageous to form a derivative of the indole (e.g., an N-acyl or N-sulfonyl derivative), purify it by crystallization, and then cleave the protecting group to obtain the pure product.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most amenable to the large-scale synthesis of 6,7-Difluoro-1H-indole?
A1: Both the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis are viable options for large-scale production.
-
Fischer Indole Synthesis: This is a classic and widely used method.[4][7] Its main advantages are the relatively low cost of starting materials. However, it often requires harsh acidic conditions and high temperatures, which can be challenging to manage on a large scale and may lead to byproduct formation.[2]
-
Leimgruber-Batcho Indole Synthesis: This method often proceeds under milder conditions and can provide higher yields with fewer byproducts, making it an attractive alternative for scale-up.[3][8][9][10] The starting material, a substituted 2-nitrotoluene, may be more expensive, but the improved processability can offset this cost.
The optimal choice will depend on a thorough process hazard analysis, cost analysis of raw materials, and the available equipment.
Q2: What are the primary safety concerns when scaling up the synthesis of 6,7-Difluoro-1H-indole?
A2: The synthesis of organofluorine compounds on a large scale requires strict adherence to safety protocols.[11] Key considerations include:
-
Handling of Fluorinated Reagents: Many fluorinating agents and fluorinated intermediates can be toxic and corrosive.[12] Ensure proper personal protective equipment (PPE) is used, and all manipulations are performed in a well-ventilated area, preferably in a fume hood or a contained system.
-
Exothermic Reactions: The Fischer indole synthesis can be exothermic, especially during the cyclization step.[13] On a large scale, the heat generated can be significant and must be carefully controlled to prevent a runaway reaction. A thorough calorimetric study (e.g., using a reaction calorimeter) is highly recommended before attempting a large-scale synthesis.
-
Pressure Build-up: The elimination of ammonia in the final step of the Fischer indole synthesis can lead to a pressure build-up in a closed reactor. Ensure the reactor is properly vented.
-
Waste Disposal: Fluorinated organic waste must be disposed of according to local regulations.
Q3: How can we monitor the progress of the reaction effectively on a large scale?
A3: Real-time reaction monitoring is crucial for process control and optimization. While taking samples from a large reactor can be challenging, several process analytical technologies (PAT) can be implemented:
-
In-situ IR or Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products without the need for sampling.
-
HPLC/UPLC: For at-line or on-line monitoring, a small, automated sampling system can be connected to an HPLC or UPLC instrument to provide rapid analysis of reaction progress.
-
TLC: While less quantitative, thin-layer chromatography remains a simple and effective tool for quick qualitative checks of reaction completion.
Q4: What are the key parameters to consider for a successful technology transfer from the lab to a pilot plant?
A4: A successful technology transfer requires careful consideration of the following:
-
Process Safety Assessment: A comprehensive hazard and operability (HAZOP) study should be conducted to identify and mitigate potential safety risks.
-
Mass and Energy Balance: Detailed calculations of mass and energy balances are essential for reactor sizing and ensuring adequate heating and cooling capacity.
-
Mixing Studies: The agitation rate and impeller design must be carefully selected to ensure efficient mixing and heat transfer in the larger reactor.
-
Detailed Standard Operating Procedures (SOPs): Clear and detailed SOPs must be written and followed by all personnel involved in the manufacturing process.
-
Analytical Method Validation: The analytical methods used for in-process control and final product release must be validated for the manufacturing environment.
Experimental Protocols
Protocol 1: Representative Fischer Indole Synthesis of 6,7-Difluoro-1H-indole (Lab Scale)
This protocol is a general representation and should be optimized for specific starting materials and equipment.
Materials:
-
2,3-Difluorophenylhydrazine hydrochloride
-
Pyruvic acid
-
Polyphosphoric acid (PPA)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
Hydrazone Formation: In a round-bottom flask equipped with a condenser and a mechanical stirrer, suspend 2,3-difluorophenylhydrazine hydrochloride (1.0 eq) in ethanol. Add pyruvic acid (1.05 eq) and stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting hydrazine is consumed.
-
Cyclization: Cool the reaction mixture in an ice bath and slowly add polyphosphoric acid (10-20 wt eq). The mixture will become thick.
-
Heating: Heat the mixture to 80-100 °C with vigorous stirring. The color of the reaction mixture will darken. Monitor the reaction by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with toluene (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 6,7-difluoro-1H-indole-2-carboxylic acid by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Decarboxylation (if necessary): The resulting carboxylic acid can be decarboxylated by heating in a high-boiling solvent like quinoline with a copper catalyst to yield 6,7-Difluoro-1H-indole.
| Parameter | Recommendation for Scale-up |
| Solvent | Toluene is a good choice for extraction and can be used as a co-solvent in the reaction to aid stirring. |
| Acid | PPA is effective but viscous. Consider a mixture of PPA and a less viscous acid, or a solid-supported acid. |
| Temperature | Maintain strict temperature control. Use a jacketed reactor with a reliable temperature probe. |
| Agitation | Ensure efficient mixing to handle the viscous PPA mixture and maintain uniform heat distribution. |
| Work-up | The quenching and neutralization steps are exothermic and require careful control of the addition rate. |
Visualizations
Fischer Indole Synthesis Workflow
Caption: A simplified workflow of the Fischer indole synthesis for 6,7-Difluoro-1H-indole.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to guide troubleshooting efforts for low product yield.
References
-
Angewandte Chemie International Edition. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. [Link]
-
Journal of the American Chemical Society. (2011). Why Do Some Fischer Indolizations Fail?. [Link]
-
National Center for Biotechnology Information. (2011). Why Do Some Fischer Indolizations Fail?. [Link]
-
ResearchGate. (2021). Fischer Indole Synthesis. [Link]
-
RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. [Link]
-
ResearchGate. (n.d.). Leimgruber–Batcho Indole Synthesis. [Link]
-
Heterocycles. (1984). THE LEIMGRUBER-BATCHO INDOLE SYNTHESIS. [Link]
-
YouTube. (2024). Leimgruber–Batcho Indole Synthesis. [Link]
-
Sunlight Active Drug Intermediates. (2024). Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles. [Link]
-
Spotlight on Fluorinated Indoles: Enhancing Chemical Synthesis. (2026). [Link]
-
ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. [Link]
-
SciSpace. (n.d.). The Fischer Indole Synthesis. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles [journalijar.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
Technical Support Center: By-product Analysis in 6,7-Difluoro-1H-indole Synthesis
Introduction for the Modern Researcher
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide range of biological targets.[1] The introduction of fluorine atoms, particularly on the benzene ring, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. However, the synthesis of specifically substituted indoles like 6,7-Difluoro-1H-indole is not without its challenges. The strong electron-withdrawing nature of the fluorine atoms can alter the reactivity of intermediates, often leading to unexpected side reactions and the formation of complex by-product profiles.
This guide provides in-depth troubleshooting advice in a direct question-and-answer format to address the specific issues encountered during the synthesis of 6,7-Difluoro-1H-indole. We will explore the mechanistic origins of common by-products and offer field-proven strategies for their identification, minimization, and removal.
Part 1: Frequently Asked Questions & General Synthesis Strategy
Q1: What is the most reliable synthetic strategy for preparing 6,7-Difluoro-1H-indole?
Answer: Direct fluorination of the indole core at the C-6 and C-7 positions is synthetically challenging and often results in poor regioselectivity and low yields. The most predominant and reliable strategy involves constructing the pyrrole ring onto a pre-existing difluorinated benzene precursor.[1]
The most common approach is a variation of the Fischer Indole Synthesis .[2][3] This method involves the acid-catalyzed reaction of (2,3-difluorophenyl)hydrazine with a suitable aldehyde or ketone, which then undergoes a complex rearrangement and cyclization to form the indole ring.[4]
Caption: Recommended workflow for 6,7-Difluoro-1H-indole synthesis.
Part 2: Troubleshooting Guide for By-product Formation
The electron-withdrawing fluorine atoms significantly influence the electronic properties of the arylhydrazine intermediate, making the key[5][5]-sigmatropic rearrangement step of the Fischer synthesis more challenging and susceptible to side reactions.[6]
Q2: I've identified a major by-product with the same mass as my target product. What is it likely to be and how can I prevent it?
Answer: This is the most common and challenging issue. The by-product is almost certainly the 4,5-Difluoro-1H-indole regioisomer.
-
Causality: The Fischer synthesis involves the formation of a C-C bond between the enamine and the aromatic ring.[3] With a 2,3-difluorophenylhydrazine intermediate, the cyclization can occur at either the C2 or C6 position of the benzene ring. While cyclization at C2 (leading to the desired 6,7-difluoro product) is generally favored, competitive cyclization at C6 can occur, leading to the 4,5-difluoro isomer. The choice of acid catalyst and reaction temperature can significantly influence this regioselectivity.[7]
Caption: Competing cyclization pathways leading to isomeric products.
-
Troubleshooting & Prevention:
-
Catalyst Choice: Polyphosphoric acid (PPA) is often used and can favor the desired isomer. However, if significant amounts of the 4,5-isomer are formed, switching to a milder Lewis acid like zinc chloride (ZnCl₂) may alter the regioselectivity.[4][5] Experimenting with different acid catalysts is crucial.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. High temperatures can provide the activation energy needed to overcome the barrier to the undesired cyclization pathway.[7]
-
Solvent: Using a high-boiling, coordinating solvent might help stabilize intermediates and improve selectivity.
-
Q3: My crude reaction mixture is a dark, intractable tar. What causes this and how can it be avoided?
Answer: The formation of dark, polymeric, or resinous material is typically due to degradation of the starting material or product under harsh acidic conditions.
-
Causality:
-
Acid-catalyzed Polymerization: Indoles, particularly under strong acid and high heat, can undergo self-polymerization or react with intermediates.[7] The electron-rich nature of the indole ring makes it susceptible to electrophilic attack.
-
Aldol Condensation: If using an aldehyde or ketone with α-hydrogens as a starting material, it can undergo acid-catalyzed self-condensation, leading to a complex mixture of oligomers.[7][8]
-
Oxidation: The final indole product can be sensitive to air oxidation, especially at elevated temperatures, which can lead to colored, resinous by-products.[9]
-
-
Troubleshooting & Prevention:
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting material is consumed.
-
Control Temperature: Avoid excessive heating. If using microwave irradiation, carefully control the temperature profile.[1]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate oxidative side reactions.
-
Slow Addition: If applicable, slowly add the carbonyl compound to the mixture of the hydrazine and acid to keep its concentration low and minimize self-condensation.[7]
-
| By-product Class | Potential Origin | Key Analytical Signature (MS & ¹H NMR) | Mitigation Strategy |
| Regioisomer | Alternative cyclization during Fischer Synthesis.[7] | Same M/Z as product. Different aromatic coupling constants and chemical shifts in NMR. | Optimize acid catalyst and temperature.[7] |
| Polymeric Material | Acid-catalyzed degradation/polymerization of indole.[7][9] | Broad, unresolved signals in NMR ('hump'). Complex, high MW signals in MS. | Lower reaction temperature, shorten reaction time, use inert atmosphere. |
| Aldol Products | Self-condensation of carbonyl starting material.[8] | Varies by starting material. Often higher MW than product. | Slow addition of carbonyl, use milder acid.[7] |
| Unreacted Hydrazine | Incomplete reaction. | M/Z corresponding to (2,3-difluorophenyl)hydrazine. | Increase reaction time/temperature cautiously, ensure catalyst activity. |
Part 3: Analytical & Purification Protocols
Q4: What is the best practice for analyzing the isomeric purity of my 6,7-Difluoro-1H-indole sample?
Answer: A combination of chromatographic and spectroscopic methods is essential for unambiguous identification and quantification.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the ratio of 6,7-difluoro to 4,5-difluoro isomers.[2][10] A well-developed HPLC method can separate these closely related compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile by-products and confirming the mass of the isomers.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for structural confirmation. The ¹H and ¹⁹F NMR spectra of the two isomers will be distinct. Pay close attention to the coupling constants (J-values) in the aromatic region of the proton NMR.
Sample HPLC Protocol for Isomer Analysis
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., Kinetex, 5 µm, 100 x 4.6 mm) | Provides good separation for non-polar aromatic compounds.[11] |
| Mobile Phase | Gradient of Acetonitrile and Water | Allows for elution of compounds with varying polarities. |
| Gradient | 30% to 90% Acetonitrile over 15 minutes | A typical starting gradient; must be optimized for your specific mixture. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 270 nm | Indoles have strong absorbance in this region.[11] |
| Temperature | 40 °C | Elevated temperature can improve peak shape and resolution. |
Q5: Can you provide a general protocol for the purification of 6,7-Difluoro-1H-indole?
Answer: Purification is typically achieved by silica gel column chromatography.[12][13] Given the similar polarity of the desired product and its main isomeric by-product, careful optimization is required.
Step-by-Step Purification Protocol:
-
Work-up: After the reaction is complete, quench it by carefully pouring it over ice and neutralizing with a base (e.g., saturated NaHCO₃ solution).
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[12]
-
Concentration: Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Column Chromatography:
-
Adsorbent: Use standard silica gel (60 Å, 230-400 mesh).
-
Loading: Adsorb the crude material onto a small amount of silica gel and dry-load it onto the column for better separation.
-
Eluent System: Start with a non-polar solvent system and gradually increase polarity. A common starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and slowly increasing to 20-30%). The two isomers will likely elute very close to each other.
-
Fraction Collection: Collect small fractions and analyze each one by TLC before combining the pure fractions. A stain like p-anisaldehyde can be effective for visualizing indoles on a TLC plate.
-
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 6,7-Difluoro-1H-indole. Confirm purity by HPLC and NMR.
References
- BenchChem. (2025).
- BenchChem. (n.d.). 6,7-Difluoro-1H-indole | 271780-84-8.
- BenchChem. (2025).
- BenchChem. (n.d.). Common side reactions in indole-pyrrole synthesis.
- Chappell, C. et al. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
- ResearchGate. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
- (n.d.).
- Creative Proteomics. (n.d.).
- Satinsky, D. et al. (2016). A New Method for Rapid Determination of indole-3-carbinol and Its Condensation Products in Nutraceuticals Using Core-Shell Column Chromatography Method. Journal of Pharmaceutical and Biomedical Analysis.
- University of Rochester. (n.d.). Indoles.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole.
- Sharma, V. et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances.
- YouTube. (2011). The Fischer Indole synthesis: reaction mechanism tutorial.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Shvartsberg, M. S. et al. (2023).
- Wikipedia. (n.d.). Fischer indole synthesis.
Sources
- 1. 6,7-Difluoro-1H-indole | 271780-84-8 | Benchchem [benchchem.com]
- 2. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 10. nbinno.com [nbinno.com]
- 11. A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the regioselectivity of 6,7-Difluoro-1H-indole reactions
Welcome to the technical support center for 6,7-Difluoro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the regioselectivity of reactions involving this versatile heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer strategies to achieve desired synthetic outcomes.
Understanding the Reactivity of 6,7-Difluoro-1H-indole
The unique electronic properties of 6,7-difluoro-1H-indole, stemming from the two fluorine atoms on the benzene ring, significantly influence its reactivity. The fluorine atoms are strongly electron-withdrawing, which can impact the electron density of the indole ring system. However, the pyrrole ring generally remains the more electron-rich portion of the molecule, making it the primary site for electrophilic attack. The C3 position is typically the most nucleophilic site in indoles, leading to a predisposition for electrophilic substitution at this position.[1][2]
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Question: My electrophilic substitution reaction is giving me a mixture of products, with significant side-products from reaction at positions other than C3. How can I improve C3 selectivity?
Answer:
Achieving high regioselectivity for C3 functionalization is a common goal. While C3 is the most electronically favored position for electrophilic attack, strong electrophiles or harsh reaction conditions can lead to substitution at other positions. Here are several strategies to enhance C3 selectivity:
-
Choice of Electrophile and Reaction Conditions:
-
Milder Electrophiles: Employ less reactive electrophiles. For instance, in nitration, using a nitric mixture in acetic anhydride is a milder alternative to stronger nitrating agents.[2] For sulfonation, a complex of SO3 with pyridine is preferred to prevent polymerization and improve selectivity.[2]
-
Temperature Control: Running the reaction at lower temperatures can help to favor the kinetically controlled C3-substituted product.
-
Solvent Effects: The choice of solvent can influence the reactivity of the electrophile and the indole. Non-polar, aprotic solvents are often a good starting point.
-
-
Protecting Groups:
-
N-Protection: The N-H proton of the indole is slightly acidic and can be deprotonated under certain conditions, leading to side reactions.[1] Protecting the nitrogen with a suitable group, such as Boc (tert-butyloxycarbonyl) or benzyl, can prevent N-functionalization and may also sterically hinder attack at C2, thereby favoring C3.
-
-
Vilsmeier-Haack Reaction for C3-Formylation:
-
This reaction is highly regioselective for the C3 position of indoles. It utilizes a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to generate the Vilsmeier reagent, which is a mild electrophile.[2]
-
Experimental Protocol: Regioselective C3-Nitration
-
Dissolve 6,7-difluoro-1H-indole in acetic anhydride in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a pre-cooled mixture of nitric acid and acetic anhydride dropwise to the indole solution while maintaining the temperature at 0°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question: I am trying to functionalize the C2 position, but the reaction predominantly occurs at C3. What strategies can I use to direct the reaction to C2?
Answer:
Directing reactions to the C2 position of an indole requires overcoming the inherent preference for C3 attack. This can be achieved through several strategic approaches:
-
Directed Metalation:
-
N-Directing Groups: The use of a directing group on the indole nitrogen is a powerful strategy. A pivaloyl group, for example, can direct lithiation to the C2 position. The bulky tert-butyl group is thought to sterically block the C7 position, favoring metalation at C2.[3]
-
Procedure:
-
Protect the 6,7-difluoro-1H-indole with a suitable directing group (e.g., pivaloyl chloride).
-
Treat the N-protected indole with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium at low temperature (e.g., -78°C) in an anhydrous ether solvent like THF.
-
The organolithium species will selectively deprotonate the C2 position.
-
Quench the resulting C2-lithiated indole with an appropriate electrophile (e.g., an aldehyde, ketone, or alkyl halide).
-
-
-
Blocking the C3 Position:
-
If the C3 position is already substituted, electrophilic attack is often directed to the C2 position. A common strategy is to first introduce a removable group at C3, perform the C2 functionalization, and then remove the C3 blocking group.
-
-
Transition Metal Catalysis:
Diagram: Directed C2-Metalation Workflow
Caption: Workflow for regioselective C2 functionalization.
Question: How can I achieve functionalization on the benzene ring (C4, C5) of 6,7-difluoro-1H-indole, given the deactivating effect of the fluorine atoms?
Answer:
Functionalizing the carbocyclic ring of 6,7-difluoro-1H-indole is challenging due to the electron-withdrawing nature of the fluorine atoms and the higher reactivity of the pyrrole ring. However, specific strategies can be employed:
-
Directed ortho-Metalation (DoM):
-
Similar to C2 functionalization, a directing group on the indole nitrogen can facilitate metalation on the benzene ring. For instance, an N-P(O)tBu2 group has been shown to direct palladium- and copper-catalyzed C-H arylation to the C7 and C6 positions, respectively.[4] While your target is C4 or C5, this demonstrates the principle of using N-directing groups to functionalize the benzene ring. Research into directing groups that favor C4 or C5 is ongoing.
-
-
Indolyne Chemistry:
-
Generation of a 6,7-indolyne intermediate followed by a cycloaddition reaction can be a powerful method for constructing annulated indole structures.[6] While this doesn't directly functionalize the existing ring, it allows for the construction of new rings at the 6,7-position.
-
-
Synthesis from a Pre-functionalized Aniline:
-
The most reliable method for obtaining indoles with specific substitution patterns on the benzene ring is to start with a correspondingly substituted aniline. For 6,7-difluoro-1H-indole, this would involve a difluoro-aniline.[4] To introduce substituents at the C4 or C5 positions, one would need to begin with a difluoro-aniline that already bears the desired functional groups. Common indole syntheses like the Fischer, Bartoli, or Leimgruber–Batcho methods can then be employed.[7][8]
-
Table: Comparison of Benzene Ring Functionalization Strategies
| Strategy | Target Position(s) | Key Reagents/Conditions | Advantages | Disadvantages |
| Directed ortho-Metalation | C6, C7 (demonstrated) | N-directing group, Pd or Cu catalyst | C-H activation, atom economy | Requires specific directing groups, may not target C4/C5 |
| Indolyne Chemistry | Annulation at C6, C7 | Strong base, diene | Forms complex polycyclic structures | Doesn't directly functionalize C4/C5 |
| Synthesis from Pre-functionalized Aniline | C4, C5 | Substituted difluoro-aniline, cyclization reagents | High regiocontrol | Requires synthesis of the specific aniline precursor |
Frequently Asked Questions (FAQs)
What is the inherent reactivity pattern of 6,7-difluoro-1H-indole?
The pyrrole ring of the indole system is electron-rich, making it susceptible to electrophilic attack. The C3 position is the most nucleophilic site, and electrophilic substitution overwhelmingly occurs here.[4] The two fluorine atoms at the C6 and C7 positions are electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution.
How do the fluorine substituents influence the reactivity of the indole?
The fluorine atoms have a dual effect. Their strong inductive electron-withdrawing effect (-I) deactivates the entire ring system to some extent, particularly the benzene portion. However, they can also exert a weak mesomeric electron-donating effect (+M) through their lone pairs, though this is generally outweighed by the inductive effect. The presence of fluorine can also influence the acidity of the N-H proton and the binding properties of the resulting molecules in biological systems.[9]
Can I perform cross-coupling reactions on a halogenated 6,7-difluoro-1H-indole?
Yes, cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira are powerful tools for functionalizing halogenated indoles.[10][11] If you have a bromo- or iodo-substituted 6,7-difluoro-1H-indole, these reactions can be used to form new carbon-carbon or carbon-heteroatom bonds with a high degree of control. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions.
Diagram: Key Reactive Positions and Strategies
Caption: Summary of regioselective strategies.
References
- Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a comput
- Ligating potential of directing groups in thiophenylation of indole.
- Controlling selectivity in N-heterocycle directed borylation of indoles. RSC Publishing. (2021-03-11).
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
- Study on Reaction Process of Synthesis of Indole from Aniline and Ethylene Glycol. Scientific.net.
- 6,7-Difluoro-1H-indole | 271780-84-8. Benchchem.
- Directing Group Guided Site-Selective Diversification of Indoles by Aziridine: Synthesis of β-Indolylethylamines.
- C5/6‐H functionalization of indoles. DG=directing group, FG=functional...
- Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. PMC - PubMed Central. (2025-01-02).
- A Review of the Indole Synthesis Reaction System.
- Mechanistic studies of the Fischer indole reaction. The Journal of Organic Chemistry.
- Fluorine-containing indoles: Synthesis and biological activity | Request PDF.
- Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. Chemistry Europe. (2023-09-19).
- Solventless and Metal-free Regioselective Hydrofluorination of Functionalized Alkynes and Allenes: An Efficient Protocol for the Synthesis of gem-Difluorides. PMC - NIH.
- Selected examples of fluorine‐containing indole derivatives.
- electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. HETEROCYCLES. (2002-12-16).
- Scheme 2. Synthesis of 6,7-dihydro-1H-indol-4(5H)-ones 7a-d. Reagents...
- Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. MDPI.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.
- The activating effect of fluorine in electrophilic aromatic substitution.
- Electrophilic Substitution Reactions of Indoles | Request PDF.
- Application of 6,7-indole aryne cycloaddition and Pd(0)-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions f. SciSpace.
- Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC.
- Electrophilic substitution
- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI.
- Electrophilic Substitutions of Indoles and Pyrroles: Kinetics and Synthetic Applic
- Regioselectivity of Diels-Alder Reactions Between 6,7-Dehydrobenzofuran and 2-Substituted Furans. NIH.
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Validation & Comparative
A Comparative Guide to the Fischer and Leimgruber-Batcho Syntheses for Fluorinated Indoles
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into the indole scaffold is a powerful strategy in medicinal chemistry, profoundly influencing the lipophilicity, metabolic stability, and binding affinity of drug candidates. Consequently, the efficient synthesis of fluorinated indoles is of paramount importance. Among the myriad of synthetic routes, the Fischer and Leimgruber-Batcho indole syntheses remain two of the most classical and widely employed methods. This guide provides an in-depth, objective comparison of these two stalwart reactions for the preparation of fluorinated indoles, supported by experimental data and detailed protocols to inform the selection of the most appropriate method for specific research and development objectives.
The Enduring Relevance of Fluorinated Indoles
The indole nucleus is a privileged scaffold, forming the core of numerous natural products and pharmaceuticals. The strategic incorporation of fluorine atoms can dramatically enhance the pharmacological profile of these molecules. Fluorine's high electronegativity and small size can alter the pKa of nearby functional groups, influence conformational preferences, and block sites of metabolism, thereby increasing a drug's half-life and bioavailability. As such, robust and versatile methods for the synthesis of fluorinated indoles are critical for the advancement of drug discovery programs.
The Fischer Indole Synthesis: A Direct and Versatile Approach
First reported by Emil Fischer in 1883, the Fischer indole synthesis is a venerable and powerful method for constructing the indole ring.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from a (fluorophenyl)hydrazine and a suitable aldehyde or ketone.[1][2]
Mechanistic Insights
The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:
-
Hydrazone Formation: The reaction commences with the condensation of a (fluorophenyl)hydrazine with an aldehyde or ketone to form the corresponding hydrazone.
-
Tautomerization: The hydrazone undergoes tautomerization to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond.
-
Cyclization and Aromatization: The resulting intermediate then undergoes cyclization and elimination of ammonia to afford the final aromatic indole.[4]
The electron-withdrawing nature of the fluorine substituent can influence the rate and regioselectivity of the[3][3]-sigmatropic rearrangement.
Advantages and Limitations in Fluorinated Indole Synthesis
Advantages:
-
Directness: The Fischer synthesis is often a one-pot reaction, proceeding directly from the arylhydrazine and carbonyl compound to the indole.[2]
-
Versatility: A wide range of substituted indoles can be prepared by varying the arylhydrazine and carbonyl starting materials.
-
Substituent Tolerance: The reaction can tolerate a variety of functional groups, although strongly acidic or basic groups may require protection.
Limitations:
-
Harsh Conditions: The reaction often requires strong acids (e.g., polyphosphoric acid, zinc chloride) and high temperatures, which can be incompatible with sensitive functional groups.[2]
-
Regioselectivity Issues: With unsymmetrical ketones, the Fischer synthesis can yield a mixture of regioisomeric indoles, complicating purification. The directing effect of a meta-fluorine substituent on the phenylhydrazine ring can lead to the formation of both 4- and 6-fluoroindoles.[5]
-
Limited Scope for 2,3-Unsubstituted Indoles: The synthesis of indoles without substituents at the 2- and 3-positions is not readily achievable with this method.
The Leimgruber-Batcho Indole Synthesis: A Milder and High-Yielding Alternative
Developed in the mid-20th century, the Leimgruber-Batcho indole synthesis offers a milder and often higher-yielding alternative to the Fischer synthesis.[2] This two-step process begins with the formation of an enamine from a fluorinated o-nitrotoluene, followed by a reductive cyclization to form the indole ring.[6]
Mechanistic Insights
The Leimgruber-Batcho synthesis proceeds as follows:
-
Enamine Formation: A fluorinated o-nitrotoluene is condensed with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a β-amino-nitrostyrene (enamine).[6] The acidity of the benzylic protons of the o-nitrotoluene is crucial for this step.
-
Reductive Cyclization: The intermediate enamine is then subjected to a reductive cyclization. The nitro group is reduced to an amine, which then intramolecularly attacks the enamine double bond, followed by elimination of the secondary amine to yield the indole.[6] A variety of reducing agents can be employed, including palladium on carbon with hydrogen gas, Raney nickel with hydrazine, or iron in acetic acid.[7]
Advantages and Limitations in Fluorinated Indole Synthesis
Advantages:
-
Milder Conditions: The reaction conditions are generally milder than those of the Fischer synthesis, allowing for greater functional group tolerance.[2]
-
High Yields: The Leimgruber-Batcho synthesis often provides high yields of the desired indole.[2]
-
Synthesis of 2,3-Unsubstituted Indoles: This method is particularly well-suited for the synthesis of indoles that are unsubstituted at the 2- and 3-positions.[2]
-
Regiocontrol: The position of the fluorine atom on the final indole is determined by its position on the starting o-nitrotoluene, offering excellent regiocontrol.
Limitations:
-
Starting Material Availability: The primary limitation of this method is the availability of the requisite substituted fluorinated o-nitrotoluenes.
-
Two-Step Process: Unlike the often one-pot Fischer synthesis, the Leimgruber-Batcho method is a two-step process, which may be less desirable in some synthetic campaigns.
Head-to-Head Comparison: Fischer vs. Leimgruber-Batcho for Fluorinated Indoles
| Feature | Fischer Indole Synthesis | Leimgruber-Batcho Indole Synthesis |
| Starting Materials | (Fluorophenyl)hydrazines and aldehydes/ketones | Fluorinated o-nitrotoluenes and formamide acetals |
| Reaction Conditions | Often harsh (strong acids, high temperatures) | Generally mild |
| Yields | Variable, can be low | Often high |
| Regioselectivity | Can be an issue with unsymmetrical ketones and meta-substituted hydrazines | Excellent, determined by starting material |
| Scope | Broad, but limited for 2,3-unsubstituted indoles | Excellent for 2,3-unsubstituted indoles |
| Functional Group Tolerance | Moderate | Good to excellent |
| Process | Often a one-pot reaction | Two-step process |
Experimental Protocols
Fischer Indole Synthesis of 6-Fluoro-2,3-dimethylindole
This protocol is adapted from a general procedure for the synthesis of 2,3-dimethylindoles.
Materials:
-
(4-Fluorophenyl)hydrazine hydrochloride
-
2-Butanone (Methyl ethyl ketone)
-
Polyphosphoric acid (PPA)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in 2-butanone (5.0 eq), add polyphosphoric acid (10 eq by weight).
-
Heat the reaction mixture to 120 °C and stir for 2-3 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-fluoro-2,3-dimethylindole.
Leimgruber-Batcho Synthesis of 4-Fluoroindole
This two-step protocol is adapted from a patented method.[5]
Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine
-
To a reaction flask, add 2-fluoro-6-nitrotoluene.
-
Add 2 to 3 molar equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA).[5]
-
Use DMF as the solvent.
-
Heat the mixture and stir until the condensation reaction is complete (monitor by TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate.[5]
Step 2: Reductive Cyclization to 4-Fluoroindole
-
Dissolve the crude intermediate from Step 1 in methanol or ethanol.[5]
-
Add a metallic reducing catalyst, such as palladium on carbon (Pd/C).[5]
-
Carry out the catalytic hydrogenation under a hydrogen atmosphere (pressure: 0.2–3.0 MPa).[5]
-
Maintain the reaction temperature between 15–30 °C for 3–12 hours.[5]
-
After the reaction is complete, filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-fluoroindole.
-
The crude product can be further purified by column chromatography or recrystallization.
Visualizing the Syntheses
Conclusion
Both the Fischer and Leimgruber-Batcho indole syntheses are powerful and reliable methods for the preparation of fluorinated indoles. The choice between the two is ultimately dictated by the specific requirements of the target molecule and the overall synthetic strategy. The Fischer indole synthesis offers a direct, one-pot approach that is particularly useful when the required fluorophenylhydrazines are readily available.[2] In contrast, the Leimgruber-Batcho synthesis provides a milder, often higher-yielding route that is ideal for the synthesis of 2,3-unsubstituted fluorinated indoles, provided the necessary fluorinated o-nitrotoluenes can be accessed.[2] For drug development professionals, the scalability and functional group tolerance of the Leimgruber-Batcho synthesis may offer significant advantages in many cases.
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A Comparative Guide to the Biological Activity of Difluoroindole Isomers: Spotlight on 6,7-Difluoro-1H-indole Derivatives
Introduction: The Strategic Role of Fluorine in Indole-Based Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with a wide array of therapeutic applications.[1][2] The strategic introduction of fluorine atoms into the indole ring has emerged as a powerful tool for medicinal chemists to modulate the physicochemical and pharmacological properties of these molecules. Fluorination can significantly enhance metabolic stability, bioavailability, and binding affinity to biological targets, making fluoroindole derivatives highly sought-after in drug discovery programs.[3][4] This guide provides a comparative analysis of the biological activities of various difluoroindole isomers, with a particular focus on the emerging data for 6,7-difluoro-1H-indole derivatives and how they compare to other di- and mono-fluorinated analogues. While a direct head-to-head comparison of all possible difluoroindole isomers is limited by the currently available public data, this guide will synthesize the existing research to provide valuable insights for researchers and drug development professionals.
The Influence of Fluorine Positioning: A Tale of Two Isomers
The precise positioning of fluorine atoms on the indole ring can dramatically alter the biological activity of the resulting compound. A clear illustration of this is the difference in antimicrobial activity between 5-fluoroindole and 6-fluoroindole against Mycobacterium tuberculosis.
| Compound | Biological Activity | Target Organism | Assay Type | Key Metric (Unit) | Result | Reference |
| 5-Fluoroindole | Antimicrobial | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC (µM) | 4.7 | [5] |
| 6-Fluoroindole | Antimicrobial | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC (µM) | 74.0 | [5] |
As the data indicates, 5-fluoroindole is significantly more potent than its 6-fluoro counterpart in inhibiting the growth of Mycobacterium tuberculosis.[5] This underscores the critical importance of isomeric positioning in determining the biological efficacy of fluorinated indoles.
Biological Activities of Difluoroindole Isomers: A Comparative Overview
While comprehensive comparative data for all difluoroindole isomers is still emerging, several isomers and their derivatives have been investigated for various therapeutic applications.
6,7-Disubstituted Indole Derivatives: Potent Antitumor Agents
Research into 6,7-disubstituted indoles has revealed promising antitumor activity. A study on a series of 6,7-annulated-4-substituted indole compounds demonstrated significant antiproliferative effects against murine L1210 tumor cells.[6] Although these are not simple 6,7-difluoroindoles, they share the 6,7-disubstitution pattern and highlight the potential of this scaffold in oncology.
Table 2: Antiproliferative Activity of Synthetic 6,7-Annulated-4-substituted Indole Compounds [6]
| Compound ID | R-group at C4 | IC50 (µM) at Day 2 | IC50 (µM) at Day 4 |
| 1 | 4-fluorobenzylamino | 4.5 | 0.5 |
| 2 | 4-chlorobenzylamino | 5.2 | 0.6 |
| 3 | 4-bromobenzylamino | 5.8 | 0.7 |
These compounds were found to induce apoptosis and disrupt the cell cycle in tumor cells.[6] The potent activity of these derivatives suggests that the 6,7-difluoro-1H-indole scaffold is a promising starting point for the design of novel anticancer agents.
4,6-Difluoro-1H-indole Derivatives: Targeting Tuberculosis
Derivatives of 4,6-difluoro-1H-indole have been identified as inhibitors of MmpL3, an essential transporter in Mycobacterium tuberculosis, making them attractive candidates for the development of new anti-tubercular drugs. One such derivative, N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide, has shown potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis.[7]
5,7-Difluoro-1H-indole Derivatives: A Scaffold for Diverse Biological Activities
The 5,7-difluoroindole scaffold has been utilized in the synthesis of compounds with a range of biological activities. 5,7-Difluoro-2-(4-fluorophenyl)-1H-indole has shown preliminary evidence of antimicrobial and anticancer properties.[1] Furthermore, 5,7-difluoro-1H-indole serves as a versatile precursor for creating molecules with potential antifungal, anti-inflammatory, and anticancer effects.[4] The introduction of fluorine atoms at the 5 and 7 positions is known to enhance metabolic stability and bioavailability, key parameters in drug design.[4]
Other Difluoroindole Isomers: An Unexplored Frontier
To date, there is a notable lack of publicly available data on the biological activities of 4,5-, 4,7-, and 5,6-difluoro-1H-indole isomers. This represents a significant opportunity for future research to explore the therapeutic potential of these understudied compounds.
Structure-Activity Relationship (SAR) Insights
The available data, though fragmented, allows for some preliminary SAR observations:
-
Positional Isomerism is Key: As demonstrated by the mono-fluoroindoles, the position of the fluorine atoms is a critical determinant of biological activity.
-
Substitution at C2 and C4: The anticancer and anti-tubercular activities of the difluoroindole derivatives highlighted above involve substitutions at the C2 and C4 positions, suggesting these are key sites for modification to enhance potency and selectivity.
-
Enhanced Drug-like Properties: The presence of two fluorine atoms generally contributes to improved metabolic stability and bioavailability, making difluoroindoles attractive scaffolds for drug development.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key biological assays are provided below.
In Vitro Cytotoxicity MTT Assay
This assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
Caption: Workflow of the MTT assay for cytotoxicity testing.
Protocol:
-
Seed human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8][9]
-
Prepare serial dilutions of the difluoroindole compounds in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.[10]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]
Kinase Inhibition HTRF Assay
Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for screening kinase inhibitors.
Caption: General workflow for an HTRF kinase inhibition assay.
Protocol:
-
In a 384-well plate, add the difluoroindole compound at various concentrations.[12][13]
-
Add the target kinase and a biotinylated peptide substrate.
-
Initiate the kinase reaction by adding ATP.[12]
-
Stop the reaction and add the HTRF detection reagents: a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-conjugated XL665.[13]
-
Incubate to allow the detection reagents to bind to the phosphorylated substrate.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
The HTRF ratio (665 nm/620 nm) is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition and determine the IC50 value.[12]
Antimicrobial Susceptibility Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Perform two-fold serial dilutions of the difluoroindole compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[14][15]
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.[16]
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[15]
-
Incubate the plates at 37°C for 18-24 hours.[3]
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]
Conclusion
The strategic placement of two fluorine atoms on the indole scaffold offers a promising avenue for the development of novel therapeutics with enhanced pharmacological properties. While a comprehensive comparative analysis of all difluoroindole isomers is currently hampered by a lack of extensive public data, the existing research on 6,7-, 4,6-, and 5,7-difluoroindole derivatives reveals significant potential in anticancer and antimicrobial applications. The pronounced effect of fluorine positioning on biological activity, as exemplified by mono-fluoroindoles, strongly suggests that a systematic investigation of all difluoroindole isomers is a worthwhile endeavor. The experimental protocols provided herein offer a robust framework for such future investigations, which are crucial for unlocking the full therapeutic potential of this fascinating class of molecules.
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Hancock, R. E. W. (Year). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available from: [Link]
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Microbe Online. (2013). Broth Dilution Method for MIC Determination. Available from: [Link]
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A Researcher's Guide to the Comparative Reactivity of Fluorinated Indoles in Electrophilic Substitution
For professionals in drug discovery and medicinal chemistry, the indole scaffold is a cornerstone of molecular design. Its unique electronic properties and structural versatility are well-documented. The strategic introduction of fluorine atoms onto this scaffold can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. However, this modification is not without consequence for synthetic accessibility. Fluorine's potent electronic effects significantly modulate the reactivity of the indole ring, creating challenges and opportunities in equal measure.
This guide provides an in-depth comparison of the reactivity of the four monofluoro-substituted indoles (4-fluoro, 5-fluoro, 6-fluoro, and 7-fluoroindole) in canonical electrophilic aromatic substitution (EAS) reactions. Moving beyond a simple recitation of facts, we will dissect the underlying electronic principles that govern their reactivity, present available experimental data, and provide robust, adaptable protocols for key transformations.
The Electronic Dichotomy of Fluorine on the Indole Ring
The parent indole molecule is exceptionally reactive towards electrophiles, a consequence of the electron-rich nature of the pyrrole ring. The lone pair on the nitrogen atom is delocalized into the π-system, creating a high electron density at the C3 position. This makes C3 the kinetically and thermodynamically favored site for electrophilic attack, estimated to be over 10¹³ times more reactive than a position on benzene.[1]
The introduction of a fluorine atom introduces a powerful dichotomy of electronic effects:
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond framework. This effect is distance-dependent and deactivates the entire ring system towards electrophilic attack compared to the parent indole.
-
Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This effect increases electron density, particularly at the positions ortho and para to the substituent.
In the case of fluorinated indoles, the potent -I effect dominates, rendering all fluoroindole isomers less nucleophilic than indole itself. However, the +M effect, while weaker, still plays a crucial role in directing the regioselectivity of the substitution. The attack remains overwhelmingly favored at the C3 position of the pyrrole ring, which is activated by the nitrogen lone pair. The fluorine substituent, therefore, acts as a modulator of the rate of reaction, rather than changing the primary site of attack.
Predicted Reactivity Order: A Theoretical Framework
The reactivity at C3 is primarily dictated by the electron density at that position, which is influenced by the fluorine's position on the benzenoid ring.
-
5-Fluoroindole & 6-Fluoroindole: In these isomers, the fluorine atom is relatively distant from the C3 position. Its primary influence is the deactivating inductive withdrawal of electron density from the benzene ring, which is relayed throughout the π-system. The effect on C3 should be significant but comparable between these two.
-
4-Fluoroindole: The fluorine at C4 is closer to the pyrrole ring. This proximity enhances the inductive withdrawal felt by the reactive half of the molecule. This is supported by findings that the 4-fluoro substituent decreases the proton affinity of the nearby NH group, indicating a withdrawal of electron density.[1] This isomer is expected to be significantly less reactive than the 5- and 6-fluoro isomers.
-
7-Fluoroindole: With fluorine at the C7 position, the inductive effect is exerted directly adjacent to the nitrogen atom. This strongly deactivates the nitrogen's ability to donate its lone pair into the pyrrole ring, which is the primary driver for C3 reactivity. Consequently, 7-fluoroindole is predicted to be the least reactive of the four isomers in electrophilic substitution reactions.
Therefore, the predicted order of reactivity is:
Indole >> 5-Fluoroindole ≈ 6-Fluoroindole > 4-Fluoroindole > 7-Fluoroindole
This predictive model serves as a crucial guide for experimental design. When approaching a reaction with 4- or 7-fluoroindole, a researcher should anticipate the need for more forcing conditions—such as higher temperatures, longer reaction times, or stronger Lewis acids—compared to the 5- and 6-fluoro counterparts.
Visualizing the Mechanism: Electrophilic Attack at C3
The general mechanism for electrophilic aromatic substitution on a fluorinated indole proceeds through a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion. The stability of this intermediate is key to the reaction's facility.
Caption: General Mechanism of Electrophilic Aromatic Substitution on Indole.
Comparative Experimental Data: A Survey of the Literature
As previously noted, a direct comparative study is lacking. The following table collates representative data from various sources to illustrate the outcomes of electrophilic substitutions on different indole substrates. It is critical to note that the reaction conditions are not identical and direct comparison of yields is for illustrative purposes only.
| Substrate | Reaction | Reagents & Conditions | Product | Yield | Reference |
| Indole | Vilsmeier-Haack | POCl₃, DMF | Indole-3-carboxaldehyde | High | [2] |
| Indole | Trifluoroethylthiolation | Saccharine-based reagent, TMSCl, CH₂Cl₂ | 3-(2,2,2-trifluoroethylthio)indole | 86% | [3] |
| 5-Methoxyindole | Trifluoroethylthiolation | Saccharine-based reagent, TMSCl, CH₂Cl₂ | 5-Methoxy-3-(2,2,2-trifluoroethylthio)indole | 90% | [3] |
| 5-Nitroindole | Trifluoroethylthiolation | Saccharine-based reagent, TMSCl, CH₂Cl₂ | 5-Nitro-3-(2,2,2-trifluoroethylthio)indole | No Reaction | [3] |
| 5-Fluoroindole | Reductive Cyclization | Followed by decarboxylation to yield the title compound | 5-Fluoroindole | 80% (decarboxylation step) | [4] |
This data, while not a direct comparison of reactivity in EAS, strongly supports our theoretical framework. The electron-donating methoxy group at C5 facilitates the reaction, leading to a higher yield than the unsubstituted indole.[3] Conversely, the strongly electron-withdrawing nitro group at the same position completely shuts down reactivity under the given conditions.[3] This validates the principle that electron density at the C3 position, modulated by substituents on the benzene ring, is the primary determinant of reactivity.
Experimental Protocols for Key Transformations
The following protocols are provided as robust starting points for the electrophilic substitution of fluoroindoles. They include expert commentary on adapting the procedures based on the predicted reactivity of the specific isomer.
Vilsmeier-Haack Formylation
This reaction is a mild and efficient method for introducing a formyl group at the C3 position, a crucial handle for further synthetic transformations.[5]
Caption: Workflow for the Vilsmeier-Haack Formylation of Fluoroindoles.
Detailed Protocol:
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 10 volumes). Cool the flask to 0 °C in an ice-water bath.
-
To the cooled DMF, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Reaction: In a separate flask, dissolve the fluoroindole substrate (1.0 equivalent) in a minimum amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a stirred slurry of crushed ice (approx. 20 volumes).
-
Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is ~7. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air-dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by silica gel column chromatography.
Expert's Note on Substrate Reactivity:
For 5- and 6-fluoroindole , the conditions above should provide good results.
For 4-fluoroindole , expect a slower reaction. It may be necessary to increase the heating temperature to 100 °C or extend the reaction time.
For 7-fluoroindole , the least reactive isomer, a significant increase in reaction time is expected. Consider increasing the amount of Vilsmeier reagent to 1.5-2.0 equivalents and heating for up to 12-24 hours. Careful monitoring by TLC is essential to avoid decomposition.
Friedel-Crafts Acylation
This reaction introduces an acyl group using an acyl chloride or anhydride and a Lewis acid catalyst, forming a key C-C bond and providing access to indolyl ketones.[6]
Detailed Protocol:
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere, add the fluoroindole substrate (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, 10 volumes).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add the Lewis acid catalyst (e.g., AlCl₃, SnCl₄, 1.1 - 1.5 equivalents) portion-wise, maintaining the internal temperature below 10 °C.
-
Reaction: To the stirred suspension, add the acyl chloride (1.1 equivalents) dropwise.
-
After the addition, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-8 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture back to 0 °C and quench by slowly and carefully adding it to a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 10 volumes).
-
Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Expert's Note on Substrate Reactivity: The choice of Lewis acid is critical. For the more reactive 5- and 6-fluoroindole , a milder Lewis acid like ZnCl₂ or FeCl₃ may suffice. For the less reactive 4- and 7-fluoroindole , a stronger Lewis acid like AlCl₃ is typically required. For 7-fluoroindole, increasing the stoichiometry of AlCl₃ to 2.0 equivalents and performing the reaction at a gentle reflux may be necessary to achieve a reasonable conversion rate.
Conclusion
While a definitive, quantitative ranking of fluoroindole reactivity from a single experimental source remains an opportunity for future research, a robust, predictive framework can be established from fundamental electronic principles. The strong inductive effect of fluorine deactivates the indole ring, with the magnitude of this deactivation being highly dependent on the substituent's position. The predicted reactivity order of 5-F ≈ 6-F > 4-F > 7-F provides a reliable guide for synthetic chemists. By understanding the causality behind this trend, researchers can move beyond rote protocol execution and intelligently adapt reaction conditions—adjusting temperature, time, and catalyst strength—to successfully achieve the desired electrophilic substitution on these valuable, fluorinated building blocks. This rational approach is the hallmark of efficient and effective drug development.
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The Definitive Guide to Structural Elucidation of 6,7-Difluoro-1H-indole Derivatives: An X-ray Crystallography-Centric Comparison
In the landscape of modern drug discovery, the indole scaffold remains a cornerstone of medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] The strategic introduction of fluorine atoms into this privileged structure can dramatically enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[4][5] Specifically, 6,7-difluoro-1H-indole derivatives have garnered significant interest for their potential in developing novel therapeutics.[4] However, unlocking the full potential of these molecules is intrinsically linked to a precise understanding of their three-dimensional architecture. This guide provides an in-depth exploration of X-ray crystal structure analysis as the definitive method for this purpose, while also offering a comparative perspective on complementary analytical techniques.
The Indispensable Role of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the absolute structure of a molecule. It provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of atoms, which are critical for understanding structure-activity relationships (SAR). The insights gleaned from a crystal structure are paramount for rational drug design, enabling chemists to make targeted modifications to improve potency and selectivity.
The Crystallographic Workflow: From Powder to Precision
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution.
Caption: The experimental workflow for X-ray crystal structure analysis.
Experimental Protocol: A Step-by-Step Guide to Single Crystal Growth and Data Collection
-
Material Preparation:
-
Ensure the 6,7-difluoro-1H-indole derivative is of high purity (>98%), as impurities can significantly hinder crystallization.
-
Select a range of solvents for solubility screening. Common choices include methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.
-
-
Crystal Growth (Slow Evaporation Method):
-
Dissolve a small amount of the purified compound (5-10 mg) in a minimal amount of a suitable solvent in a small, clean vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial daily for the formation of single crystals. This process can take anywhere from a few days to several weeks.
-
-
Crystal Mounting:
-
Once suitable crystals have formed, carefully select a well-defined, single crystal using a microscope.
-
Mount the crystal on a cryoloop, typically made of nylon, and flash-cool it in a stream of liquid nitrogen to prevent radiation damage during data collection.
-
-
X-ray Diffraction Data Collection:
-
Mount the cryoloop on the goniometer head of a single-crystal X-ray diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. The data collection strategy should aim for high completeness and redundancy.
-
-
Data Processing and Structure Refinement:
-
Process the raw diffraction data using specialized software to integrate the reflection intensities and perform corrections for absorption and other experimental factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.
-
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the ultimate structural detail, other techniques offer complementary information and can be more suitable in certain scenarios.
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling (DFT) |
| Sample Phase | Solid (single crystal) | Liquid (solution) | In silico |
| Information Provided | Precise 3D structure, bond lengths, bond angles, packing interactions | Connectivity, solution-state conformation, dynamic processes | Optimized geometry, electronic properties, reaction mechanisms |
| Key Strengths | Unambiguous structural determination | Provides information on solution-state behavior | Predictive power, mechanistic insights |
| Key Limitations | Requires high-quality single crystals, provides a static picture | Structure is an average over time, interpretation can be complex | Accuracy depends on the level of theory and basis set, requires experimental validation |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective
NMR spectroscopy is a powerful tool for elucidating the connectivity and solution-state conformation of molecules. For 6,7-difluoro-1H-indole derivatives, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
-
¹H and ¹³C NMR provide information about the proton and carbon framework of the molecule, confirming the core indole structure and the nature of any substituents.
-
¹⁹F NMR is particularly informative for fluorinated compounds, as the chemical shifts are highly sensitive to the electronic environment of the fluorine atoms.
-
2D NMR techniques (e.g., COSY, HSQC, HMBC) establish through-bond and through-space correlations, aiding in the complete assignment of the molecular structure.
-
NOESY experiments can provide information on through-space proximities, offering insights into the solution-state conformation.
While NMR provides valuable data on the molecule's structure in solution, it represents a time-averaged conformation and may not reflect the precise solid-state structure.
Computational Modeling: The Theoretical Insight
Density Functional Theory (DFT) has emerged as a powerful computational tool to complement experimental data.[6] By performing geometry optimizations, researchers can predict the lowest energy conformation of a molecule.[6]
-
Conformational Analysis: DFT can explore the potential energy surface of a molecule to identify stable conformers.
-
Spectroscopic Prediction: Calculated NMR chemical shifts and vibrational frequencies can be compared with experimental data to validate the proposed structure.[6]
-
Electronic Properties: DFT can provide insights into the electronic structure, such as molecular orbital energies (HOMO/LUMO) and electrostatic potential maps, which are crucial for understanding reactivity and intermolecular interactions.[6][7]
It is crucial to remember that computational models are approximations of reality and their accuracy is dependent on the chosen level of theory and basis set. Experimental validation, ideally through X-ray crystallography, remains essential.
Case Study: Structural Insights from Fluorinated Indole Derivatives
While a specific crystal structure of a simple 6,7-difluoro-1H-indole was not found in the initial search, the literature provides numerous examples of more complex fluorinated indole derivatives that have been characterized by X-ray crystallography. For instance, the crystal structure of a 6-fluoro-1H-indole derivative revealed a planar indole group.[8] In another study, the introduction of fluorine atoms was shown to significantly impact the conformational preferences of the indoline core.[9][10]
The following table presents hypothetical, yet representative, crystallographic data for a 6,7-difluoro-1H-indole derivative based on typical values for similar structures.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 6.2 |
| c (Å) | 14.1 |
| β (°) | 105 |
| Volume (ų) | 720 |
| Z | 4 |
| R-factor | < 0.05 |
Conclusion
The structural analysis of 6,7-difluoro-1H-indole derivatives is a critical step in the drug discovery pipeline. X-ray crystallography provides an unparalleled level of detail, offering a precise and unambiguous three-dimensional picture of the molecule. This information is fundamental for understanding structure-activity relationships and for guiding the design of more potent and selective drug candidates. While NMR spectroscopy and computational modeling are invaluable complementary techniques that provide insights into the solution-state behavior and theoretical properties of these molecules, X-ray crystallography remains the definitive method for absolute structure determination. The synergistic use of these techniques will undoubtedly accelerate the development of novel therapeutics based on the promising 6,7-difluoro-1H-indole scaffold.
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A Senior Application Scientist's Guide to In Vitro Profiling of 6,7-Difluoro-1H-indole Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro testing protocols for 6,7-difluoro-1H-indole derivatives. This class of compounds represents a privileged scaffold in modern medicinal chemistry, frequently investigated for its potential as kinase inhibitors and anti-cancer agents. This document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reliable data.
Introduction: The Rationale for a Multi-faceted In Vitro Testing Cascade
The 6,7-difluoro-1H-indole core is a bioisostere of indole, where the fluorine atoms modulate the physicochemical and metabolic properties of the molecule. These substitutions can enhance binding affinity, improve metabolic stability, and alter pharmacokinetic profiles. A systematic in vitro evaluation is therefore critical to identify promising lead candidates and de-risk potential liabilities early in the drug discovery process.[1][2][3] The testing cascade should be logical, starting with fundamental physicochemical properties, moving to primary target engagement and cellular effects, and culminating in an assessment of drug-like properties (ADME/Tox).
Foundational Physicochemical and Permeability Profiling
Before assessing biological activity, it is crucial to understand the fundamental physicochemical properties of the derivatives, as these will influence their behavior in all subsequent assays and ultimately their potential for oral bioavailability.[1][2][3][4][5]
Kinetic and Thermodynamic Solubility
Poor aqueous solubility is a major hurdle in drug development. Distinguishing between kinetic and thermodynamic solubility provides critical insights. Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution (often prepared from a DMSO stock), mimicking the conditions of many in vitro assays. Thermodynamic solubility, the true equilibrium solubility, is a more accurate predictor of in vivo dissolution.
Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[2] The octanol-water partition coefficient (LogP) is a standard measure, while the distribution coefficient (LogD) at a specific pH (typically 7.4) is more physiologically relevant for ionizable compounds.
Membrane Permeability: The PAMPA Model
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive membrane transport.[6][7][8][9][10] It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[6][7][10] Different lipid compositions can be used to model gastrointestinal (GIT) absorption or blood-brain barrier (BBB) penetration.[6]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare the Membrane Plate: Coat the wells of a hydrophobic PVDF 96-well filter plate with 5 µL of a 4% lecithin in dodecane solution.[9] Allow the solvent to evaporate completely.
-
Prepare Solutions:
-
Donor Solution: Dilute the 6,7-difluoro-1H-indole derivatives (from a 10 mM DMSO stock) to a final concentration of 500 µM in a buffer of choice (e.g., PBS, pH 7.4), ensuring the final DMSO concentration is consistent (e.g., 5%).[8][9]
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with 300 µL of the same buffer.[9]
-
-
Assemble the PAMPA "Sandwich": Carefully place the donor plate onto the acceptor plate.[10]
-
Incubation: Incubate the assembly at room temperature for 16-18 hours in a humidity chamber.[9][10]
-
Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[7] Calculate the permeability coefficient (Pe).
Target Engagement and Cellular Potency
For derivatives designed as kinase inhibitors, a two-tiered approach is recommended: first, confirming direct inhibition of the purified enzyme in a biochemical assay, and second, assessing the compound's effect on cell viability and proliferation in relevant cancer cell lines.
Biochemical Kinase Inhibition Assays
These cell-free assays directly measure the ability of a compound to inhibit the activity of a purified recombinant kinase.[11][12][13] The half-maximal inhibitory concentration (IC50) is the most common metric for potency.[11][13] Radiometric assays using [γ-³²P]ATP are highly sensitive, while fluorescence- or luminescence-based assays offer higher throughput.[13][14]
Cell Viability and Proliferation Assays
These assays determine the cytotoxic or cytostatic effects of the compounds on cancer cell lines. The choice of assay can influence the results, so understanding their principles is key.
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to a water-insoluble purple formazan.[15] This requires a solubilization step.
-
WST-1 Assay: Water-soluble tetrazolium salt-1 (WST-1) is also cleaved by mitochondrial dehydrogenases but produces a water-soluble formazan, simplifying the protocol.[15][16][17][18] Studies have shown that WST-1 results can be more consistent with apoptosis data than MTT.[16]
Comparison of Cell Viability Assays
| Feature | MTT Assay | WST-1 Assay |
| Principle | Reduction of MTT to insoluble formazan[15] | Reduction of WST-1 to soluble formazan[16][17] |
| Solubilization Step | Required | Not required[15][17] |
| Sensitivity | Good | Generally higher than MTT[18] |
| Toxicity | Can be toxic to cells | Non-toxic, allowing for time-course studies[18] |
| Consistency | May show higher viability values than other methods[16] | Results often consistent with apoptosis assays[16] |
Experimental Protocol: WST-1 Cell Proliferation Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 6,7-difluoro-1H-indole derivatives for a specified period (e.g., 48 or 72 hours). Include vehicle-only (e.g., DMSO) controls.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well (containing 100 µL of medium).[15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[15]
-
Measurement: Shake the plate for 1 minute and measure the absorbance at ~440 nm using a microplate reader.[17]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mechanistic Elucidation: Apoptosis and Pathway Analysis
Once a compound demonstrates cellular potency, the next step is to understand its mechanism of action. Does it induce programmed cell death (apoptosis)? Does it modulate the intended signaling pathway?
Apoptosis Assays
Apoptosis is a key mechanism for anti-cancer drugs. Several assays can quantify apoptosis:
-
Annexin V Staining: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V has a high affinity for PS and can be labeled with a fluorophore for detection by flow cytometry or microscopy.[19]
-
Caspase Activity Assays: Caspases are proteases that execute apoptosis. Luminescent assays like Caspase-Glo® 3/7 measure the activity of effector caspases, which is considered a commitment to apoptotic cell death.[19] The RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay allows for the simultaneous, real-time measurement of PS exposure (apoptosis) and loss of membrane integrity (necrosis).[20][21]
Signaling Pathway Analysis by Western Blotting
To confirm that a kinase inhibitor is acting on its intended target within the cell, Western blotting is the gold standard. This technique allows for the analysis of specific protein expression and phosphorylation status.[22] For example, if a derivative is designed to inhibit MEK1, a Western blot can be used to detect a decrease in the phosphorylation of its downstream target, ERK1/2.[22] Multiplex Western blotting, using antibodies with different fluorescent labels, allows for the simultaneous detection of multiple proteins (e.g., total protein and its phosphorylated form) on a single blot.[22]
In Vitro ADME/Tox Profiling: Assessing Drug-Like Properties
Promising compounds must also possess favorable absorption, distribution, metabolism, and excretion (ADME) properties and a low risk of toxicity.
Metabolic Stability
The in vitro metabolic stability assay, typically using human liver microsomes, predicts how quickly a compound will be metabolized by the liver.[23][24][25][26] Liver microsomes are subcellular fractions containing key drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[24] The disappearance of the parent compound is monitored over time to calculate its in vitro half-life (t½) and intrinsic clearance (Clint).[23]
Cytochrome P450 (CYP) Inhibition
Assessing a compound's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is crucial for predicting drug-drug interactions (DDIs).[27][28][29][30][31] Co-administration of a CYP inhibitor can lead to increased plasma levels of other drugs, potentially causing toxicity.[27][30] These assays measure the IC50 of the test compound against the activity of specific CYP isoforms using probe substrates.[27][30]
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target.[32][33] Only the unbound fraction of a drug is free to exert its pharmacological effect.[34] Equilibrium dialysis is a common method to determine the fraction unbound (fu).[33][34][35][36]
Cardiotoxicity Screening: The hERG Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[37][38] Therefore, assessing a compound's activity against the hERG channel is a critical safety screen mandated by regulatory agencies.[37] Automated patch-clamp assays are a high-throughput method for measuring hERG channel inhibition and determining an IC50 value.[37][39][40]
Summary of In Vitro ADME/Tox Assays
| Assay | Purpose | Key Parameter |
| Metabolic Stability | Predicts hepatic clearance[24][25] | In vitro half-life (t½), Intrinsic Clearance (Clint) |
| CYP450 Inhibition | Predicts drug-drug interaction potential[27][28][29] | IC50 against specific CYP isoforms |
| Plasma Protein Binding | Determines the fraction of free, active drug[34] | Fraction unbound (fu) |
| hERG Assay | Assesses risk of cardiotoxicity[37][38] | IC50 for hERG channel inhibition |
Conclusion
The in vitro testing of 6,7-difluoro-1H-indole derivatives requires a systematic, multi-parametric approach. By integrating physicochemical profiling, biochemical and cellular potency assays, mechanistic studies, and early ADME/Tox screening, researchers can build a comprehensive data package. This allows for the confident selection of lead candidates with the highest probability of success in subsequent preclinical and clinical development. This guide provides the foundational protocols and strategic rationale to empower scientists to make data-driven decisions in the pursuit of novel therapeutics.
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Microsomal Stability | Cyprotex ADME-Tox Solutions . Evotec. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example . PMC - PubMed Central. [Link]
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A Senior Application Scientist's Guide to Catalytic Synthesis of 6,7-Difluoro-1H-indole: A Performance Benchmark
Introduction: The Significance of the 6,7-Difluoro-1H-indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1] The strategic introduction of fluorine atoms onto this privileged scaffold can dramatically enhance a molecule's pharmacological profile, improving metabolic stability, lipophilicity, and binding affinity.[2] The 6,7-difluoro substitution pattern, in particular, presents a unique bioisostere that has garnered significant interest in the development of novel therapeutics. However, the synthesis of this specific motif can be challenging, demanding robust and efficient catalytic methods.
This guide provides an in-depth comparison of three primary transition-metal-catalyzed strategies for the synthesis of 6,7-Difluoro-1H-indoles. We will move beyond simple protocols to explore the mechanistic rationale behind catalyst selection and reaction parameter optimization, providing researchers, scientists, and drug development professionals with a practical framework for selecting the most appropriate method for their specific synthetic goals. The catalytic systems benchmarked are:
-
Palladium-Catalyzed Larock Heteroannulation
-
Rhodium-Catalyzed Oxidative Annulation via C-H Activation
-
Copper-Catalyzed Intramolecular Cyclization
Palladium-Catalyzed Larock Heteroannulation: The Workhorse Method
First reported by Richard C. Larock in 1991, this palladium-catalyzed heteroannulation of an ortho-haloaniline and a disubstituted alkyne remains one of the most versatile and widely used methods for constructing 2,3-disubstituted indoles.[3] Its broad functional group tolerance and generally high yields make it a go-to strategy for complex indole synthesis.[4]
Mechanistic Rationale
The catalytic cycle, initiated by the in-situ reduction of a Pd(II) precursor to the active Pd(0) species, proceeds through a well-established sequence of oxidative addition, alkyne coordination and insertion, intramolecular cyclization, and reductive elimination to regenerate the catalyst.[3][5] The chloride additive (e.g., LiCl) is crucial for facilitating the reductive elimination step and preventing catalyst deactivation.
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A Comparative Guide to the Electronic Properties of Fluorinated Indoles: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into the indole scaffold has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth, comparative analysis of how fluorination impacts the electronic properties of indoles, leveraging the power of Density Functional Theory (DFT) to elucidate these effects. As a senior application scientist, my aim is to bridge theoretical calculations with practical applications, offering insights that are both scientifically rigorous and relevant to the field.
The indole ring system is a privileged scaffold in numerous natural products and synthetic drugs.[1] The introduction of fluorine can dramatically alter a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity.[1] Understanding these changes at a fundamental electronic level is paramount for rational drug design. DFT has emerged as a powerful tool for predicting and explaining the electronic structure of molecules, offering a reliable theoretical framework to complement experimental findings.[2]
This guide will explore the causal relationships between the position and number of fluorine substituents on the indole ring and the resulting electronic properties. We will delve into key parameters such as Frontier Molecular Orbitals (HOMO-LUMO), electrostatic potential surfaces, and dipole moments, providing a comprehensive comparison to aid in the design of next-generation fluorinated indole-based therapeutics.
The "Why" Behind the "How": Theoretical Grounding in DFT
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] Its application to fluorinated indoles allows us to visualize and quantify the redistribution of electron density upon fluorination. The choice of a specific functional and basis set is critical for obtaining accurate results. For systems like fluorinated indoles, hybrid functionals such as B3LYP are often employed, as they provide a good balance between computational cost and accuracy.[3] The 6-311++G(d,p) basis set is a common choice that includes polarization and diffuse functions, which are important for accurately describing the electronic distribution, especially for electronegative atoms like fluorine.[3]
The rationale for using DFT in this context is its ability to provide predictive insights. Before embarking on lengthy and expensive synthetic routes, DFT can help prioritize target molecules by predicting their electronic behavior. For instance, a lower HOMO-LUMO gap generally suggests higher reactivity, a crucial factor in understanding a molecule's potential for biological activity or metabolic breakdown.[4]
Experimental and Computational Workflow
A robust understanding of fluorinated indoles is best achieved by integrating experimental data with computational modeling.[2] The following outlines a typical workflow for these comparative studies.
Caption: Integrated workflow for DFT and experimental analysis.
Comparative Analysis of Electronic Properties
The introduction of fluorine, a highly electronegative atom, induces significant changes in the electronic landscape of the indole ring. These changes are primarily driven by a strong negative inductive (-I) effect.[2] The following sections compare the key electronic properties of mono-fluorinated indoles at different positions with the parent indole molecule.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability.[4]
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Indole | -5.58 | -0.25 | 5.33 |
| 4-Fluoroindole | -5.72 | -0.41 | 5.31 |
| 5-Fluoroindole | -5.75 | -0.45 | 5.30 |
| 6-Fluoroindole | -5.73 | -0.42 | 5.31 |
| 7-Fluoroindole | -5.69 | -0.38 | 5.31 |
Note: These are representative values and can vary slightly depending on the computational method.
Analysis:
-
Fluorination generally leads to a stabilization of both the HOMO and LUMO energy levels, resulting in a slight decrease in the HOMO-LUMO gap compared to the parent indole. This suggests that fluorinated indoles are slightly more reactive.
-
The position of the fluorine atom has a discernible, albeit small, effect on the HOMO-LUMO gap. 5-Fluoroindole exhibits the smallest gap, indicating it may be the most reactive among the mono-fluorinated isomers.
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.
Caption: MEP comparison of indole and a fluorinated indole.
Analysis:
-
In the parent indole, the most negative potential is localized around the nitrogen atom of the pyrrole ring.
-
Upon fluorination, a region of strong negative potential appears around the fluorine atom due to its high electronegativity.
-
The electron-withdrawing nature of fluorine also leads to a more positive (electron-deficient) character on the carbon atoms of the benzene ring, potentially altering the regioselectivity of electrophilic aromatic substitution reactions.
The dipole moment is a measure of the overall polarity of a molecule. Fluorination significantly impacts the magnitude and direction of the dipole moment.
| Compound | Dipole Moment (Debye) |
| Indole | 2.11 |
| 4-Fluoroindole | 3.54 |
| 5-Fluoroindole | 3.87 |
| 6-Fluoroindole | 1.15 |
| 7-Fluoroindole | 0.89 |
Note: These are representative values and can vary slightly depending on the computational method.
Analysis:
-
The introduction of a fluorine atom can either increase or decrease the overall dipole moment depending on its position relative to the inherent dipole of the indole ring.
-
Fluorination at the 4- and 5-positions results in a significant increase in the dipole moment, suggesting enhanced polarity.
-
Conversely, fluorination at the 6- and 7-positions leads to a decrease in the dipole moment due to the opposing vector of the C-F bond dipole relative to the N-H bond dipole.
Step-by-Step Protocol for DFT Calculations
This protocol outlines the essential steps for performing a comparative DFT study on fluorinated indoles using a computational chemistry software package like Gaussian or ORCA.
-
Molecule Building:
-
Construct the 3D structures of indole and the desired fluorinated indole isomers using a molecular editor (e.g., GaussView, Avogadro).
-
-
Geometry Optimization:
-
Perform a geometry optimization to find the lowest energy conformation of each molecule.
-
Causality: This step is crucial as the electronic properties are highly dependent on the molecular geometry. An unoptimized structure will yield inaccurate results.
-
Example Input (Gaussian):
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry.
-
Causality: This confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides thermodynamic data.
-
Example Input (Gaussian):
-
-
Single Point Energy and Property Calculation:
-
Using the optimized geometry, perform a single point energy calculation to obtain the final electronic properties.
-
Causality: This calculation provides the HOMO and LUMO energies, Mulliken charges, and the molecular orbitals required for generating the MEP map.
-
Example Input (Gaussian):
-
-
Data Analysis and Visualization:
-
Extract the HOMO and LUMO energies from the output file to calculate the energy gap.
-
Use visualization software to generate the MEP surface from the checkpoint file.
-
Compile the calculated data into tables for easy comparison.
-
Conclusion
This guide has demonstrated the power of DFT in providing a detailed and comparative understanding of the electronic properties of fluorinated indoles. The key takeaways for researchers and drug development professionals are:
-
Fluorination systematically modifies the electronic landscape of the indole ring, primarily through a strong inductive effect.
-
The position of the fluorine substituent has a predictable and quantifiable impact on the HOMO-LUMO gap, electrostatic potential, and dipole moment.
-
DFT calculations serve as a valuable predictive tool to guide the synthesis and prioritization of novel fluorinated indole derivatives with desired electronic characteristics for enhanced biological activity.
By integrating these computational insights into the drug discovery pipeline, researchers can make more informed decisions, ultimately accelerating the development of new and more effective therapeutic agents.
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ResearchGate. (2017). Synthesis and Molecular Properties of Methoxy-Substituted Di-indolo[3,2-b:2',3'-h]carbazoles for Organic Electronics Obtained by a Consecutive Twofold Suzuki and Twofold Cadogan Reaction. ResearchGate. [Link]
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Ni, K., & Hu, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
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Journal of Emerging Investigators. (2022). A computational quantum chemical study of Fluorinated Allopurinol. Journal of Emerging Investigators. [Link]
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Validation of 6,7-Difluoro-1H-indole as a Scaffold in Drug Design: A Comparative Guide
In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its versatile framework allows for extensive functionalization, enabling interactions with a wide array of biological targets. A key strategy to refine the pharmacological profile of indole-based compounds is the introduction of fluorine atoms. This guide provides an in-depth validation of the 6,7-difluoro-1H-indole scaffold, comparing its performance with alternative fluorination patterns and other heterocyclic systems, supported by experimental data and established protocols.
The strategic placement of fluorine on the indole ring can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity for target proteins. The carbon-fluorine bond's strength makes it resistant to metabolic degradation, potentially increasing a drug's half-life. Furthermore, fluorine's high electronegativity can modulate the electron density of the indole ring, influencing its interactions within a protein's binding pocket.[2]
The 6,7-Difluoro Substitution Pattern: A Case Study in Cathepsin L Inhibition
While various fluorination patterns on the indole ring have been explored, the 6,7-difluoro substitution has demonstrated significant potential. A notable example is found in the development of inhibitors for cathepsin L, a cysteine protease implicated in various pathological processes, including tumor metastasis and arthritis.
A study by Song et al. synthesized a series of thiochromanone thiosemicarbazone analogues and evaluated their inhibitory activity against cathepsin L and B. Within this series, the 6,7-difluoro analogue emerged as the most potent inhibitor of cathepsin L, with an IC50 value of 46 nM.[3][4] This highlights the advantageous contribution of the 6,7-difluoro substitution to the compound's biological activity.
Comparative Analysis of Fluorinated Analogues
To objectively assess the contribution of the 6,7-difluoro substitution, it is crucial to compare its activity with analogues bearing different substitution patterns. The following table summarizes the structure-activity relationship (SAR) data for a series of thiochromanone thiosemicarbazone analogues against cathepsin L.
| Compound ID | Substitution Pattern | Cathepsin L IC50 (nM) |
| 1 | 6,7-Difluoro | 46 |
| 2 | 6-Fluoro | >10000 |
| 3 | 7-Fluoro | >10000 |
| 4 | 5,8-Difluoro | >10000 |
| 5 | Unsubstituted | >10000 |
Data compiled from Song, J., et al. (2012). Synthesis and Biochemical Evaluation of Thiochromanone Thiosemicarbazone Analogues as Inhibitors of Cathepsin L.
The data clearly demonstrates the superiority of the 6,7-difluoro substitution pattern for cathepsin L inhibition within this particular scaffold. Analogues with single fluorine substitutions at the 6 or 7 positions, as well as the 5,8-difluoro analogue and the unsubstituted parent compound, were all inactive. This underscores the specific and potent enhancing effect of the vicinal difluoro substitution on the benzene portion of the indole-like core in this context.
Alternative Scaffolds in Drug Design
While the 6,7-difluoro-indole scaffold shows significant promise, it is essential for drug designers to consider alternative heterocyclic systems that may offer different physicochemical properties or intellectual property landscapes. Azaindoles and indazoles are two common bioisosteric replacements for the indole core.
-
Azaindoles : These are isomers of indole where a carbon atom in the benzene ring is replaced by a nitrogen atom. This substitution can alter the molecule's hydrogen bonding capacity, solubility, and metabolic profile.[5] For instance, 7-azaindole derivatives have been successfully developed as potent kinase inhibitors.[5]
-
Indazoles : In this scaffold, the pyrrole nitrogen of the indole is shifted to the benzene ring, forming a pyrazole fused to a benzene ring. Indazole derivatives have been investigated as inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1).
The choice of scaffold ultimately depends on the specific therapeutic target and the desired pharmacological profile.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key biological assays are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., 6,7-difluoro-indole derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of a compound on cultured cells.
Materials:
-
Cancer cell line of interest (e.g., L1210 leukemic cells)[4]
-
Cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear tissue culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing the Rationale: Synthesis and Activity Flow
The following diagrams illustrate the general workflow for synthesizing and evaluating indole-based compounds and a conceptual representation of how scaffold modifications can influence biological activity.
Caption: General workflow from synthesis to biological evaluation.
Caption: Impact of scaffold modification on biological activity.
Conclusion
The 6,7-difluoro-1H-indole scaffold represents a valuable component in the medicinal chemist's toolkit. As demonstrated by the potent and selective inhibition of cathepsin L by a 6,7-difluoro-containing analogue, this specific substitution pattern can confer significant advantages in biological activity. While the broader utility of this scaffold requires further exploration across different target classes, the existing data strongly supports its validation as a promising scaffold in drug design. The strategic incorporation of the 6,7-difluoro motif, guided by robust structure-activity relationship studies and validated through standardized biological assays, offers a compelling avenue for the development of novel therapeutics.
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Ningbo Inno Pharmchem Co.,Ltd. (2026, January 19). Spotlight on Fluorinated Indoles: Enhancing Chemical Synthesis. Retrieved from [Link]
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Song, J., Jones, L. M., Kishore, D., & Pinney, K. G. (2012). Synthesis and Biochemical Evaluation of Thiochromanone Thiosemicarbazone Analogues as Inhibitors of Cathepsin L. ResearchGate. Retrieved from [Link]
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García-Tojal, J., Gil-García, R., Fouz, V. I., Madariaga, G., & Lezama, L. (n.d.). benzaldehyde thiosemicarbazone derivatives: Topics by Science.gov. Science.gov. Retrieved from [Link]
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Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Retrieved from [Link]
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Song, J., Jones, L. M., Kishore, D., & Pinney, K. G. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. ResearchGate. Retrieved from [Link]
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Gobeil, S., et al. (2009). Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. Anticancer Research, 29(11), 4559-4571. Retrieved from [Link]
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Barresi, E., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 28(14), 5488. Retrieved from [Link]
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Gobeil, S., et al. (2009). Antitumor effects of synthetic 6,7-annulated-4-substituted indole compounds in L1210 leukemic cells in vitro. PubMed. Retrieved from [Link]
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Xu, J., et al. (2004). Discovery of Potent and Selective Beta-Homophenylalanine Based Dipeptidyl Peptidase IV Inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(17), 4475-4479. Retrieved from [Link]
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ScienceDirect. (n.d.). Discovery of potent and selective β-homophenylalanine based dipeptidyl peptidase IV inhibitors. Retrieved from [Link]
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Kumar, P., & Kumar, R. (2019). Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. Current Neuropharmacology, 17(3), 247-267. Retrieved from [Link]
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Kumar, A., & Sharma, S. (2021). Neuroinflammation in neurological disorders: pharmacotherapeutic targets from bench to bedside. Inflammopharmacology, 29(5), 1293-1308. Retrieved from [Link]
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Suzenet, F., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(11), 2806. Retrieved from [Link]
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Vidal, B., et al. (2015). Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma. Bioorganic & Medicinal Chemistry Letters, 25(6), 1334-1338. Retrieved from [Link]
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de Farias, S. A., et al. (2020). Indole-3-guanylhydrazone Hydrochloride Mitigates Long-Term Cognitive Impairment in a Neonatal Sepsis Model With Involvement of MAPK and NFκB Pathways. Neurochemistry International, 134, 104647. Retrieved from [Link]
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A Head-to-Head Comparison of Synthetic Routes to 6,7-Difluoro-1H-indole: A Guide for Researchers
Introduction: The Significance of 6,7-Difluoro-1H-indole in Modern Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The strategic introduction of fluorine atoms into this privileged structure can dramatically enhance a molecule's pharmacological profile by modulating its metabolic stability, lipophilicity, and binding affinity. 6,7-Difluoro-1H-indole, in particular, has emerged as a valuable building block in the development of novel therapeutics. Its unique substitution pattern influences the electronic properties of the indole ring, making it a sought-after intermediate for targeted drug design. This guide provides a comprehensive, head-to-head comparison of the primary synthetic routes to this important molecule, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of 6,7-Difluoro-1H-indole predominantly relies on the construction of the indole ring system from a pre-functionalized difluoro-aromatic precursor. The two most prominent and industrially relevant methods are the Leimgruber-Batcho Indole Synthesis and the Fischer Indole Synthesis . Each approach presents a distinct set of advantages and challenges in terms of starting material availability, reaction conditions, scalability, and overall efficiency.
Route 1: The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a versatile and high-yielding method for preparing indoles from o-nitrotoluenes.[2][3] For the synthesis of 6,7-Difluoro-1H-indole, the logical starting material is 2,3-difluoro-6-nitrotoluene. This approach is often favored in industrial settings due to its reliable scalability and the commercial availability of the necessary precursors.[4]
Reaction Pathway:
Caption: Leimgruber-Batcho synthesis of 6,7-Difluoro-1H-indole.
Mechanistic Insight: The synthesis begins with the condensation of the o-nitrotoluene derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine, typically pyrrolidine, to form a stable enamine intermediate.[3] This intermediate possesses a "push-pull" electronic system, with the electron-donating enamine and the electron-withdrawing nitro group, which facilitates the subsequent reductive cyclization. The reduction of the nitro group to an amine is followed by an intramolecular cyclization and elimination of the secondary amine to yield the aromatic indole ring.[2][3]
Experimental Protocol (Adapted from general Leimgruber-Batcho procedures for analogous compounds): [4]
-
Enamine Formation:
-
In a round-bottom flask, dissolve 2,3-difluoro-6-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (1.2 eq) and pyrrolidine (1.2 eq).
-
Heat the mixture at 110-120 °C for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the volatile components under reduced pressure to yield the crude enamine intermediate.
-
-
Reductive Cyclization:
-
Dissolve the crude enamine in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of a reducing agent, such as Raney Nickel or 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation (e.g., under a hydrogen atmosphere or using a hydrogen source like hydrazine hydrate) until the reaction is complete, as monitored by TLC.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 6,7-Difluoro-1H-indole.
-
Route 2: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole nucleus from an arylhydrazine and an aldehyde or ketone under acidic conditions.[5][6] To synthesize 6,7-Difluoro-1H-indole via this route, the key starting material is (2,3-difluorophenyl)hydrazine.
Reaction Pathway:
Caption: Fischer indole synthesis of 6,7-Difluoro-1H-indole.
Mechanistic Insight: The reaction commences with the formation of a phenylhydrazone from the condensation of (2,3-difluorophenyl)hydrazine with an appropriate carbonyl compound. Under acidic catalysis, the hydrazone tautomerizes to an enamine, which then undergoes a[7][7]-sigmatropic rearrangement. This is followed by the loss of ammonia and subsequent aromatization to furnish the indole ring system.[5][6] The choice of the carbonyl partner is critical; for the synthesis of the parent 6,7-Difluoro-1H-indole, a two-carbon aldehyde equivalent, such as chloroacetaldehyde or its acetal, is typically employed.
Experimental Protocol (Conceptual, based on general Fischer indole synthesis procedures):
-
Hydrazone Formation:
-
Dissolve (2,3-difluorophenyl)hydrazine (1.0 eq) in a suitable solvent like ethanol.
-
Add a two-carbon aldehyde equivalent, such as chloroacetaldehyde diethyl acetal (1.1 eq).
-
Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete, as indicated by TLC analysis.
-
-
Cyclization:
-
To the hydrazone mixture, add a strong acid catalyst such as concentrated sulfuric acid, polyphosphoric acid (PPA), or a Lewis acid like zinc chloride.
-
Heat the reaction mixture to an elevated temperature (typically 80-150 °C) for several hours.
-
Monitor the progress of the cyclization by TLC.
-
Upon completion, cool the reaction mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6,7-Difluoro-1H-indole.
-
Head-to-Head Performance Comparison
| Feature | Leimgruber-Batcho Synthesis | Fischer Indole Synthesis |
| Starting Materials | 2,3-Difluoro-6-nitrotoluene | (2,3-Difluorophenyl)hydrazine |
| Reagent Availability | Generally good commercial availability. | Can be prepared from 2,3-difluoroaniline. |
| Number of Steps | Two main steps (enamine formation, reductive cyclization). | Two main steps (hydrazone formation, cyclization), often performed in one pot. |
| Reaction Conditions | Milder conditions for reductive cyclization are possible.[3] | Often requires strong acids and high temperatures.[5] |
| Scalability | Generally considered highly scalable and suitable for industrial production.[4] | Can present challenges on a large scale due to exothermic reactions and harsh conditions. |
| Potential Yield | High yields are often reported for analogous compounds.[4] | Yields can be variable and are sensitive to the substrate and reaction conditions. |
| Safety Considerations | Use of flammable solvents and catalysts (e.g., Raney Ni, Pd/C). Handling of nitro compounds. | Use of strong, corrosive acids. Potential for exothermic and pressure build-up on a large scale. |
Conclusion and Recommendations for Researchers
Both the Leimgruber-Batcho and Fischer indole syntheses represent viable pathways to 6,7-Difluoro-1H-indole. The choice between these two well-established methods will largely depend on the specific requirements of the research project.
For large-scale synthesis and process development , the Leimgruber-Batcho route is often the preferred choice. Its reputation for high yields, scalability, and the use of more manageable reaction conditions make it an attractive option for industrial applications. The commercial availability of the starting 2,3-difluoro-6-nitrotoluene further enhances its practicality.
For small-scale laboratory synthesis and analogue generation , the Fischer indole synthesis can be a more direct and rapid approach, especially if the corresponding (2,3-difluorophenyl)hydrazine is readily accessible. While the reaction conditions can be harsh, its one-pot nature can be advantageous for quickly producing a variety of substituted indoles for initial biological screening.
Researchers should carefully consider the availability and cost of starting materials, the scale of the intended synthesis, and the available laboratory equipment when selecting the most appropriate route. It is also advisable to consult the primary literature for specific optimizations and safety protocols related to the synthesis of fluorinated indoles.
References
- Fischer Indole Synthesis - Grokipedia. (n.d.).
- Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. (n.d.). Benchchem.
-
Fischer indole synthesis - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Fischer indole synthesis - chemeurope.com. (n.d.). Retrieved January 22, 2026, from [Link]
-
Leimgruber–Batcho indole synthesis - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
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(PDF) Leimgruber–Batcho Indole Synthesis - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
the leimgruber-batcho indole synthesis. (n.d.). Retrieved January 22, 2026, from [Link]
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Leimgruber–Batcho indole synthesis. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents. (n.d.).
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Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (n.d.). Vanderbilt University. Retrieved January 22, 2026, from [Link]
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Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances. Retrieved January 22, 2026, from [Link]
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 6,7-Difluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and fine chemical synthesis, the novel properties of fluorinated heterocyclic compounds like 6,7-Difluoro-1H-indole are invaluable.[1][2][3] The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[4] However, the very characteristics that make these molecules advantageous also necessitate a rigorous and informed approach to their handling and disposal. This guide, grounded in established safety protocols and regulatory standards, provides a comprehensive framework for the proper disposal of 6,7-Difluoro-1H-indole, ensuring the safety of laboratory personnel and the protection of our environment.
The First Principle: Hazard Identification and Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for 6,7-Difluoro-1H-indole (CAS No. 271780-84-8) is not widely available, we can infer its hazard profile from closely related fluorinated indoles and general principles of organic chemistry.[5]
Based on data from analogous compounds, 6,7-Difluoro-1H-indole should be handled as a substance that is:
The presence of the carbon-fluorine bond, one of the strongest in organic chemistry, generally imparts thermal stability.[4] However, at elevated temperatures, such as those encountered during incineration, the molecule will decompose, likely generating hazardous substances including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly corrosive hydrogen fluoride (HF).[6]
Table 1: Inferred Hazard Profile of 6,7-Difluoro-1H-indole
| Hazard Classification | Anticipated Effects | Recommended Precautions |
| Skin Irritation | May cause redness, itching, and inflammation upon contact. | Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and full-length pants.[12][13] |
| Eye Irritation | Can cause serious eye irritation, potentially leading to damage. | Use chemical splash goggles or a face shield.[12] |
| Respiratory Irritation | Inhalation of dust or vapors may irritate the respiratory tract. | Handle in a well-ventilated area, preferably within a chemical fume hood.[12] |
| Acute Toxicity (Oral/Dermal) | May be harmful if swallowed or absorbed through the skin.[8][9] | Avoid ingestion and skin contact. Wash hands thoroughly after handling.[8] |
| Environmental Hazard | Potentially toxic to aquatic life.[8] | Prevent release to the environment. Do not dispose of down the drain.[8][11] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 6,7-Difluoro-1H-indole is a multi-step process that begins at the point of generation and ends with its final, compliant disposal. The following workflow is designed to be a self-validating system, ensuring that safety and regulatory compliance are maintained at each stage.
Step 1: Immediate Waste Segregation at the Source
The cornerstone of safe laboratory waste management is meticulous segregation.[12] This prevents dangerous reactions between incompatible chemicals and ensures that waste is disposed of in the most appropriate and cost-effective manner.
Protocol:
-
Designate a specific, labeled waste container for "Halogenated Organic Solid Waste."[14]
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and be in good condition, with a secure, tight-fitting lid.
-
The label should clearly state "Hazardous Waste," list the full chemical name "6,7-Difluoro-1H-indole," and include any other halogenated waste constituents. Do not use abbreviations.[14]
-
Place this container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials such as strong oxidizing agents.[11]
Step 2: Managing Contaminated Materials
Any materials that come into contact with 6,7-Difluoro-1H-indole are considered contaminated and must be disposed of as hazardous waste.
Protocol:
-
Personal Protective Equipment (PPE): Used gloves, disposable lab coats, and bench paper contaminated with the compound should be placed in the designated "Halogenated Organic Solid Waste" container.
-
Glassware and Sharps: Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first two rinsates must be collected and treated as hazardous liquid waste (see Step 3). After triple-rinsing, the glassware can typically be disposed of in a designated broken glass container. Check with your institution's Environmental Health and Safety (EHS) office for specific guidelines.
-
Spill Cleanup: In the event of a spill, use an absorbent material (e.g., vermiculite or a commercial spill kit) to contain the solid. Gently sweep the material into the designated solid waste container. Avoid generating dust. The area should then be decontaminated with a suitable solvent, and the cleaning materials also disposed of as hazardous waste.
Step 3: Handling Liquid Waste Streams
If 6,7-Difluoro-1H-indole is used in a solution, the resulting liquid waste must be managed as "Halogenated Organic Liquid Waste."
Protocol:
-
Designate a separate, labeled waste container for this liquid waste stream. The container should be compatible with the solvent used.
-
Never mix halogenated waste with non-halogenated organic waste streams, as this can complicate and increase the cost of disposal.[14]
-
Keep the liquid waste container securely closed when not in use to prevent the release of volatile organic compounds (VOCs).
-
Store the liquid waste container in secondary containment to prevent spills.
The Decision Pathway for Disposal
The following diagram illustrates the critical decision-making process for the compliant disposal of 6,7-Difluoro-1H-indole and associated materials.
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A Researcher's Guide to Personal Protective Equipment for Handling 6,7-Difluoro-1H-indole
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovation and safety advance hand-in-hand. The handling of specialized reagents like 6,7-Difluoro-1H-indole, a fluorinated heterocyclic compound, demands a meticulous approach to personal protection. This guide moves beyond a simple checklist, providing a deep, procedurally-grounded framework for selecting and using Personal Protective Equipment (PPE). Our objective is to build a self-validating system of safety around your experimental workflow, ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the 'Why' Behind the Protection
While a specific, comprehensive toxicological profile for 6,7-Difluoro-1H-indole is not fully established, authoritative safety data for the parent compound, indole, and structurally related halogenated indoles provide a clear and prudent basis for hazard assessment. The presence of fluorine atoms can significantly alter a molecule's chemical and biological properties, often increasing its potential for biological activity and skin permeability. Therefore, we must adopt a conservative approach based on the established hazards of analogous compounds.
The primary risks associated with handling similar indole derivatives include:
-
Acute Toxicity: Harmful if swallowed and toxic if it comes into contact with the skin.[1][2] The parent compound, indole, is noted to be rapidly absorbed through the skin.[3]
-
Skin Irritation: Can cause skin irritation upon contact.[1][2][3]
-
Serious Eye Damage: Poses a significant risk of causing serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory system irritation.[1][2][3]
-
Aquatic Toxicity: Many indole derivatives are classified as very toxic to aquatic life, mandating careful disposal and containment.[1][3]
Given these risks, a comprehensive PPE strategy is not merely recommended; it is essential.
Core PPE Requirements: A Multi-Layered Defense
Your PPE is the most critical barrier between you and the chemical. The selection must be deliberate and matched to the specific handling procedure.
Eye and Face Protection
Direct contact with the eyes can cause serious damage.[1]
-
Minimum Requirement: Wear tightly fitting chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of solutions or reactions under pressure), a face shield must be worn in addition to safety goggles.[1][4] A face shield alone does not provide adequate protection against vapors or small splashes.
Hand Protection
Due to the high risk of skin absorption and toxicity, glove selection is critical.
-
Material: Use chemically resistant, impervious gloves. Nitrile gloves are a common and effective choice for incidental contact with many organic solids and solutions.[5] Always inspect gloves for tears or punctures before use.[1]
-
Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] For extended work or when handling larger quantities, consider double-gloving. Dispose of contaminated gloves immediately in the designated chemical waste container.[1][6]
Body Protection
Protecting your skin and personal clothing from contamination is crucial.
-
Laboratory Coat: A standard lab coat is mandatory. For procedures with a higher risk of splashes or contamination, a chemically resistant apron or a disposable coverall should be worn over the lab coat.[3][7]
-
Footwear: Closed-toe shoes are required in any laboratory setting. Avoid shoes made of woven materials that could absorb chemical spills.
Respiratory Protection
Preventing the inhalation of the compound, especially when it is in a fine powder form, is a priority.[1]
-
Engineering Controls First: Always handle 6,7-Difluoro-1H-indole inside a certified chemical fume hood to minimize airborne concentrations.[1][7]
-
When Respirators are Needed: If engineering controls are insufficient or during a large spill clean-up, respiratory protection is necessary. Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] An N95 dust mask can provide protection against solid particulates, but if vapors are a concern, a half-mask or full-face respirator with organic vapor cartridges is required.[7]
PPE Selection Workflow
The level of PPE required is dictated by the specific task. The following workflow provides a logical pathway for determining the appropriate level of protection.
Caption: PPE selection workflow for 6,7-Difluoro-1H-indole.
Operational Plan: Donning, Doffing, and Disposal
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Step-by-Step Donning (Putting On) Protocol:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Body Protection: Don lab coat or coveralls.
-
Respiratory Protection (if needed): Perform a seal check on your respirator.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if required.
-
Gloves: Put on gloves, ensuring the cuffs go over the sleeves of the lab coat. If double-gloving, don the inner pair first.
Step-by-Step Doffing (Taking Off) Protocol:
This process is designed to contain contaminants.
-
Gloves: Remove the outer pair of gloves (if double-gloved) first. Then, remove the inner pair using the proper technique to avoid touching the outside with bare skin. Dispose of them in a designated hazardous waste container.
-
Hand Hygiene: Wash hands.
-
Face/Eye Protection: Remove the face shield (if used), followed by goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Body Protection: Remove the lab coat or coveralls, rolling it away from your body to contain the contaminated side.
-
Respiratory Protection (if used): Remove your respirator last.
-
Final Hand Hygiene: Wash hands and any exposed skin thoroughly with soap and water.[3]
Disposal Plan:
-
All disposable PPE (gloves, coveralls) and materials used for cleanup must be disposed of as hazardous chemical waste.[3]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[3] Do not discard these materials in regular trash or down the drain.
Summary of PPE Requirements
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety Goggles | Single pair of Nitrile Gloves | Lab Coat | Work within a chemical fume hood. |
| Preparing Solutions | Safety Goggles & Face Shield | Double pair of Nitrile Gloves | Lab Coat & Chemical-Resistant Apron | Work within a chemical fume hood. |
| Running Reaction | Safety Goggles & Face Shield | Double pair of Nitrile Gloves | Lab Coat & Chemical-Resistant Apron | Work within a chemical fume hood. |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-Duty Chemical Gloves | Disposable Coveralls | Air-purifying respirator with organic vapor cartridges. |
Emergency First Aid
In the event of an exposure, immediate action is critical. Always have safety showers and eyewash stations readily accessible.[3]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Always show the Safety Data Sheet to the attending medical professional.[3]
References
-
PPE and Safety for Chemical Handling - ACS Material. (2020). ACS Material. [Link]
-
Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025). Storemasta. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. Health and Safety Authority. [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. hsa.ie [hsa.ie]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. edvotek.com [edvotek.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
